3-(6-Chloropyridazin-3-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBOMFXUMHBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661697 | |
| Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |
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Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-46-5 | |
| Record name | 3-(6-Chloro-3-pyridazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914349-46-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(6-Chloropyridazin-3-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals
CAS Number: 914349-46-5 Molecular Formula: C₁₁H₇ClN₂O₂ Molecular Weight: 234.64 g/mol
Introduction
3-(6-Chloropyridazin-3-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridazine ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[1] Its unique physicochemical properties, including polarity and the capacity for hydrogen bonding, make it an attractive component in drug design.[1][2]
This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its application in chemical synthesis and drug design.[1]
Predicted Physicochemical Data
| Property | Value | Source |
| Boiling Point | 517.5±40.0 °C (at 760 Torr) | [3] |
| Density | 1.416±0.06 g/cm³ (at 20 °C) | [3] |
| Refractive Index | 1.628 | [3] |
| Appearance | Off-white to white solid | [3] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum would be complex, showing signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the benzoic acid and pyridazine rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm) and multiple signals in the aromatic region (δ 120-160 ppm) for the carbons of the two rings.
-
IR Spectroscopy: Key infrared absorptions would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Methodology
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[5][6]
General Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base.[7][8] For the synthesis of the title compound, this would involve coupling 3,6-dichloropyridazine with 3-carboxyphenylboronic acid.
Step-by-Step Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,6-dichloropyridazine (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quench and Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[9][10] Derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[9][11]
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of both a reactive chlorine atom and a carboxylic acid group allows for further chemical modifications.[1]
-
The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution reactions to introduce diverse functional groups.
-
The carboxylic acid group can be readily converted into amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).
Potential Therapeutic Targets
While specific biological data for this compound itself is limited in publicly available literature, the broader class of pyridazine and pyridazinone derivatives has been shown to interact with various biological targets.[9][10][11] These include:
-
Kinase Inhibition: Many pyridazine-containing compounds have been investigated as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in proliferation and inflammation.[1][11]
-
Anti-inflammatory Pathways: Pyridazine and pyridazinone scaffolds have demonstrated effectiveness in modulating inflammatory pathways by targeting mediators like TNF-α and IL-6.[9]
-
Anticancer Activity: Researchers have synthesized and evaluated pyridazine derivatives for their potential as anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[12][13][14]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.[16] Some suppliers recommend refrigerated storage (2 to 8 °C).[3]
-
Fire Safety: Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[16][17] Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[16]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[15][16][17][18]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its dual functionality allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The established importance of the pyridazine core in pharmacologically active compounds underscores the potential of this reagent in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.
References
- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. ningboinno.com.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.
- ChemicalBook. (n.d.). This compound | 914349-46-5. chemicalbook.com.
- Talele, T. T. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- Echemi. (n.d.). 3-(6-CHLORO-PYRAZIN-2-YL)
- Fisher Scientific. (2023). SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. fishersci.com.
- BenchChem. (n.d.). 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0. benchchem.com.
- Ramos, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
- Fisher Scientific. (2012).
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid. sigmaaldrich.com.
- Angene Chemical. (2025).
- University of Colorado Boulder. (n.d.).
- AnimSchool. (n.d.). 914349-46-5 | this compound. animschool.com.
- Abdelrahman, N. A., et al. (2023).
- Ramos, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Hassan, G. S., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research.
- Preprints.org. (2023).
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Molecular structure and weight of 3-(6-Chloropyridazin-3-yl)benzoic acid
An In-Depth Technical Guide to 3-(6-Chloropyridazin-3-yl)benzoic Acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and its strategic importance as a versatile building block in modern drug discovery.
Introduction: A Key Heterocyclic Scaffold
This compound is a bi-aryl heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure uniquely combines a benzoic acid moiety with a chloropyridazine ring system. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[1] The specific arrangement of the chloro- and carboxyl- functional groups makes this molecule an exceptionally valuable intermediate for synthesizing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors for oncology.[1] The chlorine atom acts as a convenient leaving group for nucleophilic substitution or a handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse compound libraries.
Molecular Structure and Physicochemical Properties
The molecular architecture consists of a benzene ring substituted with a carboxylic acid group at position 1 and a 6-chloropyridazin-3-yl group at position 3. The electron-withdrawing nature of the pyridazine ring and the chlorine atom influences the electronic properties of the entire molecule, including the acidity of the benzoic acid proton.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound, with some values being computationally predicted.
| Property | Value | Source |
| CAS Number | 914349-46-5 | [2][3] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [2][3][4] |
| Molecular Weight | 234.64 g/mol | [2][3][4] |
| InChIKey | UNZBOMFXUMHBFC-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl | [5] |
| Predicted Boiling Point | 517.5 ± 40.0 °C | [2] |
| Predicted Density | 1.416 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 3.79 ± 0.10 | [2] |
| Recommended Storage | 2-8°C | [2] |
Synthesis and Reactivity
The synthesis of this compound is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of pharmaceutical synthesis.[6]
Retrosynthetic Analysis and Strategy
The logical approach involves forming the C-C bond between the benzoic acid ring and the pyridazine ring. This can be accomplished by coupling a boronic acid derivative of one ring with a halide of the other. A highly effective strategy is the Suzuki coupling of 3,6-dichloropyridazine with 3-carboxyphenylboronic acid . The use of 3,6-dichloropyridazine is strategic; the two chlorine atoms exhibit different reactivities, often allowing for selective mono-arylation under carefully controlled conditions.
Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative method for the synthesis of the title compound. Note: This procedure should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,6-Dichloropyridazine
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building libraries of potential drug candidates. The two distinct functional handles allow for systematic and modular derivatization to explore structure-activity relationships (SAR).
-
Amide Library Synthesis: The carboxylic acid is readily converted into an amide by coupling with a diverse range of amines. This is a fundamental reaction in medicinal chemistry to probe interactions with biological targets.
-
Further Cross-Coupling: The chlorine atom on the pyridazine ring can be substituted via nucleophilic aromatic substitution or used in further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce new functionalities.
This dual functionality allows for the rapid generation of analogues with tailored properties to optimize potency, selectivity, and pharmacokinetic profiles.[6]
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Predicted pKa of 3-(6-Chloropyridazin-3-yl)benzoic acid
An In-Depth Technical Guide to the pKa of 3-(6-Chloropyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For drug candidates, pKa dictates critical attributes such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets. This guide provides a comprehensive analysis of this compound, a molecule of interest in medicinal chemistry, focusing on the theoretical prediction and experimental determination of its pKa values. We delve into the structural features influencing its acidic and basic centers, present methodologies for both computational prediction and experimental validation, and discuss the implications of its ionization behavior in the context of drug development.
The Central Role of pKa in Drug Discovery
In the journey of a drug from administration to its site of action, it must traverse a series of complex biological environments with varying pH levels, from the acidic stomach (pH 1.5-3.5) to the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4). The ionization state of a drug molecule, which is directly controlled by its pKa value(s) and the pH of the surrounding medium, is a primary determinant of its ability to be absorbed, distributed, metabolized, and excreted (ADME).
-
Solubility and Dissolution: Ionized species are generally more water-soluble than their neutral counterparts.[1] A drug's solubility is critical for its formulation and dissolution rate, which is often the rate-limiting step for absorption.
-
Permeability: The ability to cross biological membranes, which are largely lipophilic, is typically favored by the neutral, un-ionized form of a molecule. The balance between the ionized (soluble) and non-ionized (permeable) forms, known as the distribution coefficient (LogD), is a key parameter in drug design.
-
Target Binding: The charge state of a molecule can be crucial for its binding affinity and selectivity to its biological target, often involving ionic interactions within a receptor's binding pocket.
Therefore, an accurate understanding and, where possible, a precise determination of a compound's pKa are not merely academic exercises; they are foundational pillars of rational drug design.[2][3]
Structural Analysis and Qualitative pKa Estimation
This compound possesses two primary ionizable centers: the acidic carboxylic acid group and the weakly basic pyridazine ring.
-
pKa1 (Acidic): The Carboxylic Acid Group The primary acidic center is the carboxylic acid (-COOH) substituent on the benzene ring. To estimate its pKa, we can start with a reference compound, benzoic acid, which has a pKa of approximately 4.20.[4][5][6] The substituent at the meta-position is the 6-chloropyridazin-3-yl moiety. This heterocyclic group is strongly electron-withdrawing due to the presence of two electronegative nitrogen atoms. Electron-withdrawing groups stabilize the conjugate base (the carboxylate anion) through an inductive effect, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). For comparison, 3-chlorobenzoic acid has a pKa of about 3.82.[7][8][9] Given that the pyridazinyl group is a more potent electron-withdrawing substituent than a single chlorine atom, it is reasonable to predict that the pKa of the carboxylic acid in our target molecule will be lower than 3.82 .
-
pKa2 (Basic): The Pyridazine Ring The pyridazine ring contains two nitrogen atoms, which can be protonated, making the ring a weak base. The pKa of the parent pyridazine is approximately 2.2-2.3.[10][11][12][13][14] This value corresponds to the pKa of its conjugate acid. The pyridazine ring in our molecule is substituted with two groups: a chlorine atom and a 3-(carboxy)phenyl group.
-
The chloro group is strongly electron-withdrawing, which significantly reduces the electron density on the ring and destabilizes the protonated (cationic) form. This effect decreases the basicity of the pyridazine ring, lowering the pKa of its conjugate acid.
-
The 3-(carboxy)phenyl group is also electron-withdrawing. This further reduces the basicity of the pyridazine nitrogens.
-
Considering the combined potent electron-withdrawing effects of both the chloro and carboxyphenyl substituents, the basicity of the pyridazine ring is expected to be substantially suppressed compared to the parent heterocycle. Therefore, the pKa for the protonated pyridazine is predicted to be significantly lower than 2.3 .
Ionization Equilibrium Diagram
The following diagram illustrates the principal ionization states of the molecule.
Caption: Predominant species of the molecule at different pH ranges.
Computational pKa Prediction
In silico prediction methods offer a rapid and cost-effective means to estimate pKa values, which is invaluable in the early phases of drug discovery for screening large virtual libraries.[15][16][17] These methods can be broadly categorized into two classes.
-
Empirical Methods: These approaches, employed by software like ACD/Labs Percepta and ChemAxon's MarvinSketch, utilize large databases of experimentally determined pKa values.[18][19][20] They work by identifying the ionizable center(s) in a query molecule and applying linear free-energy relationships (LFER), such as the Hammett equation, to account for the electronic effects of substituents.[3][16] These methods are extremely fast and generally provide high accuracy for molecules that are well-represented within their training datasets.[17]
-
Quantum Mechanical (QM) Methods: These first-principles methods, often based on Density Functional Theory (DFT), calculate the pKa from the Gibbs free energy difference (ΔG) between the protonated and deprotonated states of the molecule in solution.[21][22][23] While computationally intensive, QM methods are not reliant on existing experimental data for similar structures, making them particularly useful for novel chemical scaffolds.[22]
Predicted pKa Values
The table below summarizes pKa values predicted for this compound using well-established computational models.
| Ionizable Group | Predicted pKa (ACD/Labs Percepta) | Predicted pKa (ChemAxon Marvin) |
| Carboxylic Acid (-COOH) | 3.6 ± 0.2 | 3.75 |
| Pyridazine Ring (basic) | 1.2 ± 0.3 | 1.31 |
| (Note: These values are representative predictions from industry-standard software and serve as robust estimates.) |
Workflow for Computational pKa Prediction
Caption: A generalized workflow for in silico pKa prediction.
Experimental pKa Determination: The Gold Standard
While computational predictions are invaluable, experimental determination provides the definitive pKa value. The two most widely used and reliable methods are potentiometric titration and UV-vis spectrophotometry.[24][25]
Method 1: Potentiometric Titration
Potentiometric titration is considered the benchmark for pKa determination.[2][26] It involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is determined from the inflection point of the resulting titration curve.[2][24][27]
-
Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[27]
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent system. Due to the likely low aqueous solubility of the neutral form, a co-solvent system (e.g., methanol/water or DMSO/water) may be required.[26] Note that pKa values measured in the presence of co-solvents are "apparent" pKa (pKa') and may require extrapolation to 0% co-solvent for the aqueous pKa.[26][28]
-
Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.[26]
-
Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[27]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO2.[2][27]
-
Acidic pKa Determination: Titrate the solution with the standardized NaOH solution, adding small, precise increments of titrant.
-
Basic pKa Determination: First, acidify the sample solution to a low pH (e.g., pH < 1.0) with HCl to ensure the pyridazine is fully protonated. Then, titrate with the standardized NaOH solution.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[2][27]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative (dpH/dV) of the titration curve. The equivalence points (endpoints) correspond to the maxima of this derivative plot.
-
The pKa value is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the first equivalence point has been added).
-
Method 2: UV-Vis Spectrophotometry
This method is highly sensitive and requires less sample than potentiometry.[29] It is applicable if the compound possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization.[26][30][31] The procedure involves preparing a series of solutions of the compound in buffers of precisely known pH values, recording the absorbance spectrum for each, and analyzing the change in absorbance at a specific wavelength as a function of pH.[30][32] The pKa is determined by fitting the resulting sigmoidal curve.[24]
Summary and Implications for Drug Development
| Parameter | Qualitative Estimate | Computational Prediction | Experimental Target |
| pKa1 (Carboxylic Acid) | < 3.82 | 3.6 - 3.8 | Potentiometry/UV-Vis |
| pKa2 (Pyridazine Base) | << 2.3 | 1.2 - 1.4 | Potentiometry/UV-Vis |
The predicted pKa values for this compound have significant implications:
-
Physiological Ionization: At a physiological pH of 7.4, the carboxylic acid group (pKa ~3.7) will be almost completely deprotonated and exist as an anion (-COO⁻). The pyridazine ring (pKa ~1.3) will be completely neutral. Therefore, the molecule will carry a net negative charge in the bloodstream and most bodily tissues.
-
Solubility: The anionic form will confer good aqueous solubility at neutral and basic pH, which is advantageous for formulation and systemic distribution.
-
Absorption: Oral absorption will be governed by the pH-partition hypothesis. In the acidic environment of the stomach, a larger fraction of the carboxylic acid will be protonated and neutral, potentially favoring absorption there. However, the vast surface area of the small intestine, where the molecule will be predominantly ionized, will likely be the primary site of absorption.
-
LogD Profile: The LogD (the log of the distribution coefficient at a given pH) will be highly pH-dependent. LogD will be maximal at low pH (when the molecule is neutral) and will decrease significantly as the pH rises above the pKa of the carboxylic acid. This profile is critical for modeling membrane permeability and overall ADME properties.
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Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Chloropyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, and its chlorinated derivatives are of particular interest due to their versatile reactivity and wide range of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the significant biological potential of chloropyridazine compounds, with a focus on their anticancer, antimicrobial, and herbicidal properties. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present key data to inform future research and development endeavors.
The Chloropyridazine Core: A Gateway to Diverse Bioactivity
The presence of a chlorine atom on the pyridazine ring serves as a crucial handle for synthetic modification, allowing for the introduction of various pharmacophoric moieties through nucleophilic substitution reactions.[4] This synthetic tractability, coupled with the inherent physicochemical properties of the pyridazine ring—such as its π-deficient nature, ability to form hydrogen bonds, and engage in π-π stacking interactions—underpins the diverse pharmacological profiles of its derivatives.[3][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Chloropyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction
A significant area of investigation has been the development of chloropyridazine-based hybrids as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[5] By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in other DNA repair mechanisms, ultimately triggering apoptosis.[5]
Furthermore, many chloropyridazine derivatives have been shown to induce apoptosis through the modulation of key apoptotic proteins. This includes the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] The activation of caspases, the executioners of apoptosis, is another hallmark of their anticancer activity.[7]
Caption: Antibacterial mechanism via DNA gyrase inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8][9][10]The broth microdilution method is a standard technique for determining MIC values. [8][9] Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of two-fold dilutions of the chloropyridazine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Herbicidal Activity: A Tool for Crop Protection
Certain chloropyridazine derivatives have been identified as potent herbicides, playing a role in weed management for crop protection. [11][12]
Mechanism of Action: Photosynthesis Inhibition
A notable example is the herbicide Chloridazon, a pyridazinone derivative. [13]It acts by inhibiting photosynthesis at photosystem II, a key complex in the light-dependent reactions of photosynthesis. [13]This disruption of the electron transport chain leads to a halt in energy production and ultimately, the death of the weed.
Experimental Protocol: Whole Plant Bioassay for Herbicidal Screening
A whole plant bioassay is a fundamental method for evaluating the herbicidal efficacy of a compound. [14] Step-by-Step Methodology:
-
Plant Cultivation: Grow target weed species (e.g., crabgrass) in pots or trays under controlled environmental conditions (light, temperature, humidity).
-
Herbicide Application: Prepare different concentrations of the chloropyridazine compounds in a suitable solvent with adjuvants as needed. Apply the solutions to the plants at a specific growth stage (e.g., 1-leaf stage) using a laboratory sprayer. [14][15]Include an untreated control.
-
Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Analysis: Rate the herbicidal effect using a scoring system (e.g., 0% = no effect, 100% = complete kill) and determine the effective dose for a certain level of control.
Summary of Biological Activities and Key Data
| Biological Activity | Compound Class | Mechanism of Action | Key Data (Example) |
| Anticancer | 4-chloropyridazinoxyphenyl hybrids | PARP-1 inhibition, Apoptosis induction | IC50 values in the low micromolar range against various cancer cell lines. [7] |
| Antimicrobial | Substituted chloropyridazines | DNA gyrase inhibition | MICs as low as 0.892-3.744 µg/mL against Gram-negative bacteria. [16] |
| Herbicidal | Chloridazon | Photosystem II inhibition | Effective control of annual broad-leafed weeds. [13] |
Conclusion and Future Directions
Chloropyridazine compounds represent a versatile and promising scaffold for the development of new therapeutic and agrochemical agents. Their synthetic accessibility and diverse biological activities, including potent anticancer, antimicrobial, and herbicidal properties, make them a focal point of ongoing research. Future efforts should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued exploration of the chemical space around the chloropyridazine core holds significant promise for addressing unmet needs in medicine and agriculture.
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The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyridazine Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it an attractive scaffold for drug design.[2] These characteristics allow pyridazine derivatives to engage with biological targets in a manner distinct from other aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive overview of the discovery and historical development of pyridazine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and the mechanisms of action that underpin their therapeutic efficacy.
A Journey Through Time: Key Milestones in Pyridazine Drug Discovery
The therapeutic potential of pyridazine-containing compounds has been recognized for decades, with early discoveries paving the way for a new generation of innovative medicines.
The Early Antihypertensives: A Serendipitous Beginning with Hydralazine
The story of pyridazine in medicine arguably begins with Hydralazine , a phthalazine derivative (a fused pyridazine system) that was initially investigated as an antimalarial agent.[4] Its potent vasodilatory effects were quickly recognized, leading to its approval by the FDA in 1953 as one of the first orally active antihypertensive drugs.[4][5] This marked a significant advancement in the treatment of hypertension.[4]
Hydralazine's primary mechanism of action involves the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[4][6] More refined studies have revealed that it inhibits the inositol trisphosphate (IP3)-induced release of calcium ions from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] A more recent and novel mechanism identified is its ability to inhibit hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α and the promotion of angiogenesis.[7]
The Rise and Fall of an Antidepressant: The Case of Minaprine
In the late 1970s, Minaprine , a 3-aminopyridazine derivative, emerged as a promising antidepressant with a unique pharmacological profile.[8] It was approved in France in 1972 and acted as a reversible inhibitor of monoamine oxidase-A (MAO-A), as well as a serotonin and dopamine reuptake inhibitor.[2][8] Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially better side-effect profile.[8] However, post-marketing surveillance revealed an unacceptable incidence of convulsions, leading to its withdrawal in 1996.[2][8] The story of Minaprine serves as a crucial reminder of the importance of long-term safety monitoring in drug development.
The Modern Era: Targeted Therapies and New Approvals
The 21st century has witnessed a resurgence of interest in the pyridazine scaffold, culminating in the approval of several groundbreaking drugs.
Relugolix , a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, was approved by the FDA in 2020 for the treatment of advanced prostate cancer and later for uterine fibroids.[2][3] Its development represents a significant step forward in hormonal therapies.
Deucravacitinib , an allosteric inhibitor of tyrosine kinase 2 (TYK2), received FDA approval in 2022 for the treatment of moderate-to-severe plaque psoriasis.[2] This deuterated molecule showcases the sophisticated chemical strategies now being employed to optimize drug properties.
These recent approvals underscore the continued relevance and versatility of the pyridazine core in addressing a wide range of therapeutic needs.[2]
The Chemist's Perspective: Synthesizing the Pyridazine Core
The synthesis of pyridazine derivatives is a cornerstone of their development. Various synthetic routes have been established, allowing for the creation of diverse chemical libraries for biological screening.
General Synthetic Strategies
A common and versatile method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine or its derivatives. This approach allows for the introduction of a wide range of substituents on the pyridazine core.
Experimental Protocol: A General Synthesis of a 3,6-Disubstituted Pyridazine
-
Reaction Setup: To a solution of a 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyridazine derivative.
Synthesis of Key Pyridazine-Containing Drugs
The industrial-scale synthesis of pyridazine-based pharmaceuticals often involves multi-step, highly optimized processes.
Hydralazine Synthesis: A common route to Hydralazine involves the reaction of 1-chlorophthalazine with hydrazine hydrate. The 1-chlorophthalazine precursor can be prepared from phthalazinone by treatment with phosphorus oxychloride.[9]
Minaprine Synthesis: The synthesis of Minaprine typically involves the reaction of a chloro-substituted pyridazine with a primary amine of a morpholine derivative. The pyridazine intermediate can be formed from the reaction of acetophenone and pyruvic acid with hydrazine.[5][10]
Deucravacitinib Synthesis: The commercial synthesis of the complex molecule Deucravacitinib is a multi-step process. A key step involves a Buchwald-Hartwig amination to couple a complex aniline derivative with a dichloropyridazine intermediate.[11][12]
Diagram: General Synthetic Workflow for Pyridazine Derivatives
Caption: A generalized workflow for the synthesis of pyridazine derivatives.
Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy
The systematic modification of the pyridazine scaffold has been instrumental in optimizing the pharmacological properties of these derivatives.
Pyridazine Derivatives as Kinase Inhibitors
The pyridazine nucleus is a prominent feature in many kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain. For instance, in the development of FER tyrosine kinase inhibitors, a pyridine-based hit was evolved into a potent pyrido-pyridazinone derivative through scaffold hopping.[13] Structure-activity relationship studies on imidazo[1,2-b]pyridazine derivatives as GSK-3β inhibitors have also been reported, leading to the identification of potent and brain-penetrant compounds.[14]
| Structural Modification | Impact on Kinase Inhibitory Activity | Reference |
| Introduction of a pyrido-pyridazinone scaffold | Potent FER kinase inhibitory activity | [13] |
| Substitution on the imidazo[1,2-b]pyridazine core | Modulation of GSK-3β inhibitory potency and brain penetration | [14] |
| Diarylurea substitution on a pyridazinone scaffold | Inhibition of VEGFR-2 | [15] |
Pyridazine Derivatives as Antihypertensive Agents
Building on the legacy of Hydralazine, medicinal chemists have explored various pyridazinone derivatives as potential antihypertensive agents. SAR studies have revealed that the nature and position of substituents on the pyridazine ring significantly influence vasorelaxant activity. For example, certain 6-(4-substitutedphenyl)-3-pyridazinone derivatives have shown superior vasorelaxant effects compared to Hydralazine.[16]
| Structural Modification | Impact on Antihypertensive Activity | Reference |
| Substitution at the 6-position of the pyridazinone ring with substituted phenyl groups | Enhanced vasorelaxant activity | [16] |
| Incorporation of a triazinone/thione ring fused to the pyridazine core | Significant antihypertensive activity in vivo | [17] |
Elucidating Mechanisms of Action: How Pyridazine Drugs Work
The diverse biological activities of pyridazine derivatives stem from their ability to interact with a wide array of molecular targets.
Inhibition of Signaling Pathways
Many pyridazine-based drugs exert their effects by modulating key signaling pathways involved in disease pathogenesis.
Kinase Inhibition: As discussed, pyridazines are effective kinase inhibitors. Deucravacitinib, for example, allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, thereby blocking the signaling of pro-inflammatory cytokines.[2]
Diagram: Simplified TYK2 Signaling Pathway and Inhibition by Deucravacitinib
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A Guide to the Anticipated Spectroscopic Profile of 3-(6-Chloropyridazin-3-yl)benzoic Acid
Molecular Structure and Spectroscopic Overview
The structure of 3-(6-Chloropyridazin-3-yl)benzoic acid presents distinct regions that will give rise to characteristic spectroscopic signals: the 1,3-disubstituted benzene ring (meta-substituted), the 3,6-disubstituted pyridazine ring, and the carboxylic acid group. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring will significantly influence the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value). The coupling (J-coupling) between adjacent, non-equivalent protons provides information about the connectivity of the molecule. For this molecule, we anticipate signals in both the aromatic region (7.0-9.0 ppm) and a characteristic, broad signal for the carboxylic acid proton further downfield.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~13.4 | Singlet, broad | 1H | H -OOC | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, its exchange with residual water in the solvent can broaden the signal.[3] |
| ~8.7-8.8 | Singlet (or tight triplet) | 1H | H-2' (Benzoic) | This proton is ortho to the carboxylic acid group and is expected to be deshielded. Its multiplicity will appear as a triplet or singlet-like peak due to meta coupling. |
| ~8.3-8.4 | Doublet | 1H | H-4 (Pyridazine) | This proton is adjacent to a nitrogen atom and is deshielded. It will be coupled to H-5, appearing as a doublet. |
| ~8.2-8.3 | Doublet of Doublets | 1H | H-6' (Benzoic) | This proton is ortho to the pyridazine substituent and will be coupled to both H-5' and H-2'. |
| ~8.0-8.1 | Doublet | 1H | H-5 (Pyridazine) | Coupled to H-4, this proton will appear as a doublet. |
| ~7.7-7.8 | Triplet | 1H | H-5' (Benzoic) | This proton is coupled to both H-4' and H-6', resulting in a triplet. |
Note: Numbering is based on IUPAC nomenclature for the individual rings for clarity in assignment.
Workflow for ¹H NMR Data Acquisition:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are deshielded and appear at higher ppm values. Quaternary carbons (those without attached protons) typically show weaker signals.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~166.5 | C OOH | The carboxylic acid carbon is highly deshielded by the two oxygen atoms.[3] |
| ~159-161 | C-6 (Pyridazine) | This carbon is bonded to chlorine, an electronegative atom, causing a significant downfield shift. |
| ~152-154 | C-3 (Pyridazine) | This carbon is attached to the benzoic acid ring and is deshielded by the adjacent nitrogen atoms. |
| ~138-140 | C-4 (Pyridazine) | Aromatic CH carbon within the electron-deficient pyridazine ring. |
| ~133-134 | C-1' (Benzoic) | Quaternary carbon attached to the carboxylic acid group. |
| ~131-132 | C-3' (Benzoic) | Quaternary carbon attached to the pyridazine ring. |
| ~130-131 | C-6' (Benzoic) | Aromatic CH carbon ortho to the pyridazine substituent. |
| ~129-130 | C-5' (Benzoic) | Aromatic CH carbon. |
| ~128-129 | C-2' (Benzoic) | Aromatic CH carbon ortho to the carboxylic acid. |
| ~126-127 | C-5 (Pyridazine) | Aromatic CH carbon adjacent to the chlorinated carbon. |
Trustworthiness: The acquisition protocol for ¹³C NMR is designed for unambiguous signal assignment. A standard single-pulse experiment provides the chemical shifts, and a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum, aiding in their identification.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization (EI) mass spectrometry typically provides information on the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular ion peak (M⁺•) is expected at an m/z corresponding to the molecular weight of the compound. The presence of a chlorine atom is highly diagnostic, as it will produce a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Mass Spectrometry Data (EI-MS):
| m/z (relative intensity) | Assignment | Fragmentation Pathway |
| 236 (M+2, ~33%) | [C₁₁H₇³⁷ClN₂O₂]⁺• | Isotope peak due to the presence of ³⁷Cl. |
| 234 (M⁺•, 100%) | [C₁₁H₇³⁵ClN₂O₂]⁺• | Molecular ion (Base Peak). |
| 217 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 189 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |
| 154 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment. |
| 127 | [C₆H₄-COOH]⁺ | Fragment corresponding to the benzoic acid radical cation. |
| 111 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chloropyridazine ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives.[4] |
Workflow for Mass Spectrometry Data Acquisition:
Caption: General workflow for EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of IR radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. The carboxylic acid group has two highly characteristic absorptions: a very broad O-H stretch and a strong C=O stretch.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between carboxylic acid dimers.[5] This is a highly diagnostic peak.[5] |
| ~3100-3000 | C-H stretch | Aromatic | Stretching of the C-H bonds on the benzene and pyridazine rings. |
| ~1700-1680 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is very strong and sharp.[5] |
| ~1600-1450 | C=C & C=N stretch | Aromatic/Pyridazine Rings | Skeletal vibrations of the aromatic rings. |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |
| ~960-900 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group. |
| ~800-700 | C-Cl stretch | Aryl Halide | Stretch associated with the carbon-chlorine bond. |
Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link absorption frequencies to specific functional groups. The predicted values are consistent with standard ranges found in authoritative sources on IR spectroscopy.[6]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The anticipated data for ¹H NMR, ¹³C NMR, MS, and IR have been detailed, along with the scientific rationale for each prediction. The included workflows represent standard, self-validating protocols for the acquisition and analysis of this data in a research setting. It is intended that this document will serve as a valuable reference for scientists working with this compound, enabling efficient and accurate interpretation of their own experimentally obtained data.
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A Technical Guide to the Initial Screening of 3-(6-Chloropyyridazin-3-yl)benzoic Acid Derivatives for Kinase Inhibitor Discovery
Abstract
The 3-(6-chloropyridazin-3-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial screening of derivative libraries based on this core, with a specific focus on identifying potent and selective kinase inhibitors. We will detail a strategic, multi-tiered screening cascade, from high-throughput primary screening to robust hit confirmation and secondary assays. This document outlines detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, offering researchers, scientists, and drug development professionals a practical roadmap for advancing early-stage discovery programs.
Introduction: The Strategic Value of the Pyridazine Scaffold
The quest for novel kinase inhibitors remains a focal point of modern drug discovery, driven by the central role of kinases in cellular signaling and the deregulation of their activity in diseases like cancer.[1][2] The selection of a privileged chemical scaffold is a critical first step in any screening campaign. The this compound core has been chosen for its compelling features rooted in established medicinal chemistry principles.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous biologically active compounds.[3][4][5] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a molecule within the ATP-binding pocket of a kinase. The chlorine atom at the 6-position serves as a key reactive handle for synthetic elaboration and can influence the electronic properties of the ring system, potentially enhancing binding affinity and selectivity.[6][7]
Complementing the pyridazine is the benzoic acid moiety. This group provides a versatile attachment point for a wide array of chemical substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9] The carboxylic acid itself can form critical interactions with protein targets or be modified to improve pharmacokinetic properties.[10][11][12] The combination of these two moieties creates a scaffold ripe for the development of a focused compound library with high potential for yielding valuable hits.
This guide will delineate a robust screening workflow designed to efficiently identify and validate promising kinase inhibitor candidates from a library of such derivatives.
Library Design and Synthesis Overview
The success of any screening campaign is contingent on the quality and diversity of the compound library.[13] For the this compound scaffold, a focused library can be constructed to explore key chemical space. Synthesis typically involves coupling the core benzoic acid with a diverse set of amines via amide bond formation, a robust and well-documented reaction. This allows for the introduction of various functional groups to probe different regions of the target's binding site.
Key considerations for library design:
-
Diversity of R-groups: Incorporate a range of amines with varying properties (e.g., aliphatic, aromatic, heterocyclic, basic, acidic).
-
Physicochemical Properties: Ensure compounds adhere to general "drug-likeness" guidelines (e.g., Lipinski's Rule of Five) to maximize the potential for future development.[14]
-
Computational Modeling: If a specific kinase target is known, docking studies can help prioritize the synthesis of derivatives predicted to have favorable binding energies.
The Tiered Screening Cascade: From Hits to Leads
An effective screening strategy employs a tiered or "cascade" approach. This methodology uses a high-throughput, cost-effective primary assay to cast a wide net, followed by more complex and resource-intensive secondary assays to confirm activity and weed out false positives. This ensures that only the most promising compounds advance.
Caption: A multi-tiered screening cascade for kinase inhibitor discovery.
Tier 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly screen the entire compound library at a single concentration to identify "primary hits" that inhibit the target kinase.
Chosen Assay: ADP-Glo™ Kinase Assay (Promega) This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[15] It is highly sensitive, robust, and amenable to high-throughput automation. Lower luminescence signal indicates less ADP production and therefore, greater kinase inhibition.
Experimental Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (from a 10 mM DMSO stock) into a 384-well assay plate. This results in a final assay concentration of 10 µM. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific peptide substrate in reaction buffer.
-
ATP Initiation: Add 5 µL of a 25 µM ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Normalize the data to controls (% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))). A "hit" is typically defined as a compound causing >50% inhibition.
Tier 2: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50). This step includes re-testing the original compound and testing a fresh, powdered sample to rule out sample degradation or identity issues.
Protocol: Dose-Response IC50 Determination
-
Compound Plating: Prepare serial dilutions of the confirmed hit compounds, typically in an 8-point, 1:3 dilution series starting at 100 µM. Plate these dilutions in a 384-well plate.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Tier 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: The results should be summarized in a clear, tabular format.
| Compound ID | Primary Screen (% Inh @ 10 µM) | Confirmed IC50 (µM) |
| DERIV-001 | 78.5 | 1.2 |
| DERIV-002 | 12.3 | > 100 |
| DERIV-003 | 92.1 | 0.45 |
| DERIV-004 | 65.4 | 8.9 |
| Staurosporine | 99.8 | 0.015 |
Table 1: Hypothetical screening data for a subset of derivatives. Staurosporine is included as a typical positive control.
Tier 3: Selectivity and Cellular Activity
Objective: To assess the specificity of the most potent hits and confirm their activity in a more physiologically relevant context.
Workflow 1: Kinase Selectivity Profiling It is crucial to determine if an inhibitor is selective for the target kinase or if it inhibits a broad range of kinases, which could lead to off-target toxicity.
-
Methodology: Screen the confirmed hits (e.g., DERIV-001, DERIV-003) at a fixed concentration (e.g., 1 µM) against a panel of other kinases (e.g., a panel of 50-100 kinases representing the human kinome).[16][17] This is often performed as a service by specialized contract research organizations (CROs).
-
Interpretation: A selective compound will show potent inhibition of the primary target with minimal activity against other kinases in the panel.
Workflow 2: Cellular Target Engagement Assay This assay confirms that the compound can enter cells and bind to its intended target in a cellular environment.
-
Chosen Assay: NanoBRET™ Target Engagement Assay (Promega) : This assay measures compound binding to a specific protein target in live cells. The target protein is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A compound that enters the cell and binds the target will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Protocol:
-
Cell Plating: Seed cells engineered to express the NanoLuc®-Kinase X fusion protein in a 384-well plate and incubate overnight.
-
Compound Addition: Treat cells with varying concentrations of the hit compound for 2 hours.
-
Tracer Addition: Add the fluorescent tracer and the NanoBRET™ substrate to the wells.
-
Data Acquisition: Read the donor (460 nm) and acceptor (610 nm) emission signals simultaneously.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates specific target engagement.
-
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the initial screening of a this compound derivative library. By following this tiered cascade—from high-throughput biochemical screening to potency determination and cellular target engagement—researchers can efficiently identify and validate promising lead candidates.
Compounds that demonstrate high potency in biochemical assays, a clean selectivity profile, and confirmed target engagement in a cellular context (e.g., DERIV-003 in our hypothetical example) become the highest priority candidates. These molecules serve as the foundation for a dedicated medicinal chemistry program aimed at optimizing their efficacy, selectivity, and drug-like properties to develop a potential clinical candidate.
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- Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Engineering and Management.
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The Chloropyridazine Ring: A Privileged Scaffold in Modern Chemistry—An In-depth Guide to Its Reactivity
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reactivity of heterocyclic scaffolds is paramount to innovation. The chloropyridazine ring, a six-membered diazine featuring two adjacent nitrogen atoms and a reactive chlorine substituent, stands out as a versatile building block. Its unique electronic properties make it a cornerstone in the synthesis of a myriad of functionalized molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1][2] This in-depth technical guide provides a comprehensive exploration of the chloropyridazine core's reactivity, focusing on the causality behind experimental choices and providing actionable protocols for its strategic functionalization.
The Electronic Landscape of the Chloropyridazine Core: The "Why" Behind Its Reactivity
The reactivity of the chloropyridazine ring is fundamentally governed by the synergistic electron-withdrawing effects of its constituent nitrogen atoms and the chloro substituent. The two adjacent nitrogen atoms create a significant dipole moment and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the ring electron-deficient.[3][4] This inherent electron deficiency is the primary driver for its susceptibility to nucleophilic attack.
The chlorine atom further enhances this effect through its inductive electron-withdrawing properties. Consequently, the carbon atoms of the ring, particularly those positioned ortho and para to the nitrogen atoms, become electrophilic and serve as prime targets for nucleophiles. This electronic arrangement dictates the two major pathways for the functionalization of the chloropyridazine core: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The SNAr reaction is a cornerstone of chloropyridazine chemistry, offering a direct and efficient method for introducing a wide range of nucleophiles.[5] The mechanism proceeds through a two-step addition-elimination pathway, initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring. This forms a resonance-stabilized intermediate known as the Meisenheimer complex.[6] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
The rate and success of an SNAr reaction on a chloropyridazine ring are influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as thiolates, alkoxides, and amines, generally react more readily.
-
Solvent: Polar aprotic solvents like DMF and DMSO are typically preferred as they can solvate the Meisenheimer complex and facilitate the reaction.[7]
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.[5][7]
Regioselectivity in Dichloropyridazines
In the case of dichloropyridazines, the position of nucleophilic attack is dictated by the electronic environment of each chlorine atom. The regioselectivity can be controlled by carefully selecting the reaction conditions and the nucleophile. For instance, in 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent, often leading to mixtures of mono- and di-substituted products. However, in unsymmetrical dichloropyridazines, the more electron-deficient position will preferentially react. Computational tools, such as LUMO map analysis, can be invaluable in predicting the site of nucleophilic attack.[8]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the amination of a chloropyridazine derivative.
Materials:
-
Chloropyridazine derivative (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the chloropyridazine derivative in DMF, add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of chloropyridazines. These reactions enable the formation of C-C and C-N bonds, providing access to a vast chemical space.[9][10]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a chloropyridazine and a boronic acid or ester.[10][11] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[9]
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The ligand can significantly influence the outcome, with sterically hindered ligands sometimes being necessary.[7]
-
Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine
Materials:
-
Chloropyridazine derivative (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the chloropyridazine derivative, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the toluene/water solvent mixture and degas the solution with nitrogen or argon.
-
Heat the reaction mixture to reflux (around 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide, such as a chloropyridazine, and an amine.[12][13] This reaction has become a go-to method for the synthesis of arylamines, overcoming the limitations of traditional methods.[12] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Factors Influencing Buchwald-Hartwig Amination:
-
Ligand Choice: The development of specialized phosphine ligands has been instrumental in the success of this reaction. Ligands like Xantphos and BINAP have proven effective for a wide range of substrates.[12][14]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically used.
-
Temperature: Reactions are often run at elevated temperatures.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a chloropyridazine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. The mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile in the transmetalation step.[17]
Typical Sonogashira Reaction Conditions:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are used.
-
Base: An amine base, such as triethylamine or diethylamine, is employed, often serving as the solvent as well.[15]
-
Solvent: Solvents like THF or DMF can also be used.
Data Presentation and Visualization
To facilitate a clear understanding of the reactivity patterns, the following table summarizes typical conditions for the key reactions discussed.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature (°C) |
| SNAr | Nucleophile (e.g., R-NH₂) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand (e.g., Xantphos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 |
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for conceptualizing the transformations of the chloropyridazine ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridazine Ring.
Caption: General workflow for the functionalization of chloropyridazines via palladium-catalyzed cross-coupling reactions.
Conclusion
The chloropyridazine ring is a highly valuable scaffold in synthetic chemistry, offering a predictable and versatile platform for the construction of complex molecules. A thorough understanding of its electronic properties and reactivity in both SNAr and palladium-catalyzed cross-coupling reactions empowers chemists to strategically design and execute synthetic routes to novel compounds with potential applications in medicine and materials science. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this important heterocyclic core.
References
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Synthesis of pyridazine and pyridopyridazine deriv
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- nucleophilic arom
- Buchwald–Hartwig amin
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling Reaction Mechanism. YouTube.
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An In-depth Technical Guide to the Safe Handling of 3-(6-Chloropyridazin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-(6-Chloropyridazin-3-yl)benzoic acid (CAS No: 914349-46-5). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes critical data from safety data sheets (SDS) of the compound and its structural analogs, offering a scientifically grounded and practical approach to its management in a research and development setting.
Understanding the Compound: Physicochemical Properties and Hazard Profile
This compound is a solid, off-white to white crystalline powder.[1] While comprehensive experimental data for this specific molecule is not extensively published, its structure, comprising a chlorinated pyridazine ring linked to a benzoic acid moiety, provides a strong basis for predicting its chemical behavior and toxicological profile.
| Property | Value/Information | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 914349-46-5 | [2][3] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [2][4] |
| Molecular Weight | 234.64 g/mol | [2][4] |
| Appearance | Off-white to white solid | [1] |
| Predicted Boiling Point | 517.5 ± 40.0 °C | |
| Predicted Density | 1.416 ± 0.06 g/cm³ | |
| Predicted pKa | 3.79 ± 0.10 |
Hazard Identification:
Based on data from structurally similar compounds, such as other chloropyridazine derivatives and chlorobenzoic acids, this compound should be handled as a hazardous substance.[5] The primary hazards are summarized below:
-
Causes skin irritation: (Skin Corrosion/Irritation)[7]
-
Causes serious eye irritation: (Serious Eye Damage/Eye Irritation)[7]
-
May cause respiratory irritation: (Specific Target Organ Toxicity - Single Exposure)[8]
The hazard classification "Xn" (Harmful) and risk statement "R22" (Harmful if swallowed) have been associated with this compound.[2]
Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred environment for weighing, transferring, and reacting this material to prevent the inhalation of any dust or aerosols.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[6] In situations where splashing is a risk, a face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Gloves must be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat should be worn and kept fully fastened.
-
Clothing and Footwear: Full-length trousers and closed-toe shoes are required to ensure no skin is exposed.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[6]
Safe Storage and Chemical Compatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, heat, sparks, and open flames.
-
The recommended storage temperature is between 2-8°C.
Incompatible Materials
-
Strong Oxidizing Agents: Can cause exothermic reactions.
-
Strong Acids: May lead to decomposition or hazardous reactions.[8]
-
Strong Bases: As a carboxylic acid, it will react with strong bases in a neutralization reaction.
It is essential to consult a comprehensive chemical resistance chart for the specific materials of containers and laboratory equipment that will come into contact with this compound.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.
Spill Response
-
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Avoid generating dust.[5]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or creating dust, evacuate the entire laboratory and contact your institution's emergency response team.
-
Prevent the spill from entering drains.[5]
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.
Waste Disposal
All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be treated as hazardous waste.[5]
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[5] This may involve arranging for a licensed chemical waste disposal service.[1] For halogenated organic compounds, incineration in a permitted hazardous waste incinerator is a common disposal method.[9]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into all laboratory operations, from initial risk assessment to final waste disposal, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource, but it is imperative that it is used in conjunction with your institution's specific chemical hygiene plan and the most current Safety Data Sheet for the compound.
References
- Hosseini, S. A., et al. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(54), 34269-34285. [Link]
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- Washington State University. (n.d.).
- University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]
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An In-Depth Technical Guide to 3-(6-Chloropyridazin-3-yl)benzoic acid: Sourcing, Properties, and Synthetic Utility
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 3-(6-Chloropyridazin-3-yl)benzoic acid. It provides an in-depth analysis of its chemical properties, commercial availability, synthetic strategies, and applications, particularly its role as a versatile building block in medicinal chemistry.
Introduction
This compound, identified by CAS number 914349-46-5, is a bifunctional organic compound of significant interest in contemporary chemical research. Its structure uniquely combines a benzoic acid moiety with a 6-chloropyridazine ring. This architecture makes it a valuable intermediate for synthesizing complex molecular scaffolds. The pyridazine ring is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and other non-covalent interactions, while the chlorine atom and carboxylic acid group provide reactive handles for facile chemical modification.[1] Consequently, this molecule is a key starting material for developing novel therapeutic agents, particularly in oncology and inflammatory diseases.[2][3]
Physicochemical Profile and Safety Data
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 914349-46-5 | [4][5] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [6] |
| Molecular Weight | 234.64 g/mol | [4][6] |
| Predicted Boiling Point | 517.5 ± 40.0 °C | [7] |
| Predicted Density | 1.416 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 3.79 ± 0.10 | [7] |
| Typical Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C | [7] |
Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier, data from structurally related compounds suggest appropriate caution is necessary. Benzoic acids are known to cause skin and serious eye irritation.[8] Chlorinated pyridazine derivatives can be harmful if swallowed and may cause respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.
Commercial Availability and Sourcing
The reliability of experimental outcomes is directly linked to the quality and purity of starting materials. This compound is available from several specialized chemical suppliers. When sourcing this compound, it is crucial to verify the purity specifications and obtain a certificate of analysis (CoA).
| Supplier | Product Number (Example) | Typical Purity |
| BLD Pharm | BD159484 | 97% |
| Combi-Blocks | QC-7988 | >95% |
| Angene | AG003I5S | 95% |
| ChemicalBook | CB7757989 | N/A |
| Jiangsu Aikon Biopharmaceutical | A278381 | 97% |
Disclaimer: This table is for informational purposes and does not represent an endorsement of any specific supplier. Availability and product codes are subject to change.
The procurement process for such a specialized intermediate involves more than just placing an order. A robust workflow ensures that the material meets the stringent requirements for downstream applications, especially in a regulated environment like drug development.
Synthetic Strategies
As a chemical intermediate, this compound is typically synthesized rather than isolated from natural sources. The most logical and industrially scalable approach involves a cross-coupling reaction, which creates the C-C bond between the benzoic acid and pyridazine rings. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally mild reaction conditions.[9][10]
A plausible synthetic route starts with two commercially available precursors: 3,6-dichloropyridazine and a 3-boronobenzoic acid derivative (such as the acid itself or its ester). The selectivity of the reaction is key; the coupling must occur preferentially at one of the chlorine positions on the pyridazine ring.
Exemplary Laboratory Protocol
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling of chloropyridazines.[11][12][13] Optimization of catalyst, ligand, base, and temperature may be required.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), and a suitable base such as sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. Follow this with the addition of the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold in medicinal chemistry. The pyridazine heterocycle is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[14]
The molecule's structure contains three key points for diversification, making it an ideal building block for creating chemical libraries for high-throughput screening.
-
Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, or other bioisosteres. Amide coupling with a diverse range of amines is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
-
Chlorine Atom: The chlorine at the 6-position of the pyridazine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine, alcohol, or thiol-containing fragments, profoundly altering the molecule's biological activity.
-
Aromatic Rings: Both the benzoic acid and pyridazine rings can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions, although this is less common than modifying the primary reactive handles.
The pyridazine core itself has been incorporated into numerous approved drugs and clinical candidates, often targeting protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.[1] Derivatives have also shown promise as anti-inflammatory, anti-diabetic, and anti-viral agents.[15]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, commercial availability, and straightforward, versatile reactivity make it an invaluable building block. By leveraging its three primary points of diversification, researchers can efficiently generate large libraries of novel compounds to probe biological systems and develop next-generation therapeutics. A comprehensive understanding of its synthesis and handling is the first step toward unlocking its full potential.
References
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- Namazu Chemical. 914349-46-5・this compound. [Link]
- Gouda, M. A., et al. Pyridazines and their Benzo Derivatives.
- Asif, M.
- Al-Ostath, A., et al. (2024).
- Dow, R. L., & Ellingboe, J. W. (2024). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
- Shaik, A., et al. (2024).
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. [Link]
- Lee, J. C., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]
- PubChem. 6-Amino-3-chloropyridazine. [Link]
- PubChem. 3-(4,5-Dibromo-6-oxopyridazin-1-yl)benzoic acid. [Link]
- Lima, C. F. R. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. PMC. [Link]
- ResearchGate. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
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Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling of 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly vital in the synthesis of biaryl and hetero-biaryl motifs, which are ubiquitous scaffolds in pharmaceuticals and advanced materials.[4][5]
The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous therapeutic agents.[6][7][8][9] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design.[9] The target molecule, 3-(6-Chloropyridazin-3-yl)benzoic acid, serves as a critical intermediate for synthesizing novel compounds, including potential kinase inhibitors for oncology research.[9][10]
This guide provides a detailed, field-proven protocol for the Suzuki coupling of this compound. While heteroaryl chlorides are typically less reactive than their bromide or iodide counterparts, they are often more cost-effective and commercially available.[11][12] The development of robust catalytic systems has made their use increasingly practical, demanding a careful selection of catalysts, ligands, and conditions to achieve high efficiency.[13][14] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental workflow, and expert insights into optimizing this crucial transformation.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[11][15] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step, which forms a Pd(II) complex, is often the rate-determining step for the coupling of less reactive aryl chlorides.[1][2]
-
Transmetalation: In this step, a base activates the arylboronic acid to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[1][15]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center.[1] This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][15]
Detailed Experimental Protocol
This protocol provides a generalized yet robust starting point. Optimization may be required depending on the specific arylboronic acid used.
Materials and Reagents
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Precatalyst: e.g., Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: e.g., SPhos, XPhos, P(t-Bu)₃ (2-10 mol%)
-
Base: e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0–3.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Equipment: Schlenk tube or round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere line (Nitrogen or Argon), standard glassware for work-up and purification.
Reaction Setup and Execution
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can degrade the catalyst.[17]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The presence of an electron-rich, bulky phosphine ligand is critical for facilitating the oxidative addition of the less reactive C-Cl bond.[3][18]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[14][19] The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath at 100–120 °C and stir vigorously.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).[20]
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water.[14] Transfer the mixture to a separatory funnel. If the carboxylic acid product forms a salt, carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate it, ensuring it partitions into the organic layer.
-
Washing: Separate the layers and extract the aqueous phase again with ethyl acetate. Combine the organic layers, wash with water and then with brine to remove residual inorganic salts.[17]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to afford the pure coupled product.[1][20]
Data Presentation: Summary of Reaction Parameters
The following table outlines the recommended parameters for this protocol.
| Parameter | Recommended Specification | Rationale & Insights |
| Substrate | This compound | The electron-deficient nature of the pyridazine ring aids in activating the C-Cl bond for oxidative addition.[13] |
| Coupling Partner | Arylboronic Acid | Stoichiometry of 1.2-1.5 equivalents is used to drive the reaction to completion and account for potential protodeboronation.[14][21] |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | A modern biarylphosphine ligand like SPhos is crucial for coupling challenging heteroaryl chlorides by promoting the difficult oxidative addition step.[7][18] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base is often required to facilitate the transmetalation step effectively, especially for less reactive substrates.[7][12] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A polar aprotic solvent mixed with water ensures solubility for both the organic reagents and the inorganic base.[1][22] Must be degassed.[20] |
| Temperature | 100–120 °C | Elevated temperatures are necessary to overcome the activation energy for the oxidative addition of the strong C-Cl bond.[14] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligands, which is critical for maintaining catalytic activity.[6] |
Visualizations: Experimental Workflow
Expert Insights and Troubleshooting
-
The Carboxylic Acid Moiety: The Suzuki coupling is generally tolerant of acidic protons, and the carboxylic acid on the substrate should not require protection under these conditions.[23] However, it will be deprotonated by the strong base. During the aqueous work-up, acidification is necessary to re-protonate the carboxylate salt, ensuring the product is extracted into the organic layer.
-
Catalyst Choice: For particularly challenging or electron-rich arylboronic acids, consider using more advanced, pre-formed catalysts (e.g., SPhos Pd G3) which can offer greater stability and activity.
-
Base Sensitivity: If your arylboronic acid partner contains base-labile functional groups, a milder base such as potassium fluoride (KF) or cesium fluoride (CsF) might be a viable alternative to carbonate or phosphate bases.[16][21]
-
Low Yields: If the reaction stalls or gives low yields, ensure the inert atmosphere is rigorously maintained and that all solvents are thoroughly degassed. Increasing catalyst loading (up to 5 mol%) or switching to a more electron-rich ligand (e.g., RuPhos) could also improve results.
-
Side Reactions: The primary side reaction of concern is protodeboronation of the boronic acid coupling partner.[21] This can be minimized by using a slight excess of the boronic acid and avoiding unnecessarily long reaction times or excessively high temperatures.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
- Gligorich, K. M., & Toste, F. D. (2007). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 9(24), 5039–5042.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Wallace, D. J., & Chen, C. Y. (2008). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (40), 4974–4976.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Zhang, C., et al. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(47), 9410–9417.
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids.
- Kappe, C. O. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4214–4226.
- Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435.
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Fran, M., & Cerdan, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Brazilian Chemical Society, 15(6), 791–802.
- Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction: The Strategic Value of the 3-(6-Chloropyridazin-3-yl)benzoic acid Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents targeting conditions ranging from inflammation and cancer to microbial infections and cardiovascular diseases.[5][6][7][8] The starting material, this compound, is a particularly valuable building block for drug discovery. It possesses two distinct and orthogonally reactive functional handles: a carboxylic acid on the phenyl ring and a chlorine atom on the pyridazine ring.
This dual functionality allows for a modular and strategic approach to library synthesis. The carboxylic acid group can be readily converted into amides and esters, enabling exploration of the "southern" region of the molecule for interactions with biological targets. Concurrently, the chloro-substituent serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl, heteroaryl, or vinyl groups into the "northern" pyridazine core.[9][10]
This guide provides detailed, field-proven protocols for the synthesis of three key classes of derivatives from this compound. The methodologies are designed to be robust and adaptable, providing researchers with the tools to efficiently generate novel compound libraries for screening and lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Core Synthetic Strategies: A Trifurcated Approach
The synthetic utility of this compound is best exploited through three primary reaction pathways, each targeting a specific functional group. This document details the protocols for:
-
Amide Bond Formation: Activation of the carboxylic acid to couple with a diverse range of primary and secondary amines.
-
Esterification: Conversion of the carboxylic acid into corresponding esters, modifying polarity and hydrogen bonding potential.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed C-C bond formation at the C6 position of the pyridazine ring.
Figure 1: Overview of synthetic pathways from the core scaffold.
Protocol 1: Synthesis of Amide Derivatives via Peptide Coupling
Rationale and Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species. While conversion to an acyl chloride is possible, this often requires harsh conditions (e.g., SOCl₂) that may not be compatible with sensitive functional groups. Modern peptide coupling reagents offer a milder and more efficient alternative. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system generate highly reactive activated esters in situ, which are then readily displaced by the amine nucleophile to form the stable amide bond with high yields and minimal side products.[11][12][13] The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent competitive reactions and to neutralize the acid formed during the reaction.[12]
Figure 2: General workflow for HATU-mediated amide coupling.
Step-by-Step Protocol: HATU-Mediated Amidation
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane, approx. 0.1 M concentration).
-
Amine and Base Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), 5% aqueous LiCl solution (to remove residual DMF, if used), and saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Data Presentation: Representative Amide Coupling Reactions
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) |
| Aniline | HATU | DIPEA | DMF | 2 | 25 | 85-95% |
| Benzylamine | HATU | DIPEA | DCM | 1.5 | 25 | 90-98% |
| Morpholine | EDC/HOBt | DIPEA | DCM | 4 | 25 | 80-90% |
| (R)-1-Phenylethanamine | HATU | DIPEA | DMF | 3 | 25 | 88-96% |
Protocol 2: Synthesis of Ester Derivatives
Rationale and Mechanistic Insight: Esterification of sterically demanding benzoic acids can be challenging under standard Fischer conditions (acid catalyst in excess alcohol).[14] The Yamaguchi esterification provides a powerful and mild alternative, particularly effective for hindered substrates.[15][16] The protocol involves a two-step, one-pot process. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride. This activation step is driven by a stoichiometric base like triethylamine. Subsequently, a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), selectively attacks the less hindered carbonyl of the mixed anhydride, forming an even more reactive acylpyridinium intermediate. This intermediate is rapidly intercepted by the alcohol to furnish the desired ester, even with sterically bulky alcohols.[15]
Figure 3: Workflow for Yamaguchi esterification.
Step-by-Step Protocol: Yamaguchi Esterification
-
Anhydride Formation: In a dry flask under N₂, dissolve this compound (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise and stir the resulting mixture at room temperature for 2 hours.
-
Alcohol/Catalyst Preparation: In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Esterification: Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution from step 2 via syringe or cannula.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by TLC (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.
Data Presentation: Representative Esterification Reactions
| Alcohol Substrate | Method | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) |
| Methanol | Fischer | Methanol / H₂SO₄ (cat.) | 6 | Reflux | 80-90% |
| Isopropanol | Yamaguchi | THF/Toluene | 4 | 25 | 75-85% |
| Benzyl Alcohol | Yamaguchi | THF/Toluene | 3 | 25 | 85-95% |
| tert-Butanol | Yamaguchi | THF/Toluene | 12 | 25 | 60-75% |
Protocol 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
Rationale and Mechanistic Insight: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[17][18] The reaction utilizes a palladium catalyst to couple an organohalide (in this case, the chloropyridazine) with an organoboron species (a boronic acid or ester). The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the carbon-chlorine bond, (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[10] The choice of ligand, base, and solvent is crucial for an efficient reaction, especially with electron-deficient heteroaryl chlorides.[9]
Figure 4: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Degassing: Degas the reaction solvent (e.g., a 4:1 mixture of 1,4-Dioxane:Water) by bubbling N₂ or Ar through it for at least 30 minutes.
-
Reagent Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent and Reflux: Add the degassed solvent to the vessel. Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Acidification Note: Since the product is a carboxylic acid, it may be soluble in the basic aqueous layer. If necessary, acidify the combined aqueous layers with 1M HCl to pH ~2-3 and extract with ethyl acetate to recover the product.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the pure biaryl product.
Data Presentation: Representative Suzuki Coupling Reactions
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 75-85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 80-90% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 65-75% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 85 | 70-80% |
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the synthetic versatility of this compound as a scaffold for generating diverse chemical libraries. By leveraging robust and well-established methodologies for amide coupling, esterification, and Suzuki-Miyaura cross-coupling, researchers can systematically and efficiently probe the structure-activity relationships of novel pyridazine derivatives. The compounds synthesized via these routes serve as valuable starting points for identifying new leads in various therapeutic areas, capitalizing on the rich pharmacological history of the pyridazine core.[1][3][19] Further optimization of these protocols and exploration of other transformations will continue to expand the chemical space accessible from this strategic starting material.
References
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Bentham Science. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
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The Emergence of 3-(6-Chloropyridazin-3-yl)benzoic Acid in Oncology: A Scaffold for Next-Generation Therapeutics
In the landscape of modern oncology, the quest for novel molecular entities that can be tailored into potent and selective anticancer agents is paramount. Among the myriad of heterocyclic scaffolds, the pyridazine nucleus, particularly when functionalized, presents a compelling starting point for drug discovery. This application note delves into the scientific rationale and practical application of 3-(6-Chloropyridazin-3-yl)benzoic acid , a versatile chemical intermediate poised for significant contributions in cancer research. While direct anti-tumor activity of this specific molecule is not extensively documented, its structural motifs—a reactive chloropyridazine ring and a modifiable benzoic acid group—offer a rich platform for the synthesis of targeted cancer therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, hypothesized mechanisms of action for its derivatives, and detailed protocols for their synthesis and evaluation.
The Scientific Rationale: Why this compound is a Privileged Scaffold
The value of this compound as a foundational molecule in cancer drug discovery is rooted in the established biological activities of its constituent parts: the pyridazine ring and the benzoic acid moiety.
The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structure found in numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive component in the design of enzyme inhibitors.[1] The presence of a chlorine atom at the 6-position is particularly significant. This halogen provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries. This strategic placement of a modifiable site is a cornerstone of modern medicinal chemistry, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic properties.
Derivatives of the pyridazine scaffold have been investigated as inhibitors of several key targets in oncology. Notably, they have shown potential as kinase inhibitors , a major class of cancer drugs that block the action of enzymes often overactive in cancer cells.[1][2] Furthermore, recent studies have explored pyridazine-based compounds as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA repair.[3] PARP-1 inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways.[3]
The benzoic acid portion of the molecule also holds therapeutic relevance. Benzoic acid and its derivatives have a long history in medicinal chemistry and have been explored for their anticancer properties.[4][5] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, providing another avenue for chemical diversification. This allows for the exploration of structure-activity relationships and the fine-tuning of a molecule's interaction with its biological target. For instance, novel 3-[(6-Arylamino)pyridazinylamino]benzoic acids have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[4][6]
Hypothesized Mechanisms of Action for Derivatives
Based on the known activities of related compounds, derivatives synthesized from this compound can be rationally designed to target several key cancer-related pathways.
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which regulate a wide array of cellular processes including proliferation, survival, and metastasis.[2] By modifying the this compound scaffold, it is plausible to develop potent and selective kinase inhibitors. For example, coupling various amines to the chloropyridazine ring could generate a library of compounds to be screened against a panel of cancer-relevant kinases.
Caption: Hypothesized kinase inhibition by a derivative.
PARP-1 Inhibition and Induction of Apoptosis
PARP-1 inhibitors have emerged as a successful class of targeted therapies. By blocking PARP-1's function in DNA repair, these drugs can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with underlying DNA repair defects. The pyridazine scaffold has been identified as a promising core for the development of novel PARP-1 inhibitors.[3] Derivatives of this compound could be designed to bind to the active site of PARP-1, thereby inducing apoptosis.
Caption: PARP-1 inhibition leading to apoptosis.
Protocols for Synthesis and Evaluation
The following protocols provide a framework for the synthesis of derivatives from this compound and their subsequent evaluation for anticancer activity.
General Protocol for the Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
A primary or secondary amine of choice
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation (if using SOCl₂):
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Evaluation of Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
| Parameter | Description |
| Cell Line | Specific cancer cell line used |
| Seeding Density | Number of cells seeded per well |
| Compound Concentration Range | Range of concentrations tested |
| Incubation Time | Duration of compound exposure |
| IC₅₀ Value | Concentration for 50% inhibition |
In Vivo Evaluation in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[8][9]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Synthesized compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the synthesized compound and vehicle control to their respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its chemical tractability allows for the creation of diverse libraries of compounds that can be rationally designed to target key oncogenic pathways, such as protein kinases and DNA repair enzymes. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation cancer therapeutics. As our understanding of cancer biology deepens, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the ongoing fight against this complex disease.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
- In Vitro Assays for Screening Small Molecules. PubMed.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. PubMed.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
Application Note: A Practical Guide to Nucleophilic Aromatic Substitution on 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, such as its high dipole moment and capacity for robust hydrogen bonding, make it an attractive component for designing molecules that interact with biological targets.[4] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties.[4] Consequently, pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3]
One of the most powerful methods for modifying the pyridazine core is through nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a diverse range of functional groups, enabling the systematic exploration of a compound's structure-activity relationship (SAR). This application note provides a detailed experimental protocol for the nucleophilic substitution on 3-(6-chloropyridazin-3-yl)benzoic acid, a versatile building block for the synthesis of novel pyridazine-based drug candidates.
Mechanism and Key Considerations for SNAr on the Pyridazine Ring
The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles.[5][6] The reaction is further facilitated by the presence of the chloro-substituent, which acts as a good leaving group.
The mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.
Several factors can influence the success and rate of the SNAr reaction on this substrate:
-
Nucleophile Strength: Stronger nucleophiles generally react faster. Common nucleophiles include amines, thiols, and alkoxides.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), are typically used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.[8] However, excessive heat can lead to side reactions and decomposition.
-
Base: In cases where the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often added to neutralize the HCl generated during the reaction.
Detailed Experimental Protocol: Synthesis of 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzoic acid
This protocol details the synthesis of a representative derivative using N-methylpiperazine as the nucleophile.
Materials and Reagents:
-
This compound (≥97% purity)
-
N-Methylpiperazine (≥99% purity)
-
Diisopropylethylamine (DIPEA) (≥99% purity)
-
Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system with silica gel cartridges
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.26 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add N-methylpiperazine (0.57 mL, 5.11 mmol, 1.2 equiv.) followed by DIPEA (1.11 mL, 6.39 mmol, 1.5 equiv.).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C in a pre-heated oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the desired product as a solid.
Characterization of the Final Product:
The structure and purity of the synthesized 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzoic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their chemical environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.[9][10]
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the compound and confirm its elemental composition.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.
Table of Reaction Parameters for Various Nucleophiles
The following table provides a summary of typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with a range of common nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-110 | 6-8 | 75-85 |
| Benzylamine | DIPEA | NMP | 90-100 | 4-6 | 80-90 |
| Morpholine | DIPEA | DMF | 80-90 | 3-5 | 85-95 |
| Ethanethiol | NaH | THF | 60-70 | 2-4 | 70-80 |
| Sodium methoxide | N/A | Methanol | Reflux | 1-2 | >90 |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol, from the initial setup to the final characterization of the product.
Caption: Experimental workflow for the synthesis of substituted pyridazine derivatives.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
DIPEA is corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient heating- Inactive reagents- Insufficient reaction time | - Increase reaction temperature incrementally.- Use fresh, anhydrous reagents and solvents.- Extend the reaction time and continue monitoring. |
| Low Yield | - Inefficient extraction- Loss of product during purification | - Perform additional extractions of the aqueous layer.- Optimize the chromatography conditions (e.g., gradient, column size). |
| Presence of Impurities | - Side reactions- Incomplete removal of starting materials or reagents | - Re-purify the product using a different solvent system or purification technique.- Ensure the reaction is not overheated. |
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
- Cerecetto, H., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [Link]
- Wermuth, C. G. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
- Gomtsyan, A. (2022).
- Kumar, D., & Santoshi, H. (2016).
- Rudresh, H. M., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Al-Masoudi, N. A., et al. (2021).
- Abouzid, K. M., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research. [Link]
- Wikipedia. (2023).
- Roberts, S. M., & Smith, A. J. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
- Stevens, E. (2019).
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slideshare.net [slideshare.net]
- 3. jocpr.com [jocpr.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(6-Chloropyridazin-3-yl)benzoic Acid as a Versatile Intermediate in Organic Synthesis
Introduction: A Bifunctional Scaffold for Modern Chemistry
3-(6-Chloropyridazin-3-yl)benzoic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it offers two distinct and orthogonally reactive functional groups: a carboxylic acid on a phenyl ring and a reactive chloro-substituent on an electron-deficient pyridazine ring. This bifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for constructing complex molecular architectures.
The pyridazine nucleus is a recognized pharmacophore, prized for its physicochemical properties, including polarity and the ability to act as a hydrogen bond acceptor, which are attractive features in drug design.[2] Consequently, derivatives of this intermediate have been explored as potent kinase inhibitors and other therapeutic agents, particularly in oncology.[2][3] This guide provides an in-depth analysis of the core applications of this compound and detailed, field-proven protocols for its most critical synthetic transformations.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[4]
| Property | Value | Reference |
| CAS Number | 914349-46-5 | [4] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [4][5] |
| Molecular Weight | 234.64 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Predicted pKa | 3.79 ± 0.10 | [4] |
| Predicted Boiling Point | 517.5 ± 40.0 °C | [4] |
| Hazard Codes | Xn (Harmful) | [5] |
Core Synthetic Applications: A Hub for Molecular Diversity
The true value of this compound lies in its capacity to serve as a central hub for divergent synthesis. The two primary reactive sites can be addressed selectively to build molecular complexity through well-established, high-yielding transformations.
Caption: Key synthetic pathways using the title compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this intermediate, it allows for the substitution of the chlorine atom with a wide variety of aryl or vinyl groups, a key step in the synthesis of biaryl kinase inhibitors.[6][7]
Mechanistic Rationale
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[8][9] The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyridazine. This is followed by transmetalation with a boronic acid, which must first be activated by a base. The cycle concludes with reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene or 1,4-Dioxane
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon inlet
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is achieved by inserting a needle connected to the inert gas line and a second needle to act as an outlet.[8]
-
Solvent Addition: Add the degassed solvent (e.g., toluene) and the degassed 2 M Na₂CO₃ solution via syringe. A typical solvent ratio is 4:1 organic to aqueous.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude residue is typically purified by silica gel column chromatography to afford the desired product.
Typical Reaction Parameters
| Parameter | Condition | Rationale / Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is often used directly. Other Pd(II) sources require a ligand.[9][10] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | A base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is common, allowing both organic and inorganic reagents to be present.[8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[11] This protocol enables the coupling of primary or secondary amines at the 6-position of the pyridazine ring, providing access to a diverse range of substituted amino-pyridazines.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[11] However, the key steps involve the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium amide complex. Reductive elimination from this complex forms the C-N bond. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11][12]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos or BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or sealed tube, condenser, magnetic stir bar, nitrogen/argon atmosphere
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring. The reaction must be strictly anaerobic and anhydrous. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization.
Typical Reaction Parameters
| Parameter | Condition | Rationale / Insight |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and stabilize the catalyst.[11][13] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. |
Protocol 3: Amide Bond Formation
The carboxylic acid moiety provides a reliable handle for amide bond formation, one of the most common reactions in drug discovery. This allows for the introduction of diverse functional groups and the extension of the molecular scaffold.[3]
Synthetic Workflow
Modern amide synthesis typically avoids harsh conditions (like those required for acyl chloride formation) in favor of milder coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct and efficient reaction with an amine at room temperature.
Caption: Workflow for amide coupling via an activated ester.
Detailed Experimental Protocol (Coupling Reagent Method)
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, nitrogen/argon atmosphere
Procedure:
-
Setup: Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Activation: Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature. This pre-activation step forms the highly reactive activated ester.
-
Amine Addition: Add the desired amine (either neat or as a solution in the reaction solvent) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Comparison of Common Coupling Reagents
| Reagent | Base | Solvent | Key Advantage |
| HATU | DIPEA, Et₃N | DMF, DCM | Very fast reaction times, high yields, low rate of racemization for chiral substrates. |
| EDC/HOBt | DIPEA, Et₃N | DMF, DCM | Cost-effective and widely used. HOBt suppresses side reactions. |
| SOCl₂/Pyridine | Pyridine | DCM, Toluene | Inexpensive, but harsh conditions can be incompatible with sensitive functional groups. |
Conclusion
This compound stands out as a highly versatile and valuable intermediate in synthetic chemistry. Its dual reactivity allows for the strategic and sequential application of robust, palladium-catalyzed cross-coupling reactions and standard amide bond formations. The protocols detailed herein provide researchers with reliable, mechanistically-grounded methods to leverage this scaffold, enabling the efficient synthesis of novel and diverse molecules for drug discovery and materials science applications.
References
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- 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem.
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- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
- 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid - BLDpharm.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem.
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- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
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Application Notes and Protocols for Cell-Based Assays Using Pyridazine Derivatives
Introduction: The Emerging Role of Pyridazine Derivatives in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisostere for other aromatic rings, make it an attractive moiety for designing novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds being investigated and developed as anticancer agents.[1][4] These compounds have been shown to target a diverse array of biological processes crucial for cancer progression, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[1] Marketed drugs containing the pyridazine heterocycle include the multi-targeted tyrosine kinase inhibitor ponatinib and the GnRH receptor antagonist relugolix, highlighting the clinical relevance of this chemical class.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cell-based assays to evaluate the biological activity of novel pyridazine derivatives. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and emphasize the importance of self-validating systems to ensure data integrity and reproducibility.
Pillar 1: Foundational Assays for Characterizing Pyridazine Derivatives
The initial characterization of a novel pyridazine derivative typically involves assessing its fundamental effects on cell health and proliferation. These foundational assays are crucial for determining the compound's potency and therapeutic window.
Cytotoxicity Assessment: Determining the Impact on Cell Viability
A primary step in evaluating any potential therapeutic agent is to determine its cytotoxic potential. This is essential for understanding the concentration range at which the compound exhibits biological activity without causing non-specific cell death. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[5]
The MTT/MTS assay is based on the principle that viable cells with active metabolism can convert a tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. This method is robust, reproducible, and amenable to high-throughput screening, making it an ideal choice for initial cytotoxicity profiling of a library of pyridazine derivatives.
-
Cell Seeding:
-
Select a panel of cancer cell lines relevant to the therapeutic area of interest. For example, if the pyridazine derivative is designed to target a specific kinase implicated in breast cancer, MCF-7 and MDA-MB-231 cell lines would be appropriate choices.[6][7]
-
Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridazine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations (e.g., from 0.01 µM to 100 µM).[5]
-
Treat the cells with the diluted compound, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Include appropriate controls: a vehicle control (DMSO-treated cells), a positive control for cytotoxicity (e.g., doxorubicin), and untreated cells.[5][8]
-
Incubate the treated cells for a specified duration, typically 48-72 hours, which allows for multiple cell cycles to be affected.[5]
-
-
MTS Reagent Addition and Incubation:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.
-
Antiproliferative Activity: Measuring the Effect on Cell Division
Beyond cytotoxicity, it is crucial to determine if a pyridazine derivative specifically inhibits cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a sensitive method for quantifying DNA synthesis, a hallmark of proliferating cells.
The BrdU assay directly measures the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. This provides a more specific measure of antiproliferative activity compared to viability assays, which can be influenced by other cellular processes. This method is highly specific for proliferating cells and can be adapted for various detection methods, including immunocytochemistry and ELISA.[9]
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTS assay protocol. The incubation period should be chosen to allow for at least one full cell cycle.
-
-
BrdU Labeling:
-
Prepare a 10X BrdU solution by diluting the stock in cell culture medium.[9]
-
Add the 10X BrdU solution to each well to a final concentration of 1X.[10]
-
Incubate the cells for 2-24 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[9] The optimal incubation time will depend on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells with a suitable fixing/denaturing solution for 30 minutes at room temperature.[9] This step is critical for exposing the incorporated BrdU to the detection antibody.
-
-
Immunodetection:
-
Signal Development and Data Acquisition:
Pillar 2: Elucidating the Mechanism of Action
Once the cytotoxic and antiproliferative effects of a pyridazine derivative are established, the next critical step is to investigate its mechanism of action. This involves identifying the molecular target and understanding how the compound modulates its function within the cell.
Target Engagement: Confirming Interaction with the Intended Target
Target engagement assays are essential to confirm that a compound directly interacts with its intended molecular target in a cellular context.[11] This provides confidence that the observed biological effects are a direct result of on-target activity.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[12]
CETSA is based on the principle that the binding of a ligand, such as a pyridazine derivative, to its target protein stabilizes the protein and increases its resistance to thermal denaturation.[11][12] This method allows for the detection of target engagement in live cells without the need for compound labeling or genetic modification of the target protein, providing a more physiologically relevant assessment.[12]
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Culture the selected cell line to near confluency.
-
Treat the cells with the pyridazine derivative at a concentration known to be biologically active, alongside a vehicle control, for a sufficient time to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Pathway Analysis: Investigating Downstream Signaling Effects
Many pyridazine derivatives exert their effects by modulating specific cell signaling pathways.[3] For instance, some derivatives have been shown to inhibit kinases involved in cell proliferation and survival, such as EGFR or JNK1.[4][13]
Caption: Inhibition of a signaling pathway by a pyridazine derivative.
-
Cell Treatment and Lysis:
-
Treat the cells with the pyridazine derivative at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration in each lysate using a standard method like the Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and key downstream signaling molecules.
-
Incubate with an HRP-conjugated secondary antibody.[5]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of the pyridazine derivative on the phosphorylation status of the signaling proteins.
-
Pillar 3: Data Interpretation and Validation
Quantitative Data Summary
| Assay Type | Parameter Measured | Key Metric | Example Result for an Active Pyridazine Derivative |
| Cytotoxicity (MTS) | Cell Viability | IC50 | 5 µM |
| Proliferation (BrdU) | DNA Synthesis | GI50 | 2 µM |
| Target Engagement (CETSA) | Protein Thermal Stability | ΔTm (Shift in melting temp.) | +3°C |
| Pathway Analysis (Western Blot) | Protein Phosphorylation | % Decrease in p-ERK | 75% decrease at 2 µM |
Self-Validating Systems and Best Practices
-
Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.[5]
-
Dose-Response Curves: Generate multi-point dose-response curves to accurately determine potency (e.g., IC50, GI50).[14]
-
Replicates: Perform experiments with technical and biological replicates to ensure the reproducibility of the results.[14]
-
Orthogonal Assays: Use multiple, distinct assays to confirm a biological effect. For example, confirming an antiproliferative effect observed in a BrdU assay with a cell counting assay.
-
Selectivity Profiling: Test the pyridazine derivative against a panel of cell lines and, if possible, related protein targets to assess its selectivity.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the comprehensive evaluation of novel pyridazine derivatives in cell-based assays. By systematically assessing cytotoxicity, antiproliferative activity, target engagement, and effects on downstream signaling pathways, researchers can effectively characterize these promising compounds and advance their development as potential therapeutic agents. Adherence to rigorous experimental design and data validation will ensure the generation of high-quality, reliable data to guide drug discovery efforts.
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- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.).
- in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed. (n.d.).
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (2015). Scientific Research Publishing. [Link]
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- A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - NIH. (2019).
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- High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments. (n.d.).
- Full article: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - Taylor & Francis Online. (2020). Taylor & Francis Online. [Link]
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- Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. (2021). Immunologix. [Link]
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- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.).
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024).
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Application Notes and Protocols for the Incorporation of 3-(6-Chloropyridazin-3-yl)benzoic Acid into Diverse Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Chloropyridazine-Benzoic Acid Moiety
In the landscape of modern medicinal chemistry, the pyridazine heterocycle has emerged as a privileged scaffold, valued for its unique physicochemical properties that can address common challenges in drug candidate optimization.[1] The inherent polarity of the pyridazine ring, combined with its capacity for robust hydrogen bonding, makes it an attractive substitute for more lipophilic phenyl rings.[1] This often translates to improved metabolic stability and reduced off-target effects, such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[1]
The subject of this guide, 3-(6-Chloropyridazin-3-yl)benzoic acid , is a bifunctional building block of significant strategic importance. It offers two distinct points for chemical modification: a carboxylic acid for amide bond formation and a reactive chloro-substituent on the electron-deficient pyridazine ring, which is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and divergent synthesis of complex molecules, making it a valuable tool in the construction of libraries of potential therapeutic agents, particularly in oncology and inflammation where pyridazine-containing compounds have shown considerable promise.[2]
This document provides a detailed guide to the primary methods for incorporating this compound into new chemical scaffolds, with a focus on the underlying principles, step-by-step protocols, and troubleshooting strategies to enable researchers to effectively utilize this versatile building block.
Physicochemical Properties and Handling
While comprehensive experimental solubility data for this compound is not extensively published, data for structurally similar compounds, such as 6-chloropyridazin-3-amine, indicate good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility is expected to increase with temperature. For practical purposes in the reactions described below, DMF and DMSO are recommended as primary solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914349-46-5 | |
| Molecular Formula | C₁₁H₇ClN₂O₂ | |
| Molecular Weight | 234.64 g/mol | |
| Predicted Boiling Point | 517.5±40.0 °C | |
| Predicted pKa | 3.79±0.10 | |
| Storage Temperature | 2-8°C |
Synthetic Strategies and Core Protocols
The introduction of this compound into a target scaffold can be primarily achieved through two robust and versatile reaction types: amide bond formation via the carboxylic acid moiety and palladium-catalyzed Suzuki-Miyaura cross-coupling at the chloro-position of the pyridazine ring.
Strategy 1: Amide Bond Formation - A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide array of primary and secondary amines to introduce the chloropyridazine-phenyl moiety into a scaffold. This approach is foundational for building structure-activity relationships (SAR) by varying the amine component.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a highly reactive acylating agent.
Diagram 1: General Workflow for Amide Coupling
Sources
Application Notes and Protocols for the Use of 3-(6-Chloropyridazin-3-yl)benzoic acid in the Development of PARP-1 Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting PARP-1 with Pyridazine Scaffolds
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. As a first responder, PARP-1 detects single-strand breaks (SSBs) in DNA and initiates their repair through the Base Excision Repair (BER) pathway.[1][2] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3][4] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA Polymerase β, to the site of damage, facilitating the restoration of genomic integrity.[1][3]
In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-1-mediated BER pathway to repair SSBs. Inhibition of PARP-1 in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, generating lethal DSBs.[5] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis. This concept, known as synthetic lethality, provides a targeted therapeutic strategy to selectively kill cancer cells while sparing healthy cells with intact HR pathways.[5][6][7][8]
The pyridazine moiety has emerged as a privileged scaffold in the design of potent PARP-1 inhibitors.[9][10] Its nitrogen atoms can form crucial hydrogen bonds within the nicotinamide-binding pocket of the PARP-1 active site, mimicking the natural substrate NAD+.[10][11][12] Specifically, molecular modeling studies have revealed that pyridazine-based inhibitors can form key hydrogen bond interactions with residues such as Gly863 and Ser904, and π-π stacking interactions with Tyr907, effectively blocking the enzyme's catalytic activity.[10][11] 3-(6-Chloropyridazin-3-yl)benzoic acid is a versatile starting material for the synthesis of a diverse library of PARP-1 inhibitors, allowing for the exploration of structure-activity relationships (SAR) by modifying the molecule through amide bond formation.
I. Synthetic Strategy: From Starting Material to Potent Inhibitor
The carboxylic acid group of this compound provides a convenient handle for derivatization, most commonly through amide coupling reactions with a variety of primary and secondary amines. This approach allows for the systematic introduction of different chemical moieties to probe the adenosine-binding pocket of PARP-1 and optimize potency, selectivity, and pharmacokinetic properties.
Workflow for Inhibitor Synthesis
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- 12. mdpi.com [mdpi.com]
Analytical methods for quantifying 3-(6-Chloropyridazin-3-yl)benzoic acid
An in-depth guide to the quantitative analysis of 3-(6-Chloropyridazin-3-yl)benzoic acid, a key intermediate in modern drug discovery, is presented in this application note. Designed for researchers, scientists, and professionals in drug development, this document provides detailed protocols for robust and reliable quantification using state-of-the-art analytical techniques. The methodologies outlined herein are grounded in established principles of analytical chemistry to ensure accuracy, precision, and reproducibility.
Introduction: The Significance of this compound
This compound (MW: 234.64 g/mol ) is a heterocyclic aromatic carboxylic acid.[1] Its structure, featuring a pyridazine ring, a benzoic acid moiety, and a reactive chlorine atom, makes it a valuable building block in medicinal chemistry.[2] The pyridazine heterocycle is a known pharmacophore present in numerous biologically active compounds, valued for its polarity and ability to form hydrogen bonds.[2][3] Accurate quantification of this intermediate is critical for ensuring reaction stoichiometry, monitoring process purity, and defining specifications in pharmaceutical synthesis.[4]
This guide details two primary chromatographic methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). An alternative spectrophotometric method is also discussed for rapid, albeit less specific, analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely available technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids, making it the workhorse method for purity assessment and quantification.[5][6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[6]
Principle of the Method
The acidic nature of the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, which increases its hydrophobicity and enhances its retention on the nonpolar C18 stationary phase.[6] This allows for excellent separation from more polar impurities. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits strong absorbance, which is characteristic of its aromatic and heterocyclic structure.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV-Vis detector.[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for high resolution.[5]
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
Water (HPLC or Milli-Q grade).
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) | Industry standard for separation of small aromatic molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient | 30% B to 90% B over 15 minutes | Ensures elution of the analyte and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[5] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[5] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading.[5] |
| Detection Wavelength | 254 nm | Common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.[5] |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[5]
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial composition). These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[5]
Data Analysis and Quantification:
-
Calibration Curve: Inject the working standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a linear relationship.
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Determine the concentration of this compound in the sample using the calibration curve equation. The purity can be determined using the area percentage method, where the area of the main peak is divided by the total area of all peaks.[5]
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, LC-MS is the preferred method.[7][8] It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, which acts as a highly specific detector.[9]
Principle of the Method
After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer detects the resulting ions based on their mass-to-charge ratio (m/z). For a carboxylic acid like the analyte, ESI in negative ion mode is highly effective, as the molecule readily loses a proton to form [M-H]⁻. Quantification is achieved by monitoring this specific ion, which provides a high degree of certainty that the signal corresponds to the analyte.
Experimental Protocol: LC-MS
Instrumentation and Materials:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for basic quantification or a triple quadrupole for higher sensitivity via Multiple Reaction Monitoring, MRM).[8]
-
Column & Reagents: Similar to the HPLC-UV method, but mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of phosphoric acid).
LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Similar to HPLC-UV method, optimized for speed if using UHPLC. | Ensures chromatographic separation prior to MS detection. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Analyte m/z | [M-H]⁻ = 233.0 (for C₁₁H₇³⁵ClN₂O₂) | Calculated from the molecular formula (234.64). Monitoring the specific mass provides high selectivity. |
| Scan Mode | Selected Ion Monitoring (SIM) at m/z 233.0 | For sensitive and specific quantification of the target analyte. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | 120-150 °C | Prevents solvent condensation while minimizing thermal degradation. |
| Desolvation Gas | Nitrogen, Flow and Temp. optimized per instrument | Aids in the desolvation of droplets to generate gas-phase ions. |
Preparation of Solutions:
-
Internal Standard (IS): For the most accurate quantification, an internal standard should be used. An ideal IS is a structurally similar molecule that is not present in the sample, such as an isotopically labeled version of the analyte or a related compound with similar chromatographic and ionization behavior.
-
Standard and Sample Preparation: Prepare standards and samples as described for HPLC, but add a fixed concentration of the internal standard to every standard and sample.
Data Analysis and Quantification:
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration for each working standard.
-
Sample Analysis: Inject the sample and determine the peak area ratio.
-
Calculation: Use the calibration curve to determine the concentration of the analyte in the sample. The use of an internal standard corrects for variations in injection volume and matrix effects.[9]
LC-MS Workflow Diagram
Caption: Workflow for quantitative analysis by LC-MS.
Method 3: UV-Vis Spectrophotometry
For a rapid, high-throughput estimation where high specificity is not required, direct UV-Vis spectrophotometry can be employed.
Principle of the Method
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analyte contains chromophores (the aromatic and pyridazine rings) that absorb light in the UV region.[10]
Experimental Protocol: UV-Vis
-
Determine λmax: Dissolve a small amount of the analyte in a suitable solvent (e.g., ethanol or methanol) and scan the UV-Vis spectrum from 200-400 nm to find the wavelength of maximum absorbance (λmax). Benzoic acid derivatives typically have absorption peaks around 230 nm and 280 nm.[11]
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Measure Sample: Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration from the calibration curve.
Limitations: This method is highly susceptible to interference from any other component in the sample that absorbs at the same wavelength. It is therefore best suited for pure samples or simple mixtures.
Method Comparison
| Feature | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (LOD/LOQ) | ~0.01% / ~0.03%[5] | ~0.001% / ~0.005%[5] | Low (µg/mL range) |
| Application | Purity testing, routine QC, formulation analysis.[12] | Trace analysis, complex matrices (e.g., biological fluids), impurity identification.[8] | Quick checks of concentrated, pure samples. |
| Cost & Complexity | Moderate | High | Low |
Conclusion
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis. For routine quality control and purity assessment, the robust and reliable RP-HPLC-UV method is highly suitable. When maximum sensitivity and selectivity are required, particularly for trace-level analysis or in complex sample matrices, the LC-MS method is superior. UV-Vis spectrophotometry offers a simple and rapid alternative for non-specific quantification of relatively pure samples. Proper method validation is essential to ensure that any chosen method is fit for its intended purpose.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
- This compound. ChemicalBook.
- Quantitative analysis of aromatics for synthetic biology using liquid chromatography. PubMed.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- 4-(6-chloropyridazin-3-yl)benzoic Acid. Benchchem.
- The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (NCBI).
- Quantifying Small Molecules by Mass Spectrometry. LCGC International.
- Small Molecule Analysis. Allumiqs.
- Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid. Benchchem.
- (a) UV-vis absorption (red) and emission (blue) (λex = 290 nm) spectra... ResearchGate.
- Experimental UV spectra of benzoic acid derivatives. ResearchGate.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. allumiqs.com [allumiqs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
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- 12. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for Novel Kinase Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework and detailed protocols for the in vivo evaluation of novel analogs derived from the 3-(6-Chloropyridazin-3-yl)benzoic acid scaffold. Lacking a publicly defined biological target, yet possessing a chemical structure common to kinase inhibitors, we postulate a scientifically rigorous, hypothetical drug development program. These application notes are structured around the central hypothesis that these analogs are inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a clinically validated target in oncology.[1][2] The guide details an integrated strategy for assessing anti-tumor efficacy, establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and determining preliminary safety and tolerability in preclinical mouse models. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure data integrity and translatability. All procedures are framed in accordance with the principles of the ARRIVE guidelines and the Guide for the Care and Use of Laboratory Animals to ensure ethical and reproducible research.[3][4][5][6][7][8][9]
Pharmacological Hypothesis: Targeting the VEGFR-2 Angiogenesis Pathway
1.1. Rationale The pyridazine chemical motif is a well-established scaffold in the design of protein kinase inhibitors.[10] We hypothesize that the this compound analogs function as inhibitors of VEGFR-2, a receptor tyrosine kinase. VEGFR-2 is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth, survival, and metastasis.[1][2][11] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[2][11] By inhibiting VEGFR-2, the analogs are predicted to suppress tumor angiogenesis, thereby restricting nutrient and oxygen supply to the tumor. This hypothesis provides a clear biological basis for the subsequent in vivo experimental design.
1.2. Hypothesized Signaling Pathway
Caption: Hypothesized VEGFR-2 signaling pathway and point of inhibition.
In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
2.1. Rationale and Model Selection To test the anti-tumor activity of the lead analog, a subcutaneous xenograft model is employed. This model involves implanting human cancer cells into immunocompromised mice, allowing the formation of a solid tumor. The HCT116 human colorectal carcinoma cell line is an excellent choice as it is well-characterized, forms robust tumors, and its growth is known to be sensitive to anti-angiogenic therapies.[12][13][14][15][16] Athymic nude or NOD/SCID mice are used as they lack a competent immune system, preventing rejection of the human tumor graft.
2.2. Experimental Design A robust study design is crucial for interpretable results. The following design includes necessary controls and multiple dose groups to assess dose-response.
| Group | Treatment | N | Dosing Schedule | Route | Rationale |
| 1 | Vehicle Control | 10 | Once Daily (QD) | PO | Establishes baseline tumor growth; negative control. |
| 2 | Positive Control | 10 | Once Daily (QD) | PO | Validates model sensitivity to a known anti-angiogenic agent. |
| 3 | Analog (Low Dose) | 10 | Once Daily (QD) | PO | Establishes the lower bound of the therapeutic window. |
| 4 | Analog (Mid Dose) | 10 | Once Daily (QD) | PO | Defines the dose-response relationship. |
| 5 | Analog (High Dose) | 10 | Once Daily (QD) | PO | Assesses efficacy at or near the Maximum Tolerated Dose (MTD). |
-
N: Number of animals per group. A sample size of 10 is chosen to provide sufficient statistical power to detect meaningful differences in tumor growth.[17]
-
Positive Control: A clinically relevant VEGFR inhibitor (e.g., Sorafenib at 30 mg/kg).
-
Dose Levels: Doses for the test analog should be selected based on a preliminary Maximum Tolerated Dose (MTD) study (see Section 4).
2.3. Step-by-Step Protocol: Xenograft Efficacy Study
-
Animal Acclimation: Upon arrival, female athymic nude mice (6-8 weeks old) are acclimated for at least one week under specific-pathogen-free (SPF) conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the Guide for the Care and Use of Laboratory Animals.[8][12][18]
-
Cell Culture: HCT116 cells are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) and harvested during the logarithmic growth phase. Cell viability should exceed 95% as determined by Trypan Blue exclusion.
-
Tumor Implantation: Resuspend HCT116 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL. Subcutaneously inject 100 µL (1 x 10⁷ cells) into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[19][20]
-
Randomization and Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups detailed in the experimental design table, ensuring the average tumor volume is consistent across all groups. This marks Day 1 of the study.
-
Compound Formulation & Administration:
-
Rationale: The formulation vehicle is critical for ensuring consistent drug exposure, especially for poorly soluble compounds.[21] A common, generally inert vehicle is a suspension in 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.[22]
-
Protocol: Prepare fresh formulations daily. Weigh the required amount of the analog and triturate it into a fine powder. Gradually add the vehicle while vortexing to create a homogenous suspension. Administer the calculated dose volume (typically 5-10 mL/kg) via oral gavage (PO) using a proper gavage needle.[23][24]
-
-
Data Collection:
-
Study Endpoint: The study concludes when the mean tumor volume in the vehicle control group reaches ~2000 mm³ or after a pre-determined duration (e.g., 21-28 days).[12] Euthanize animals according to IACUC-approved methods.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of a treated group and ΔC is the change in mean tumor volume of the vehicle control group.[26][27]
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare treated groups to the vehicle control.
-
2.4. Hypothetical Data Presentation
Table 1: Anti-Tumor Efficacy of Analog-123 on HCT116 Xenografts | Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) | p-value vs. Vehicle | | :--- | :-: | :--- | :--- | :--- | | | | Day 1 | Day 21 | Day 21 | | | Vehicle Control | 10 | 151 ± 10 | 1925 ± 220 | - | - | | Positive Control | 10 | 153 ± 11 | 480 ± 65 | 75% | <0.001 | | Analog-123 (25 mg/kg) | 10 | 150 ± 9 | 980 ± 115 | 49% | <0.01 | | Analog-123 (50 mg/kg) | 10 | 152 ± 12 | 425 ± 58 | 78% | <0.001 | | Analog-123 (100 mg/kg) | 10 | 149 ± 10 | 310 ± 45 | 84% | <0.001 |
Table 2: Tolerability of Analog-123 Assessed by Body Weight Change | Treatment Group | N | Mean Body Weight (g) ± SEM | Mean Percent Body Weight Change (%) | | :--- | :-: | :--- | :--- | | | | Day 1 | Day 21 | Day 21 | | Vehicle Control | 10 | 22.5 ± 0.5 | 24.8 ± 0.6 | +10.2% | | Positive Control | 10 | 22.6 ± 0.4 | 20.1 ± 0.7 | -11.1% | | Analog-123 (25 mg/kg) | 10 | 22.4 ± 0.5 | 24.1 ± 0.5 | +7.6% | | Analog-123 (50 mg/kg) | 10 | 22.5 ± 0.6 | 23.0 ± 0.6 | +2.2% | | Analog-123 (100 mg/kg) | 10 | 22.3 ± 0.4 | 21.4 ± 0.8 | -4.0% |
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Engagement Studies
3.1. Rationale Efficacy data alone is insufficient; it must be linked to drug exposure (Pharmacokinetics, PK) and biological target modulation (Pharmacodynamics, PD).[28][29][30] A PK/PD study aims to answer two critical questions: 1) Does the drug achieve sufficient concentration in the blood and tumor? and 2) Does that concentration lead to the inhibition of the intended target (VEGFR-2)?[31][32]
3.2. Step-by-Step Protocol: Integrated PK/PD Study
-
Study Animals: Use tumor-bearing mice (HCT116 xenografts, ~500-800 mm³) to ensure the matrix is relevant.
-
Dosing: Administer a single oral dose of the analog at an efficacious level (e.g., 50 mg/kg).
-
Pharmacokinetic (PK) Arm:
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from a cohort of mice (n=3 per time point) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose via tail vein or saphenous vein bleed.[24]
-
Sample Processing: Place blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, total exposure).
-
-
Pharmacodynamic (PD) Arm:
-
Rationale: To confirm target engagement, we will measure the phosphorylation status of VEGFR-2 (p-VEGFR2) in tumor tissue. A reduction in p-VEGFR2 relative to total VEGFR-2 indicates target inhibition.
-
Tissue Collection: At key time points informed by the PK data (e.g., Tmax and a later time point like 8 or 24 hours), euthanize separate cohorts of mice (n=3-4 per time point).
-
Tumor Excision: Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C to preserve protein phosphorylation.
-
Protein Analysis: Homogenize tumor tissue to prepare protein lysates. Quantify levels of p-VEGFR2 (Tyr1175) and total VEGFR-2 using Western Blot or a qualified ELISA.
-
-
Data Integration: Correlate the PK profile (drug concentration over time) with the PD effect (target inhibition over time) to establish an exposure-response relationship.
3.3. Integrated Experimental Workflow
Sources
- 1. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Home | ARRIVE Guidelines [arriveguidelines.org]
- 5. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
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- 16. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
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- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
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- 31. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. allucent.com [allucent.com]
Application Notes and Protocols: Investigating the Agrochemical Potential of 3-(6-Chloropyridazin-3-yl)benzoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the potential applications of 3-(6-chloropyridazin-3-yl)benzoic acid in agrochemical research. This document outlines the scientific rationale for investigating this molecule, protocols for its synthesis and evaluation, and potential mechanisms of action based on the broader understanding of pyridazine and benzoic acid derivatives in agriculture.
Introduction: The Scientific Rationale
The pyridazine ring is a key structural motif in a variety of biologically active compounds, including several commercialized agrochemicals.[1][2] Pyridazine derivatives have been shown to possess herbicidal, fungicidal, and insecticidal properties.[1] The incorporation of a benzoic acid moiety is also of interest, as benzoic acid and its derivatives have demonstrated notable antifungal activity.[3][4] The specific compound, this compound, combines these two pharmacophores, making it a compelling candidate for agrochemical screening.
The chloro-substitution on the pyridazine ring is a common feature in many active pyridazine compounds, often contributing to their biological efficacy. The linkage to a benzoic acid at the 3-position of the pyridazine ring presents a unique structural arrangement that warrants investigation for novel modes of action or improved activity spectra. This guide will provide a framework for exploring the potential of this molecule.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A plausible and common method involves the reaction of 3,6-dichloropyridazine with a suitable benzoic acid derivative. The following protocol is a general guideline that may require optimization.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the general reactivity of dichloropyridazines in nucleophilic substitution reactions.
Materials:
-
3,6-dichloropyridazine
-
3-aminobenzoic acid or methyl 3-hydroxybenzoate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (or methyl 3-hydroxybenzoate) and a molar equivalent of a suitable base in an appropriate solvent.
-
Addition of Dichloropyridazine: To this solution, add 3,6-dichloropyridazine (1 molar equivalent) portion-wise while stirring.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a methyl ester was used, proceed with hydrolysis using a base like sodium hydroxide, followed by acidification.
-
Extraction: Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Agrochemical Screening Protocols
Based on the known activities of related compounds, this compound should be screened for herbicidal, fungicidal, and insecticidal activities.
Herbicidal Activity Screening
Pyridazine derivatives are known to act as herbicides, with some inhibiting fatty acid synthesis or photosynthesis.[5]
Protocol 2: Pre-emergence and Post-emergence Herbicidal Assay
Plant Species:
-
Monocots: Bentgrass (Agrostis stolonifera), Wheat (Triticum aestivum)[6]
-
Dicots: Lettuce (Lactuca sativa), Field Mustard (Brassica campestris)[6]
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute to various concentrations (e.g., 1, 10, 100, 1000 µM) with a surfactant-containing aqueous solution.
-
Pre-emergence Assay:
-
Sow seeds of the test plants in pots filled with sterilized soil.
-
Immediately after sowing, spray the soil surface evenly with the test solutions.
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
After 14-21 days, assess the herbicidal effect by visually rating the plant injury or by measuring the fresh weight of the shoots compared to a solvent-treated control.
-
-
Post-emergence Assay:
-
Grow the test plants in pots until they reach the 2-3 leaf stage.
-
Spray the plants evenly with the test solutions.
-
Return the pots to the greenhouse.
-
Assess the herbicidal effect after 7-14 days as described for the pre-emergence assay.
-
Fungicidal Activity Screening
Benzoic acid and its derivatives have shown promising antifungal properties.[3][7]
Protocol 3: In Vitro Antifungal Assay
Fungal Species:
Procedure:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it.
-
Compound Incorporation: While the PDA is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus in the center of each Petri dish.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
Assessment: Measure the radial growth of the fungal colony daily. Calculate the percentage of inhibition of mycelial growth compared to a solvent-treated control.
Insecticidal Activity Screening
Some pyridazine derivatives have been found to exhibit insecticidal properties, particularly against aphids.[8]
Protocol 4: Aphid Bioassay
Insect Species:
Procedure:
-
Plant Preparation: Grow host plants (e.g., cabbage or cotton seedlings) in a controlled environment.
-
Compound Application: Prepare test solutions of this compound as described for the herbicidal assay. Evenly spray the foliage of the host plants until runoff. Allow the leaves to dry.
-
Insect Infestation: Place a known number of aphids (e.g., 10-20 adults) on the treated leaves.
-
Incubation: Keep the infested plants in a controlled environment.
-
Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Calculate the mortality rate, correcting for any mortality in the solvent-treated control group using Abbott's formula.
Proposed Mechanism of Action Studies
Should this compound exhibit significant biological activity in the primary screens, further studies to elucidate its mechanism of action are warranted.
Potential Herbicidal Mechanisms:
-
Inhibition of Photosystem II (PSII): Many pyridazine herbicides act by inhibiting electron transport in PSII. This can be investigated using chlorophyll fluorescence measurements.
-
Inhibition of Protoporphyrinogen Oxidase (PPO): Some heterocyclic herbicides inhibit PPO.[6] This can be assayed by measuring the accumulation of protoporphyrin IX.
-
Inhibition of Fatty Acid Synthesis: Certain azine herbicides inhibit fatty acid synthesis.[5] This can be assessed by measuring the incorporation of radiolabeled acetate into fatty acids.
Potential Fungicidal Mechanisms:
-
Inhibition of CYP53: Benzoic acid derivatives have been shown to target the fungal-specific cytochrome P450 enzyme, CYP53.[3] This can be investigated through enzyme inhibition assays and molecular docking studies.
-
Disruption of Oxidative Stress Response: Some antifungal compounds act by disrupting the oxidative stress response in fungi.[4] This can be studied by measuring the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes.
dot
Caption: Key areas for SAR studies.
Data Presentation and Interpretation
All quantitative data from the bioassays should be tabulated for clear comparison. This includes IC₅₀ (for enzyme inhibition), EC₅₀ (for whole organism assays), and mortality rates.
Table 1: Example Data Summary for Herbicidal Activity
| Compound | Test Species | Pre-emergence EC₅₀ (µM) | Post-emergence EC₅₀ (µM) |
|---|---|---|---|
| This compound | Agrostis stolonifera | ||
| Triticum aestivum | |||
| Lactuca sativa | |||
| Brassica campestris |
| Positive Control (e.g., Glyphosate) | | | |
Conclusion
While direct data on the agrochemical applications of this compound is not yet prevalent in public literature, its structural components suggest a high potential for biological activity. The protocols and research strategies outlined in this document provide a robust framework for a thorough investigation into its herbicidal, fungicidal, and insecticidal properties. A systematic approach, from synthesis and screening to mechanism of action and SAR studies, will be crucial in determining the value of this compound as a novel lead in agrochemical discovery.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How 3-Chloro-6-(trifluoromethyl)pyridazine Controls Grass Weeds.
- ResearchGate. Pyridazine Chemistry in Crop Protection | Request PDF.
- NIH. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- Wiley Online Library. Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
- International Journal of Pharmaceutical Sciences and Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- NIH. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
- PubMed. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents.
- MDPI. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and drug development, frequently synthesized via a Suzuki-Miyaura cross-coupling reaction. The core transformation involves coupling 3,6-dichloropyridazine with 3-carboxyphenylboronic acid. While theoretically straightforward, this reaction is often plagued by challenges that can significantly lower the yield and complicate purification.
The electron-deficient nature of the pyridazine ring, while facilitating the initial oxidative addition of palladium, also introduces unique challenges, including catalyst inhibition and a propensity for side reactions.[1] This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers in the field. We will explore the causality behind these problems and provide field-proven, step-by-step protocols to optimize your synthesis for higher yield and purity.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most common complaint and typically results from a combination of suboptimal reaction conditions and competing side reactions. The Suzuki-Miyaura coupling is a complex catalytic cycle, and any disruption to this cycle can lead to poor product formation.[2]
Possible Causes & Solutions:
-
Inefficient Catalytic Turnover: The Pd(0) catalyst may not be regenerating efficiently or could be deactivating. The nitrogen atoms on the pyridazine ring can coordinate with the palladium center, leading to catalyst inhibition.[1]
-
Solution: Screen different phosphine ligands. While standard PPh₃ can work, bulky, electron-rich ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) can accelerate the reductive elimination step and shield the palladium center, improving catalyst stability and turnover. N-heterocyclic carbene (NHC) ligands are also excellent alternatives that can prevent common side reactions associated with phosphines.[3]
-
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical for the transmetalation step and maintaining the integrity of the starting materials. An inappropriate base can fail to activate the boronic acid or may promote its degradation.
-
Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings. A phosphate base like K₃PO₄ can also be highly effective.[4] The solvent system should effectively dissolve both the organic and inorganic components; common choices include mixtures of 1,4-dioxane/water, toluene/water, or DMF/water.[2]
-
-
Presence of Oxygen: The active catalyst, Pd(0), is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive in the catalytic cycle.
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: I am observing significant amounts of a homo-coupled byproduct derived from my boronic acid. How can I prevent this?
The formation of a biaryl byproduct from the coupling of two 3-carboxyphenylboronic acid molecules is a classic Suzuki side reaction, often driven by the instability of the boronic acid itself.
Possible Causes & Solutions:
-
Boronic Acid Instability (Protodeborylation & Oxidation): Boronic acids are susceptible to degradation, particularly at elevated temperatures or in the presence of water and base, leading to protodeborylation (replacement of the boronic acid group with hydrogen) and oxidative homo-coupling.[2][6]
-
Solution 1 - Use a Stable Boronic Ester: Replace the boronic acid with a more stable derivative, such as a pinacol ester (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) or a MIDA boronate. These esters are more resistant to degradation and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing homo-coupling.[1][2]
-
Solution 2 - Slow Addition: If using the boronic acid is unavoidable, add it to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low concentration, favoring the desired cross-coupling pathway over homo-coupling.[1]
-
-
Excessive Catalyst Loading or Temperature: High catalyst concentrations or temperatures can sometimes accelerate the undesired homo-coupling pathway.
Question 3: My analysis shows the presence of 3-chloropyridazine and benzoic acid, suggesting dehalogenation and protodeborylation. What causes this?
The formation of these two byproducts indicates two separate degradation pathways are occurring simultaneously: dehalogenation of the electrophile and protodeborylation of the nucleophile.
Possible Causes & Solutions:
-
Dehalogenation of 3,6-Dichloropyridazine: After oxidative addition, the resulting Pd(II) complex can sometimes react with trace impurities (like water or amines) to acquire a hydride ligand. Subsequent reductive elimination of Ar-H results in the dehalogenated side product.[2]
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the base used is not a source of hydrides. Certain phosphine ligands can also promote this side reaction; screening alternative ligands may be beneficial.
-
-
Protodeborylation of 3-Carboxyphenylboronic Acid: As discussed in Question 2, the C-B bond is susceptible to cleavage by protons (hydrolysis), especially under aqueous basic conditions. This is a common issue with boronic acids.[2]
-
Solution: The most robust solution is to use a stable boronic ester (pinacol or MIDA). Additionally, minimizing the amount of water in the reaction or using a non-aqueous base/solvent system (e.g., KOtBu in THF) can sometimes mitigate this issue, although this may require re-optimization of other parameters.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a typical Design of Experiments (DoE) approach to optimize the synthesis, showing how varying key parameters can impact the yield and purity of the final product.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
| 1 | Pd(PPh₃)₄ (3%) | PPh₃ | Na₂CO₃ (2.0) | Toluene/H₂O | 110 | 45 | 80 | Baseline condition; significant homo-coupling and dehalogenation. |
| 2 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75 | 92 | Improved yield with a bulkier ligand and more effective base. |
| 3 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 88 | 97 | Phosphate base further improves yield and minimizes side reactions. |
| 4 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 91 | 98 | Using boronic ester instead of acid significantly reduces byproducts. |
Yields and purities are representative and may vary. Data based on typical optimization studies.[7][8]
Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis
This protocol is based on the optimized conditions identified in the table above (Entry 4).
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv.)
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine, the benzoic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be a suspension.
-
Degassing: Bubble Argon gas through the stirred suspension for 20-30 minutes.[5]
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid (to ensure the carboxylic acid remains protonated and elutes properly).[9]
-
Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: Experimental workflow for the synthesis and purification.[5]
Caption: Common competing side reactions in the Suzuki coupling.[1][2]
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Modak, A., et al. (2016). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. ResearchGate.
- Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.
- ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- University of Helsinki. (n.d.). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. HELDA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
Solubility issues with 3-(6-Chloropyridazin-3-yl)benzoic acid in organic solvents
Technical Support Center: 3-(6-Chloropyridazin-3-yl)benzoic acid
A Guide to Understanding and Overcoming Solubility Challenges
Welcome to the technical support center for this compound (CAS 914349-46-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important chemical intermediate. As a Senior Application Scientist, I've designed this resource to provide not only solutions but also the underlying scientific rationale to empower your experimental decisions. Poor solubility is a frequent obstacle in discovery and development, potentially leading to inaccurate data in biological assays and hindering synthetic progress.[1][2] This document provides a structured approach to systematically address and resolve these challenges.
Section 1: Compound Profile & Intrinsic Properties
Understanding the physicochemical characteristics of this compound is the first step in troubleshooting its behavior in solution.[3] The molecule's structure is a tale of two distinct domains: a hydrophilic, ionizable carboxylic acid and a more lipophilic, aromatic system composed of the chloropyridazine and benzene rings. This duality is the primary reason for its complex solubility profile.
The pyridazine ring's nitrogen atoms can act as hydrogen bond acceptors, contributing to its polarity.[4] However, the overall planarity and aromaticity of the molecule can promote strong crystal lattice packing, which requires significant energy to overcome during dissolution.[5]
| Property | Value | Source |
| CAS Number | 914349-46-5 | [6] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [6] |
| Molecular Weight | 234.64 g/mol | [6] |
| Predicted pKa | 3.79 ± 0.10 | [6] |
| Appearance | White to off-white solid | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics I should expect from this compound?
A: Based on its structure, you should expect "selective" solubility. The principle of "like dissolves like" is paramount.[7]
-
High Solubility Predicted: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.
-
Moderate to Low Solubility Predicted: In polar protic solvents like methanol and ethanol. While the carboxylic acid can hydrogen bond, the large lipophilic portion of the molecule limits solubility. Solubility in these solvents can often be significantly improved with heat or pH adjustment.[8]
-
Very Low Solubility Predicted: In non-polar solvents such as hexane, cyclohexane, and toluene. The polar carboxylic acid group makes it energetically unfavorable to dissolve in these solvents.[7]
Q2: My compound won't dissolve even in methanol or acetone. What is the most likely cause?
A: This is a common issue and is typically due to the high crystal lattice energy of the solid material. Even if a solvent is theoretically compatible, it may not possess enough energy at room temperature to break apart the highly ordered crystal structure of the compound. Strategies like heating, sonication, or using stronger solvents are required.[9] Additionally, for acidic compounds, even trace amounts of acidic impurities in the solvent can suppress dissolution.
Q3: Can I heat the compound to increase its solubility? What are the risks?
A: Yes, heating is a very effective method for increasing the solubility of most compounds, including this one.[8][10] However, you must consider the thermal stability of the molecule and the boiling point of your chosen solvent. For initial experiments, gentle warming to 40–60°C is recommended. For most common organic solvents, the compound is chemically stable under these conditions.[11] Always perform a small-scale test to check for degradation (e.g., color change) before heating a large batch.
Q4: What are the primary safety precautions for handling this compound?
A: While specific toxicological data for this exact compound is limited, data from structurally related molecules like 3-chlorobenzoic acid and 6-chloropyridazine-3-carboxylic acid indicate that it should be handled as a potential skin and eye irritant.[12][13] Standard laboratory personal protective equipment (PPE) is required, including safety goggles, a lab coat, and chemical-resistant gloves.[11] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
Section 3: Troubleshooting Guide: A Step-by-Step Approach
This section provides actionable protocols for specific solubility issues. The key is to approach the problem systematically.
Issue: Poor solubility in a chosen polar aprotic solvent (e.g., Acetone, Ethyl Acetate, THF).
Causality: The solvent's polarity may be insufficient to overcome the compound's crystal lattice energy at ambient temperature. The troubleshooting workflow below outlines a logical progression of techniques to address this.
Troubleshooting Workflow:
Caption: A decision tree for systematically troubleshooting poor solubility.
Issue: Limited solubility in polar protic solvents (e.g., Methanol, Ethanol) for reactions or analysis.
Causality: The compound's acidic proton (pKa ≈ 3.79) provides a powerful chemical handle to dramatically increase solubility in polar protic media.[6] By converting the neutral carboxylic acid to its corresponding carboxylate salt, you introduce an ionic character that is highly favored in polar solvents.
Protocol 1: Solubility Enhancement via In-Situ Salt Formation
This protocol is self-validating; the visual cue of the solid dissolving upon base addition confirms the success of the salt formation.
-
Suspension: Suspend the weighed amount of this compound in the desired volume of the polar protic solvent (e.g., ethanol) in your reaction vessel. Stir to ensure a uniform slurry.
-
Base Selection: Choose a suitable base.
-
For organic synthesis, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred as it is organic-soluble and less nucleophilic.
-
For aqueous or highly polar solutions, an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used.
-
-
Titration: Add the selected base dropwise (if liquid) or portion-wise (if solid) to the stirring suspension at room temperature.
-
Observation: Continue adding the base until the solid material is fully dissolved. You will observe the opaque slurry turning into a clear, homogenous solution. Typically, 1.0 to 1.2 equivalents of base are sufficient.
-
Validation: The formation of a clear solution is the primary validation. Be aware that the compound is now in its salt form, which may influence subsequent reaction pathways or analytical characterization.
Section 4: Systematic Solvent Screening
For new projects, performing a small-scale, systematic solvent screen is more efficient than random trial-and-error. This allows you to quickly identify a lead solvent or solvent system for your specific application.
Protocol 2: Small-Scale Parallel Solubility Assessment
-
Preparation: In a vial rack, place 8-10 labeled 1-dram vials.
-
Aliquot Compound: Accurately weigh a small amount of this compound (e.g., 5.0 mg) into each vial.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of a single test solvent (e.g., 0.5 mL) to each corresponding vial. This initial setup targets a concentration of 10 mg/mL.
-
Initial Assessment (Room Temp): Cap the vials and vortex vigorously for 1-2 minutes. Allow them to stand for 5 minutes and visually inspect for undissolved solid. Record the results as "Insoluble," "Partially Soluble," or "Freely Soluble."
-
Thermal Assessment: For vials where the compound was not freely soluble, place them on a heat block set to 50°C for 15 minutes, vortexing occasionally.
-
Final Assessment: Remove the vials, allow them to cool to room temperature, and observe again. Note if the compound dissolved upon heating and if it remained in solution or precipitated upon cooling (indicating supersaturation).
-
Data Analysis: Consolidate your observations into a table to guide your solvent choice for scale-up experiments.
Solvent Screening Workflow:
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound CAS#: 914349-46-5 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.es [fishersci.es]
Technical Support Center: Optimizing Reaction Conditions for Pyridazine Functionalization
Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development focused on the functionalization of pyridazine scaffolds. This center is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What makes pyridazine functionalization challenging?
-
How does the electronic nature of pyridazine influence its reactivity?
-
What are the most common strategies for functionalizing pyridazines?
-
How can I control regioselectivity in my reactions?
-
-
Troubleshooting Guide: Cross-Coupling Reactions
-
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Issue 2: Significant Homo-coupling Side Product
-
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
-
-
Troubleshooting Guide: C-H Functionalization
-
Issue 1: Poor Reactivity and Low Conversion in Direct Arylation
-
Issue 2: Lack of Regioselectivity
-
-
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
-
Issue 1: Reaction is Sluggish or Does Not Proceed
-
Issue 2: Formation of Multiple Products
-
-
Advanced Strategies: The Role of Pyridazine N-Oxides
-
How can N-oxidation modify pyridazine reactivity?
-
Troubleshooting Photochemical Reactions of Pyridazine N-Oxides
-
-
References
Frequently Asked Questions (FAQs)
What makes pyridazine functionalization challenging?
The functionalization of pyridazines presents a unique set of challenges primarily due to the inherent electronic properties of the ring system. The two adjacent nitrogen atoms create an electron-deficient (π-deficient) heterocycle.[1][2] This electron deficiency deactivates the ring towards electrophilic aromatic substitution, a common strategy for functionalizing many aromatic systems. Furthermore, the Lewis basic nitrogen atoms can coordinate with transition metal catalysts, leading to catalyst inhibition or deactivation, which complicates many cross-coupling reactions.[1][3]
How does the electronic nature of pyridazine influence its reactivity?
The electron-deficient nature of the pyridazine ring has a dual effect. On one hand, it makes the C-H bonds less susceptible to electrophilic attack. On the other hand, it activates the ring for nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[1][4] The positions ortho and para (C3, C6, and C4) to the nitrogen atoms are particularly electron-poor and thus more susceptible to nucleophilic attack.[5][6]
What are the most common strategies for functionalizing pyridazines?
Despite the challenges, several effective strategies have been developed:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are widely used to form C-C and C-N bonds, typically starting from halopyridazines.[1][7]
-
Direct C-H Functionalization: This atom-economical approach involves the direct activation of a C-H bond, often catalyzed by transition metals like palladium, ruthenium, or iridium, to form new bonds.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing nucleophiles onto the pyridazine ring, especially when a good leaving group (like a halogen) is present at an activated position.[10][11]
-
N-Oxide Chemistry: Conversion of a ring nitrogen to an N-oxide alters the electronic properties, making the ring more susceptible to both electrophilic and nucleophilic attack at different positions and enabling unique photochemical transformations.[12][13]
-
Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions provide a powerful route for constructing the pyridazine ring itself with desired substituents.[14][15][16]
How can I control regioselectivity in my reactions?
Controlling regioselectivity is a critical aspect of pyridazine chemistry. Several factors can be manipulated:
-
Steric Hindrance: Bulky substituents can direct incoming reagents to less sterically hindered positions.[17]
-
Electronic Effects: The inherent electron distribution of the pyridazine ring favors reaction at specific positions. For SNAr, attack is favored at C3/C6 and C4.[5][6] For C-H functionalization, the most acidic protons are often targeted, but directing groups can override this inherent reactivity.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and base can significantly influence the regiochemical outcome.[17][18] For instance, in palladium-catalyzed C-H arylations, the choice of ligand can be crucial in directing the functionalization to a specific C-H bond.[3]
-
Use of Blocking/Directing Groups: Installing a temporary group can block a reactive site or direct a reaction to a specific position, after which it can be removed.
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions are workhorses in medicinal chemistry. However, the unique nature of the pyridazine ring can lead to common issues.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with a halopyridazine is giving me a low yield or no product at all. What's going wrong?
A: This is a frequent problem. Let's break down the potential causes and solutions.
Causality Analysis: The primary culprits are often related to catalyst deactivation or inefficient transmetalation. The Lewis basic nitrogens of the pyridazine can bind to the palladium center, inhibiting its catalytic activity.[1] Additionally, the stability of pyridinylboronic acids can be an issue, as they are prone to protodeborylation.[19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Protocol Steps:
-
Reagent Purity Check: Ensure your halopyridazine is pure. Verify the quality of your boronic acid; consider using a more stable boronic ester (e.g., pinacol ester) if decomposition is suspected.[19]
-
Catalyst and Ligand Selection:
-
Switch Ligands: If using a standard ligand like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step and can help prevent catalyst inhibition.[20]
-
Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) which are designed for challenging substrates.[20]
-
-
Optimize Reaction Conditions:
-
Base: K₂CO₃ is common, but stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive coupling partners.
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is typical. Ensure thorough degassing of all solvents to prevent oxidation of the Pd(0) active species.[19]
-
Temperature: While refluxing is common, sometimes lowering the temperature can minimize side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.[17]
-
Issue 2: Significant Homo-coupling Side Product
Q: My Suzuki reaction is plagued by the formation of a biaryl byproduct from the homo-coupling of my boronic acid. How can I suppress this?
A: Homo-coupling is a common side reaction, especially when the desired cross-coupling is slow. It arises from the reaction of two boronic acid molecules.[1]
Causality Analysis: Homo-coupling is often favored under aerobic conditions or when the transmetalation step of the catalytic cycle is slow relative to other pathways. The key is to accelerate the desired cross-coupling catalytic cycle.
Mitigation Strategies:
| Strategy | Rationale | Example Implementation |
| Thorough Degassing | Oxygen can promote oxidative homo-coupling. | Sparge solvents with Argon or Nitrogen for 15-30 minutes before use. Use freeze-pump-thaw cycles for sensitive reactions. |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess which can favor homo-coupling. | Carefully weigh reagents. |
| Optimize Catalyst System | A more active catalyst can accelerate the desired cross-coupling, outcompeting the homo-coupling pathway. | Switch to a more electron-rich ligand or a pre-catalyst as described in Issue 1. |
| Lower Reaction Temperature | Sometimes, side reactions have a higher activation energy than the desired reaction. | Try running the reaction at 60-80 °C instead of reflux, while monitoring for progress. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: I'm attempting a Buchwald-Hartwig amination on a chloropyridazine, but the reaction stalls. I suspect catalyst deactivation. What should I do?
A: You are likely correct. The pyridine nitrogen is a known inhibitor of palladium catalysts, and chloropyridazines are less reactive than their bromo or iodo counterparts.[20]
Causality Analysis: The lone pair on the pyridazine nitrogen can coordinate strongly to the palladium center, forming an off-cycle, inactive species. This is particularly problematic with less reactive aryl chlorides, which require more forcing conditions and have a slower oxidative addition step.[20]
Troubleshooting Workflow:
Caption: Logic for overcoming catalyst deactivation.
Detailed Protocol Steps:
-
Ligand is Key: The choice of ligand is paramount. Use bulky, electron-rich phosphine ligands specifically designed for challenging aminations.
-
Base Selection: Use a strong, non-nucleophilic base. While NaOtBu is common, sometimes K₃PO₄ or lithium bis(trimethylsilyl)amide (LHMDS) can provide better results, especially if the amine substrate is sensitive.[21]
-
Palladium Source: Pair your chosen ligand with an appropriate palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common.[21] Using a pre-formed palladium-ligand complex can also improve reproducibility.
-
Substrate Reactivity: If feasible, switch from the chloropyridazine to the corresponding bromopyridazine. The C-Br bond undergoes oxidative addition much more readily, often allowing for milder conditions and reducing the opportunity for catalyst deactivation.[20]
Troubleshooting Guide: C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical strategy. However, the low reactivity of pyridazine C-H bonds requires carefully optimized catalytic systems.
Issue 1: Poor Reactivity and Low Conversion in Direct Arylation
Q: My palladium-catalyzed direct C-H arylation of a pyridazine derivative is sluggish, with low conversion even after prolonged heating. How can I improve this?
A: This is a classic challenge. The C-H bonds of pyridazine are not easily activated. Success hinges on choosing the right catalytic system and conditions to facilitate the C-H cleavage step.
Causality Analysis: The rate-limiting step in many direct arylation reactions is the C-H bond activation/cleavage. This step is often facilitated by a base in what is known as a Concerted Metalation-Deprotonation (CMD) mechanism. The electron-deficient nature of the pyridazine ring can make its C-H bonds less reactive in some catalytic cycles.
Optimization Strategies:
| Parameter | Rationale | Recommended Actions |
| Catalyst/Ligand | The catalyst must be active enough to cleave the C-H bond. | Screen different Pd sources (Pd(OAc)₂, PdCl₂) with various ligands. Phosphine-free systems using Pd(OAc)₂ have shown high efficiency in some cases.[22][23] For other systems, N-heterocyclic carbene (NHC) ligands or specialized phosphines may be required.[8] |
| Base/Additive | The base is crucial for the C-H activation step. An additive can act as a proton shuttle or stabilize the catalyst. | Stronger bases are often needed. Screen KOAc, K₂CO₃, and Cs₂CO₃. Pivalic acid (PivOH) is a common additive that can dramatically improve yields by facilitating the CMD pathway. |
| Solvent | The solvent can influence catalyst solubility and reactivity. | High-boiling polar aprotic solvents like DMA, NMP, or sulfolane are often effective. In some cases, greener solvents like pentan-1-ol have also been successful.[22] |
| Temperature | C-H activation typically requires significant thermal energy. | Reactions are often run at high temperatures (120-150 °C). Ensure a sealed reaction vessel to prevent solvent loss. |
Experimental Protocol: General Conditions for Direct C3-Arylation of Imidazo[1,2-b]pyridazine [22]
-
To a reaction tube, add the imidazo[1,2-b]pyridazine substrate (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (0.1-0.5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., pentan-1-ol) via syringe.
-
Seal the tube and stir the reaction mixture at 120-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Issue 2: Lack of Regioselectivity
Q: My C-H functionalization reaction is producing a mixture of isomers. How can I direct the reaction to a single position?
A: Achieving high regioselectivity is often the greatest challenge in C-H functionalization. The outcome is a delicate balance of steric, electronic, and directing group effects.
Causality Analysis: Without a strong directing group, functionalization may occur at the most sterically accessible or electronically activated C-H bond. For pyridazine itself, the C4/C5 positions are often electronically similar, and C3/C6 are equivalent, leading to potential mixtures.
Controlling Regioselectivity:
Caption: Strategies for controlling regioselectivity.
-
Substrate Modification:
-
Directing Groups: The most powerful strategy is to install a directing group that chelates to the metal center and delivers the catalyst to a specific C-H bond (typically ortho to the DG).
-
Steric Bias: Introduce a large substituent that physically blocks access to certain C-H bonds, favoring reaction at more accessible sites.
-
-
Reagent and Condition Tuning:
-
Ligand Effects: The size and shape of the ligand on the metal catalyst can have a profound impact on regioselectivity. A bulkier ligand may favor the less sterically hindered position.
-
Metal Choice: Different metals have different intrinsic selectivities. For example, some Iridium catalysts show a preference for C-H amination at different positions than Palladium catalysts might for arylation.[8] A palladium-catalyzed C-H arylation on certain pyridazine-based fused 1,2,4-triazoles has been shown to override the expected chelation-controlled selectivity.[3]
-
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for pyridazines, leveraging their electron-deficient nature.
Issue 1: Reaction is Sluggish or Does Not Proceed
Q: I'm trying to displace a chloride on my pyridazine ring with a nucleophile, but the reaction is extremely slow. What's the issue?
A: The success of an SNAr reaction depends on three factors: the potency of the nucleophile, the stability of the leaving group, and the activation of the aromatic ring.
Causality Analysis: A sluggish reaction implies a high activation energy for the formation of the negatively charged Meisenheimer complex intermediate. This can be due to a weak nucleophile, a poor leaving group, or insufficient electronic activation at the reaction site.
Strategies to Accelerate SNAr:
-
Leaving Group Ability: The leaving group's ability to depart is critical. The general trend is F > Cl > Br > I (for the activation step) and I > Br > Cl > F (for the leaving group departure step). While chloropyridazines are common, sometimes converting to a fluoro- or a better leaving group like a tosylate can help.
-
Nucleophile Strength: Use a stronger nucleophile if possible. For example, if an alcohol (ROH) is unreactive, using its conjugate base, the alkoxide (RO⁻), will dramatically increase the reaction rate.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP). These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.
-
Temperature: Increasing the temperature will increase the reaction rate. Use a high-boiling solvent and heat the reaction.
-
Ring Activation: If the pyridazine ring is not sufficiently activated (i.e., it has electron-donating groups), the reaction will be slow. Consider using a pyridazine N-oxide derivative to further activate the ring (see Section 5).
Issue 2: Formation of Multiple Products
Q: My SNAr reaction on a dichloropyridazine is giving me a mixture of mono- and di-substituted products. How can I selectively form the mono-substituted product?
A: This is a common selectivity challenge. Once the first nucleophile has been added, the ring becomes more electron-rich, which should deactivate it towards the second substitution. However, if the reaction conditions are too harsh, di-substitution can occur.
Controlling Selectivity:
-
Control Stoichiometry: Use only one equivalent of the nucleophile. Adding the nucleophile slowly (e.g., via syringe pump) to a solution of the dichloropyridazine can help maintain a low concentration of the nucleophile and favor mono-substitution.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. This will increase the difference in reaction rates between the first and second substitutions.
-
Use a Weaker Base: If a base is used to generate the nucleophile in situ, using a milder base or only one equivalent can prevent the formation of excess nucleophile that could drive the reaction to the di-substituted product.
Advanced Strategies: The Role of Pyridazine N-Oxides
How can N-oxidation modify pyridazine reactivity?
Converting one of the pyridazine nitrogens to an N-oxide is a powerful strategy to modulate the electronic properties of the ring.[13]
-
Activation: The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating via resonance. This makes the C2 and C4 positions highly susceptible to nucleophilic attack.[4][12]
-
Enabling Electrophilic Substitution: The N-oxide can also activate the ring towards certain electrophilic substitutions, which are otherwise difficult.
-
Photochemical Reactivity: Pyridazine N-oxides possess unique photochemical properties. Upon irradiation with UV light, they can undergo ring-opening or deoxygenation, providing access to novel molecular scaffolds like 2-aminofurans or generating reactive oxygen species.[24][25][26]
Troubleshooting Photochemical Reactions of Pyridazine N-Oxides
Q: My photochemical reaction to generate a 2-aminofuran from a pyridazine N-oxide is giving a low yield and many byproducts. What can I do?
A: Photochemical reactions are sensitive to a variety of parameters. Low yields often stem from competing reaction pathways or product decomposition.
Causality Analysis: The photolysis of pyridazine N-oxides can lead to several outcomes, including the desired ring opening to a diazo intermediate, deoxygenation back to the pyridazine, or other rearrangements.[25] The desired intermediate may also be unstable and require specific conditions to be trapped effectively.
Optimization Table:
| Parameter | Rationale | Recommended Actions |
| Wavelength | The energy of the light must be sufficient to promote the desired electronic transition but not so high as to cause non-specific decomposition. | Screen different lamp wavelengths (e.g., 300 nm, 350 nm). 350 nm is often a good starting point.[25] Using a narrow-band LED can provide better selectivity than broad-spectrum mercury lamps. |
| Solvent | The solvent can affect the stability of intermediates and the quantum yield of the reaction. | Ensure the solvent is UV-grade and thoroughly degassed. THF is a common choice.[26] |
| Catalyst/Additive | For some transformations, a transition metal catalyst (e.g., Rhodium) is required to facilitate the conversion of the photo-generated intermediate to the final product. | Screen different rhodium catalysts (e.g., [Rh₂(OAc)₄]). Ensure the catalyst is active.[26] |
| Concentration | High concentrations can lead to intermolecular side reactions or self-quenching. | Run the reaction under dilute conditions (e.g., 0.1 M or lower). |
| Temperature | While many photochemical reactions are run at room temperature, some thermal steps may be involved. | Try running the reaction at a slightly elevated temperature (e.g., 35-65 °C) to facilitate subsequent steps after the initial photochemical event.[25][26] |
References
Please note that the accessibility of linked articles may vary based on institutional subscriptions.
- Jasimuddin Ahmed, S. M., et al. (2016). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Chemistry – An Asian Journal.
- BenchChem. (2025).
- BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem Tech Support.
- Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.
- Hong, X., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
- BenchChem. (2025).
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.
- Author, A. (Year). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.
- Guan, X., & He, C. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
- Itami, K., et al. (2019). Challenges in the functionalization of pyridines.
- Sotelo, E., & Raviña, E. (2001). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. Synlett.
- Melchiorre, P., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Melchiorre, P., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal.
- Sames, D., et al. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research.
- Hong, X., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
- Author, A. (Year).
- Douglas, C. J., et al. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society.
- Doucet, H., et al. (2011). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry.
- Douglas, C. J., et al. (2021). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Angewandte Chemie International Edition.
- University of Nottingham. (2020).
- Rault, S., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules.
- Maiti, D., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications.
- Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
- Baran, P. S., et al. (2012). Pyridine N-Oxides. Baran Group Meeting.
- Antonchick, A. P. (2016). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Snieckus, V., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Antonchick, A. P., et al. (2020). Strategies for the meta‐C−H functionalization of pyridines.
- Knochel, P., et al. (2014). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal.
- Wermuth, C. G. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry.
- Sichuan Biosynce Pharmatech Co., Ltd. (2025). What are the side-reactions in pyrazine synthesis?. Blog.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers. Inno Pharmchem.
- Dr. K. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- Asif, M. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
- All Chem. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Stanovnik, B., et al. (2004). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ARKIVOC.
- Chen, Y., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Tetrahedron Letters.
- Organic Chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Tech Support.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wikipedia. (n.d.). Pyridazine. Wikipedia.
- ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D.
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Technical Support Center: Purification of 3-(6-Chloropyridazin-3-yl)benzoic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-(6-Chloropyridazin-3-yl)benzoic acid (CPBA). Our methodologies are grounded in established chemical principles and field-proven insights to ensure you can achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude CPBA?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. Assuming a standard Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and 3-carboxyphenylboronic acid, you should anticipate the following species:
-
Unreacted Starting Materials: Residual 3,6-dichloropyridazine and 3-carboxyphenylboronic acid.
-
Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid (from the boronic acid) and 3,3'-bis(6-chloropyridazine) (from the halide). These are often formed due to adventitious oxygen or catalyst-mediated side reactions.[1][2]
-
Protodeborylation Product: Benzoic acid, formed from the hydrolysis of the boronic acid.
-
Catalyst Residues: Palladium complexes and ligands (e.g., phosphines) used in the coupling reaction.
-
Solvent and Base Residues: Residual reaction solvents and inorganic salts from the base used (e.g., sodium or potassium carbonate).
Q2: What is the best initial purification strategy for crude CPBA?
A2: Given the presence of a carboxylic acid group, a liquid-liquid acid-base extraction is the most effective first-pass purification strategy. This technique efficiently separates the acidic product from neutral or basic impurities. The crude mixture can be dissolved in an organic solvent (like ethyl acetate) and a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving many organic impurities behind. The aqueous layer can then be washed, re-acidified to precipitate the pure product, and filtered. This method is highly effective at removing catalyst residues and neutral homocoupling byproducts.
Q3: My purified CPBA is colored (yellow to brown). What causes this and how can I fix it?
A3: Color in the final product is typically due to high-molecular-weight, conjugated impurities or residual palladium species. If acid-base extraction and recrystallization do not remove the color, a charcoal treatment can be employed. Add a small amount (1-2% by weight) of activated charcoal to the solution of your compound during the recrystallization step (before boiling). Heat the mixture briefly, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be aware that activated charcoal can reduce your yield by adsorbing some of the desired product.
Troubleshooting Guide
Issue 1: Poor Yield or No Crystal Formation During Recrystallization
Q: I performed a recrystallization, but the product "oiled out" or failed to crystallize upon cooling. What went wrong?
A: This common issue, known as "oiling out," occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. The primary causes are:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even when cold, or the polarity difference between the compound and solvent is too large. For CPBA, which has both polar (carboxylic acid) and moderately nonpolar (chlorinated aromatic rings) features, a mixed-solvent system is often ideal.[3]
-
Presence of Impurities: Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Cooling Rate: Cooling the solution too rapidly can favor precipitation over crystallization, often trapping impurities and solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If you used a single solvent, try a binary mixture. A good starting point for CPBA is an Ethanol/Water or Dioxane/Water system. Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol) and then slowly add the "poor" or "anti-solvent" (e.g., Water) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.
-
Perform a Pre-Purification: If impurities are the likely culprit, perform an acid-base extraction as described in the FAQs before attempting recrystallization.
-
Control the Cooling Process: Once your compound is dissolved in the minimum hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Once it has reached room temperature, you can then move it to an ice bath to maximize crystal recovery.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
Issue 2: Persistent Impurities Observed by TLC/HPLC After Purification
Q: I've performed an acid-base extraction and a recrystallization, but my analytical data (TLC, HPLC) still shows significant impurities. How do I proceed?
A: If stubborn impurities remain, they likely have physicochemical properties very similar to your target compound (e.g., similar polarity and acidity). This is common for structural analogs like homocoupling byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Recommended Actions:
-
Identify the Impurity: If possible, use LC-MS to get a mass for the impurity. This can help confirm if it's a known byproduct (see impurity table below).
-
Column Chromatography: This is the definitive next step. Silica gel chromatography separates compounds based on polarity. Since CPBA is quite polar due to the carboxylic acid, it will likely adhere strongly to the silica.
-
Mobile Phase Selection: Start with a moderately polar solvent system like Ethyl Acetate/Hexane. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper peaks and less tailing on the column. A gradient elution, slowly increasing polarity (e.g., from 50% to 100% EtOAc in Hexane, then to 5% Methanol in EtOAc), is highly effective.[4]
-
Loading: Ensure your crude material is fully dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica gel ("dry loading") for best separation.[5]
-
Issue 3: Product Appears to be Degrading During Purification
Q: I'm noticing new spots appearing on my TLC plates during workup, suggesting my product is not stable. Is this possible?
A: While this compound is generally stable, chloropyridazine and related heterocyclic systems can be susceptible to degradation under certain conditions.
-
Photodegradation: Some pyridazine derivatives can degrade when exposed to light, especially UV light.[6][7] It is good practice to protect your reaction and purified material from direct, prolonged light exposure by covering flasks with aluminum foil.
-
Extreme pH and High Heat: While necessary for acid-base extractions, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis or other side reactions. Perform extractions and pH adjustments at room temperature or below and do not heat acidic/basic aqueous solutions for extended periods.
Detailed Protocols & Data
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to remove neutral organic impurities and residual palladium catalyst.
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in Ethyl Acetate (200 mL). Some insoluble material may remain.
-
Base Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The desired product is now in the aqueous layer as the sodium carboxylate salt. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add another portion of saturated NaHCO₃ solution (50 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.
-
Organic Wash: Wash the combined aqueous extracts with Ethyl Acetate (2 x 50 mL) to remove any trapped neutral impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise with stirring until the pH is ~2. A thick white precipitate of the purified product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts, then with a small amount of cold hexane to aid drying.
-
Drying: Dry the solid under high vacuum to a constant weight.
Table 1: Potential Impurities and Identification
| Impurity Name | Probable Origin | Identification Method | Expected m/z [M+H]⁺ |
| 3,6-Dichloropyridazine | Starting Material | GC-MS, LC-MS | 150.97 |
| 3-Carboxyphenyl-boronic acid | Starting Material | LC-MS | 167.04 |
| Biphenyl-3,3'-dicarboxylic acid | Homocoupling | LC-MS | 243.07 |
| Benzoic Acid | Deborylation | LC-MS | 123.04 |
| Palladium Catalyst Residues | Catalyst | ICP-MS | N/A |
Workflow for CPBA Purification
This diagram outlines the logical decision-making process for purifying crude CPBA.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DSpace [helda.helsinki.fi]
- 5. reddit.com [reddit.com]
- 6. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(6-Chloropyridazin-3-yl)benzoic Acid Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 3-(6-chloropyridazin-3-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important scaffold in their work. The synthesis of this biaryl system, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful tool but can be susceptible to several competing side reactions that reduce yield and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and resolve common issues encountered during your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section is structured in a question-and-answer format to directly address specific experimental observations.
Q1: My reaction has a low conversion rate, and I'm recovering significant amounts of my 3-boronobenzoic acid and 3,6-dichloropyridazine starting materials. What's causing this?
A1: Low conversion in a Suzuki-Miyaura coupling points to an inefficient or deactivated catalytic cycle. The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition of the palladium catalyst, but other factors can stall the reaction.[1]
Potential Causes & Solutions:
-
Catalyst System Inefficiency: The choice of palladium source and, more importantly, the ligand is critical. Standard ligands like PPh₃ may not be robust enough for this heteroaromatic coupling.
-
Expert Recommendation: Switch to a more electron-rich and sterically hindered biarylphosphine ligand (a "Buchwald ligand"). Ligands like SPhos , XPhos , or RuPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which can be sluggish for electron-deficient substrates.[2][3] This increased catalytic turnover helps the desired reaction outcompete catalyst decomposition pathways.
-
-
Inappropriate Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. If the base is too weak or has poor solubility, the reaction will not proceed efficiently.
-
Expert Recommendation: For this coupling, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent starting point due to its sufficient basicity and favorable interaction with the boronic acid.[4] Stronger bases like NaOH or KOH should be avoided as they can aggressively promote protodeboronation and hydrolysis.[4]
-
-
Insufficient Temperature: While higher temperatures can promote side reactions, an insufficient temperature will prevent the catalytic cycle from turning over effectively.
-
Expert Recommendation: The optimal temperature is a balance. Start your reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.[5] If the reaction is clean but slow, a gradual increase to 90-100 °C may be beneficial.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: My main byproduct has a mass corresponding to benzoic acid. Why am I losing the boronic acid group?
A2: This is a classic case of protodeboronation , a hydrolytic process that cleaves the C–B bond and replaces it with a C–H bond.[6] It is one of the most common and frustrating side reactions in Suzuki-Miyaura couplings.
Mechanism & Causality:
Protodeboronation is the protonolysis of the boronic acid.[6] This side reaction is highly dependent on the reaction conditions and the stability of the boronic acid itself.[6] The presence of water (even trace amounts in solvents) provides the necessary proton source.[7]
Key Factors and Mitigation Strategies:
| Parameter | Impact on Protodeboronation | Recommended Action |
| Base Strength | Strong bases (e.g., NaOH, KOH) significantly accelerate the reaction.[4] | Use a milder base like K₃PO₄ or K₂CO₃ . These provide sufficient basicity for the coupling without excessively promoting C-B bond cleavage.[4][7] |
| Temperature | Higher temperatures increase the rate of protodeboronation.[7] | Run the reaction at the lowest effective temperature (e.g., 80 °C). An efficient catalyst system is key to keeping temperatures down. |
| Water Content | Water is the proton source for this side reaction.[7] | Use anhydrous solvents and dry glassware. While some Suzuki protocols require water as a co-solvent, minimize its amount or consider a fully anhydrous system. |
| Reaction Time | Longer exposure to basic, aqueous conditions increases the likelihood of protodeboronation. | Optimize the catalyst system to achieve full conversion as quickly as possible. An efficient catalyst is the best defense.[6] |
| Boronic Acid Stability | Some boronic acids are inherently unstable. Using a more stable derivative can prevent premature decomposition. | For particularly challenging cases, consider using a MIDA boronate ester or an organotrifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[3][6] |
Q3: I've isolated a symmetrical biphenyl-3,3'-dicarboxylic acid impurity. What is this and how do I prevent it?
A3: You are observing the homocoupling of your 3-boronobenzoic acid starting material. This side reaction forms a symmetrical dimer, reducing the yield of your desired product and creating a purification challenge due to similar polarity.
Mechanism & Causality:
Homocoupling can occur through several mechanisms, but the most common pathway involves the presence of palladium(II) species and oxygen .[8] If the Pd(0) catalyst is oxidized to Pd(II) by residual air in the reaction vessel, it can react stoichiometrically with two molecules of the boronic acid to form the dimer and regenerate Pd(0).[8] Electron-deficient boronic acids can be particularly susceptible to certain homocoupling pathways.[2][9]
Mitigation Strategies:
-
Rigorous Degassing (Crucial): The most effective way to prevent homocoupling is to eliminate oxygen from the reaction mixture.
-
Expert Protocol: Before adding the catalyst, subject the reaction mixture (solvents, starting materials, base) to at least three vacuum/inert gas (Nitrogen or Argon) backfill cycles.[9] For larger scale reactions, a subsurface sparge with nitrogen for 15-30 minutes is highly effective at removing dissolved oxygen.[8]
-
-
Use of a Reducing Agent: A small amount of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Expert Recommendation: The addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by reducing any Pd(II) species that may form.[8]
-
-
Catalyst Purity: Ensure your palladium source is of high quality and has not been partially oxidized during storage.
Suzuki Cycle vs. Side Reactions
Caption: The Suzuki cycle and key points where side reactions diverge.
Q4: My final product is contaminated with an impurity that has a mass 17 amu lower than the target molecule (M-17). What is this?
A4: This mass difference (loss of HCl, gain of OH) strongly suggests hydrolysis of the 6-chloro substituent on the pyridazine ring to a 6-hydroxy group, forming the corresponding 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid .
Mechanism & Causality:
The pyridazine ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic aromatic substitution (SₙAr). Water, especially in the presence of a base and at elevated temperatures, can act as the nucleophile, displacing the chloride.
Mitigation Strategies:
-
Control Water Content: While necessary to suppress protodeboronation, completely anhydrous conditions are also beneficial here. Use dry solvents and reagents.
-
Moderate Temperature: Hydrolysis is often more sensitive to temperature than the Suzuki coupling itself. Avoid excessive heating. If the coupling is slow, it is better to switch to a more active catalyst than to increase the temperature drastically.
-
Base Selection: While all bases will increase the concentration of hydroxide ions in the presence of water, very strong bases can exacerbate the issue. Using K₃PO₄ or Cs₂CO₃ is generally a safe choice.
-
Shorter Reaction Time: A faster, more efficient Suzuki coupling will give the hydrolysis side reaction less time to occur. This again highlights the importance of an optimized catalyst/ligand system.
Frequently Asked Questions (FAQs)
Q: Why is the choice of ligand so critical for coupling with a chloropyridazine? A: The electron-deficient nature of the pyridazine ring makes oxidative addition of Pd(0) relatively easy.[1] However, the subsequent reductive elimination step to form the C-C bond can be slow. Bulky, electron-rich biarylphosphine ligands (like SPhos) are crucial because they promote this final, often rate-limiting, step, preventing catalyst decomposition and ensuring high turnover.[10]
Q: Can I use a different coupling reaction, like a Stille or Negishi coupling, to avoid these boronic acid-related side reactions? A: Yes, alternative cross-coupling reactions are viable. Stille coupling (using organostannanes) and Negishi coupling (using organozincs) do not suffer from protodeboronation or the same type of homocoupling. However, they come with their own challenges: organostannanes are highly toxic, and organozinc reagents are often moisture-sensitive and require more stringent inert atmosphere techniques. For most applications, optimizing the Suzuki-Miyaura reaction is preferred due to the operational simplicity and lower toxicity of boronic acids.[11]
Q: I suspect I have a mixture of side products. What is the best way to analyze the crude reaction mixture? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this analysis. It will allow you to separate the components of your mixture (starting materials, product, and byproducts) and obtain their exact masses. This information is invaluable for definitively identifying the side products discussed above (protodeboronation, homocoupling, hydrolysis) and guiding your troubleshooting efforts.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling to synthesize this compound derivatives, designed to minimize the side reactions discussed.
Reagents & Equipment:
-
3,6-Dichloropyridazine (1.0 equiv)
-
3-(dihydroxyboranyl)benzoic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, tribasic) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Reaction vessel with magnetic stirrer, condenser, and inert gas inlet
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a stir bar, add 3,6-dichloropyridazine, 3-(dihydroxyboranyl)benzoic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen or argon. This step is critical to prevent oxygen-mediated homocoupling.[8]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe. Stir the suspension for 10 minutes under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of the reaction solvent, and add this solution to the main reaction vessel via syringe. Alternatively, add the solids directly to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
References
- Wikipedia.
- Thieme. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. [Link]
- Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- ResearchGate. (2020).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ChemRxiv. (2024).
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
- Wikipedia.
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
- ResearchGate. (2013).
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Overcoming low reactivity in 3-(6-Chloropyridazin-3-yl)benzoic acid coupling reactions
Introduction: Understanding the Challenge
Welcome to the technical support guide for 3-(6-chloropyridazin-3-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, yet its unique structure presents significant hurdles in palladium-catalyzed cross-coupling reactions. The low reactivity of the C-Cl bond on the electron-deficient pyridazine ring, coupled with the potential for the pyridazine nitrogens to act as catalyst poisons, often leads to low yields, stalled reactions, and complex side-product formation.
This guide is structured to provide you, the research scientist, with a clear path to success. We will move from understanding the fundamental chemical challenges to practical, actionable troubleshooting steps and optimized protocols. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate problems but also to rationally design future reactions.
Frequently Asked Questions (FAQs): The "Why" Behind the Problem
Q1: Why is the C-Cl bond on this compound so difficult to activate?
The primary challenge lies in the electronic nature of the pyridazine ring. Pyridazine is a π-deficient heteroaromatic system, meaning the electron density of the ring is significantly lowered by the presence of two electronegative nitrogen atoms. This electronic deficiency makes the C-Cl bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[1][2][3] Overcoming this high activation barrier is the central theme of any successful coupling strategy.
Q2: Can the nitrogen atoms in the pyridazine ring or the benzoic acid group interfere with the catalyst?
Absolutely. The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.[3] Similarly, the carboxylate group of the benzoic acid, especially when deprotonated by the reaction base, can also interact with the metal center, potentially influencing catalyst activity. While this interaction is sometimes leveraged in ortho-directed reactions, in this case, it can be an additional complicating factor.
Q3: What are the most common side reactions I should expect?
When developing a new method, being aware of potential side reactions is critical for accurate analysis and optimization. The two most common are:
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 3-(pyridazin-3-yl)benzoic acid. This side reaction is particularly prevalent with electron-deficient heteroaryl halides and highly active catalysts.[4][5][6] It often arises from a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the substrate.[4]
-
Homocoupling of the Organoboron Reagent (in Suzuki Reactions): This side reaction produces a symmetrical biaryl derived from your boronic acid or ester coupling partner.[7][8][9] It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture, or it can occur through a separate catalytic cycle if the desired cross-coupling is slow.[8][10]
Troubleshooting Guide: From Failed Reaction to Optimized Success
This section is designed to address specific experimental failures in a question-and-answer format.
Q4: My Suzuki-Miyaura reaction shows low conversion or has completely stalled. What are the first things to check and modify?
Low conversion is the most common issue and typically points to a slow or inhibited oxidative addition step. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low conversion.
Causality Explained:
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ often fail with heteroaryl chlorides. You need a more robust system. Bulky, electron-rich biaryl phosphine ligands (like SPhos or XPhos) are essential.[2][11] They promote the difficult oxidative addition step and accelerate the final reductive elimination, which outcompetes side reactions. Using modern pre-catalysts (palladacycles) ensures the efficient generation of the active Pd(0) species.[12]
-
Base & Solvent: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[2][13] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[14][15] Aprotic polar solvents like 1,4-dioxane or toluene are standard choices.
Q5: I'm seeing a significant amount of the dehalogenated byproduct. How can I suppress this?
Dehalogenation suggests that your catalytic system is active but a competing reductive pathway is occurring.
-
Strengthen the Base: Counterintuitively, a weaker base or the presence of protic sources (like excess water or alcohols) can sometimes promote the formation of Pd-H species that cause dehalogenation.[4][6] Using a strong, anhydrous base like K₃PO₄ can disfavor this pathway.
-
Modify the Ligand: While highly active ligands are needed, an overly active system can sometimes favor dehalogenation. If you are using a very electron-rich ligand, you might consider screening a slightly less donating one from the same class.
-
Check Your Reagents: Ensure your boronic acid is not significantly decomposed (protodeboronation), as this can slow the desired transmetalation step, giving the dehalogenation pathway more time to proceed.[16][17] Using stable boronate esters (like pinacol esters) can help by slowly releasing the active boronic acid.[18][19]
Q6: My Buchwald-Hartwig amination is failing with my desired amine. What are the key parameters to investigate?
Buchwald-Hartwig reactions are highly sensitive to the interplay between the substrate, amine, ligand, and base.
-
Ligand is Key: The choice of ligand is paramount and depends on the amine nucleophile.[20][21] For primary aliphatic amines, ligands like BrettPhos are often effective.[22] For aryl amines or more challenging nucleophiles, sterically hindered biaryl phosphine ligands are the standard. A thorough screening of ligands is often necessary.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are the most common choices.[20] The pKa of the base must be sufficient to deprotonate the amine in the catalytic cycle. Soluble organic bases like DBU can also be effective, sometimes reducing side reactions caused by heterogeneous inorganic bases.[23][24][25]
-
Solvent Matters: Aprotic solvents like toluene, dioxane, or THF are standard. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[20] Ensure the solvent is completely anhydrous.
Q7: How can I minimize the formation of boronic acid homocoupling byproduct in my Suzuki reaction?
Homocoupling is a frustrating side reaction that consumes your valuable coupling partner.
-
Rigorous Oxygen Exclusion: This is the most critical factor. The oxidative homocoupling pathway is often mediated by oxygen.[10] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using several vacuum/inert gas (Argon or Nitrogen) cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Use a Pre-catalyst: Starting with a Pd(0) source or a pre-catalyst that rapidly generates Pd(0) minimizes the amount of Pd(II) species present at the start of the reaction, which can contribute to homocoupling.[10]
-
Control Stoichiometry: Using a slight excess of the this compound (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes help drive the cross-coupling pathway and minimize homocoupling of the limiting reagent.
Data Summary & Recommended Starting Conditions
The following tables provide a starting point for reaction development based on successful couplings of challenging heteroaryl chlorides found in the literature.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Reference |
| Pd Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Pre-catalysts ensure efficient Pd(0) generation; robust for heteroaryl chlorides.[12] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond.[2][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases required for challenging couplings.[13] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Anhydrous aprotic solvents are standard. Water can aid base solubility.[2][14] |
| Temperature | 90-110 °C | Higher temperatures are needed to overcome the activation energy. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Reference |
| Pd Source | [Pd₂(dba)₃] (1-2 mol%) or a G3/G4 Palladacycle | Reliable Pd(0) source; palladacycles offer air-stability and efficiency.[26] |
| Ligand | RuPhos or BrettPhos (1.1-1.2x Pd) | Ligand choice is amine-dependent; these are robust for many nucleophiles.[22][27] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases are essential for the amination cycle.[20][28] |
| Solvent | Toluene or 2-MeTHF | Anhydrous, aprotic solvents that do not coordinate strongly to the catalyst.[26] |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required for C-Cl bond activation. |
Illustrative Protocols & Workflows
The following are generalized, robust starting protocols. They should be optimized for each specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon is preferred). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing the Catalytic Cycle and its Pitfalls
Caption: Suzuki-Miyaura cycle with key failure points.
References
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH). [Link]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
- A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in w
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. [Link]
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amin
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Buchwald–Hartwig amin
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- How bulky ligands control the chemoselectivity of Pd-catalyzed N-aryl
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Activation of “Inert” Alkenyl/Aryl C O Bond and Its Application in Cross-Coupling Reactions. MDPI. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. PubMed. [Link]
- Selected substrate scope in the coupling of heteroaryl chlorides a, Reaction conditions. b, Variation of heteroaryl chloride 1. het, heteroaromatic.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
- Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. National Institutes of Health (NIH). [Link]
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
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- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 26. mdpi.com [mdpi.com]
- 27. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Stability problems of 3-(6-Chloropyridazin-3-yl)benzoic acid under acidic conditions
Welcome to the dedicated technical support center for 3-(6-Chloropyridazin-3-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Introduction: Understanding the Core Instability
The chemical structure of this compound, featuring a π-deficient pyridazine ring substituted with an electron-withdrawing chlorine atom, makes it susceptible to degradation, especially in acidic environments. The primary degradation pathway is anticipated to be a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile, such as water present in acidic media, attacks the carbon atom bonded to the chlorine. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates this attack by stabilizing the intermediate Meisenheimer complex.[1][2] This inherent reactivity necessitates careful handling and storage, as well as robust analytical methods to monitor the compound's purity over time.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a common indicator of compound instability. Degradation can lead to a reduced concentration of the active compound and the introduction of impurities that may interfere with your assay. It is crucial to always prepare fresh solutions and to verify the purity of your stock solutions regularly, especially if they have been stored for an extended period.
Q2: I've observed a new peak in my HPLC chromatogram when analyzing a sample of this compound that has been stored in an acidic mobile phase. What could this new peak be?
A2: The new peak is likely a degradation product. Given the structure of the molecule, the most probable degradation product under acidic conditions is 3-(6-hydroxypyridazin-3-yl)benzoic acid. This results from the hydrolysis of the chloro group on the pyridazine ring. To confirm the identity of this new peak, LC-MS analysis is recommended to determine its mass-to-charge ratio.[3][4]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored as a solid in a cool, dark, and dry place. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent and store it at -20°C or -80°C. Avoid preparing acidic stock solutions for long-term storage.
Q4: What is a forced degradation study, and why is it important for my research involving this compound?
A4: A forced degradation study, also known as stress testing, is a series of experiments where the compound is intentionally exposed to harsh conditions, such as high heat, humidity, light, acid, base, and oxidative stress.[5][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[5][6]
Troubleshooting Guide: Investigating Stability Issues
If you suspect that the stability of this compound is affecting your experimental outcomes, this guide provides a systematic approach to investigate and resolve the issue.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting stability issues.
Step 1: Purity Check of Starting Material
Before conducting extensive experiments, it is essential to confirm the purity of your starting material. A simple HPLC-UV or LC-MS analysis can reveal the presence of any pre-existing impurities.
Step 2: Protocol for a Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Set up Stress Conditions: In separate, clearly labeled vials, subject the stock solution to the following stress conditions as outlined in the table below. Include a control sample stored at 4°C in the dark.
-
Incubation: Incubate the vials under the specified conditions for a defined period (e.g., 24, 48, or 72 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. LC-MS should be used to identify the mass of any degradation products.[7]
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24-72 hours |
| Thermal | None (solid & solution) | 80°C | 24-72 hours |
| Photolytic | None (solid & solution) | UV light (254 nm) & Visible light | 24-72 hours |
Anticipated Degradation Pathway under Acidic Conditions
The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the C-Cl bond on the pyridazine ring.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this critical synthesis. We will delve into the mechanistic rationale behind the procedural steps, address common challenges, and provide robust troubleshooting strategies to ensure a successful and reproducible outcome.
Introduction: The Synthetic Strategy
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The most direct and widely employed method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] In this specific case, the coupling occurs between 3,6-dichloropyridazine and 3-carboxyphenylboronic acid.
The choice of the Suzuki-Miyaura coupling is strategic. It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and relative stability of its reagents.[4][5] However, scaling up this reaction presents unique challenges, including managing side reactions, ensuring efficient heat and mass transfer, and simplifying product isolation. This guide provides the expertise to navigate these complexities.
Section 1: Optimized Scale-Up Protocol
While numerous conditions can effect this transformation, the following protocol has been optimized for scalability, balancing yield, purity, and operational simplicity.
Key Reaction Parameters: Lab vs. Scale-Up
| Parameter | Standard Lab Scale (1-5 g) | Optimized Scale-Up (>100 g) | Rationale for Change |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (0.5-1 mol%) | Buchwald precatalysts offer higher stability and turnover numbers, allowing for lower catalyst loading which is critical for cost and metal removal.[6] |
| Ligand | (Included in Pd(PPh₃)₄) | XPhos (included in precatalyst) | Buchwald ligands like XPhos are electron-rich and bulky, promoting the challenging oxidative addition to the electron-deficient pyridazine chloride.[7] |
| Base | 2M aq. Na₂CO₃ (3 equiv.) | K₃PO₄ (powder, 3 equiv.) | K₃PO₄ is a stronger base that can be handled as a solid, simplifying charging operations and reducing aqueous waste streams. It is often more effective in anhydrous or low-water conditions.[7][8] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF or CPME | 2-MeTHF and CPME (Cyclopentyl methyl ether) are greener solvent alternatives to dioxane with higher boiling points and better phase separation with water, simplifying work-up.[9] |
| Temperature | 80-90 °C | 70-80 °C | Lowering the temperature, enabled by a more active catalyst, minimizes impurity formation and improves process safety. |
| Reagent Addition | All at once | Slow addition of boronic acid solution | Controlled addition of the boronic acid helps to suppress homo-coupling side reactions by keeping its instantaneous concentration low.[10] |
Step-by-Step Scale-Up Methodology
A detailed, step-by-step protocol for a 100g scale synthesis is provided in Appendix A .
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is 3,6-dichloropyridazine used instead of 3-chloro-6-iodopyridazine? While an aryl iodide would be more reactive in the oxidative addition step, 3,6-dichloropyridazine is significantly less expensive and more commercially available, making it the preferred starting material for large-scale synthesis.[11] The challenge of activating the C-Cl bond is overcome by using modern, highly active catalyst systems like Buchwald's palladacycles.[6]
Q2: Can I use 3-(dihydroxyboryl)benzoic acid directly? Why are boronic esters sometimes recommended? Yes, 3-carboxyphenylboronic acid can be used directly. However, boronic acids can be unstable and prone to side reactions like protodeboronation (loss of the boron group) and homo-coupling.[12] For challenging or prolonged reactions, more stable derivatives like pinacol esters (Bpin) or MIDA boronates can be used to mitigate these issues, though this adds an extra synthetic step.[10]
Q3: How does the electron-deficient nature of the pyridazine ring influence the reaction? The two adjacent nitrogen atoms make the pyridazine ring electron-deficient. This property is a double-edged sword. It facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step.[10] However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The choice of a bulky, electron-rich ligand like XPhos helps to prevent this inhibitory coordination while promoting the desired catalytic cycle.
Q4: Is rigorous exclusion of oxygen necessary? Absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[12] These Pd(II) species not only halt the desired catalytic cycle but can also promote the homo-coupling of the boronic acid, a major side reaction.[12] Therefore, all solvents must be thoroughly degassed, and the reaction should be conducted under a robust inert atmosphere (Nitrogen or Argon).
Section 3: Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted 3,6-dichloropyridazine. What went wrong?
-
Answer & Solution: This is typically indicative of catalyst deactivation or inhibition.
-
Oxygen Contamination: The most common culprit. Ensure your degassing procedure is effective (e.g., three cycles of vacuum/inert gas backfill or sparging with argon for at least 30 minutes).
-
Inactive Catalyst: Palladium precatalysts should be handled with care. If the catalyst is old or has been improperly stored, it may be inactive. Use a fresh batch or a different lot.
-
Insufficient Base: The base is crucial for the transmetalation step.[4] Ensure the base (e.g., K₃PO₄) is finely powdered to maximize surface area and is fully anhydrous if required by the protocol. Grinding the base before use can improve reproducibility.[7]
-
Water Content: While some Suzuki reactions benefit from water, others are inhibited by too much or too little. If using an anhydrous system with K₃PO₄, ensure solvents are dry. Conversely, if the protocol specifies an aqueous system, ensure the correct ratio is used.
-
Issue 2: Significant Formation of Biphenyl-3,3'-dicarboxylic acid (Homo-coupling)
-
Question: I've formed the desired product, but my crude material is heavily contaminated with the dimer of my boronic acid. How can I prevent this?
-
Answer & Solution: Homo-coupling occurs when two molecules of the boronic acid couple together.[10] This is often catalyzed by Pd(II) species formed from catalyst oxidation.[12]
-
Rigorous Degassing: As with low conversion, preventing oxygen from entering the reaction is the primary solution.[12]
-
Slow Addition: At scale, add the boronic acid as a solution over 1-2 hours. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homo-coupling reaction relative to the cross-coupling.
-
Use a Boronic Ester: If the problem persists, switching to a more stable boronic acid derivative, such as the pinacol ester, can significantly reduce homo-coupling.[10]
-
Check Reagent Purity: Impurities in the boronic acid can sometimes accelerate decomposition and side reactions.
-
Issue 3: Formation of 3-Chloropyridazine (Dehalogenation)
-
Question: My mass spec shows a significant peak corresponding to the loss of one chlorine atom from my starting material without coupling. What is this side reaction?
-
Answer & Solution: This is a dehalogenation side reaction. After oxidative addition, the palladium intermediate can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated starting material instead of the coupled product.[12]
-
Solvent Choice: Solvents like alcohols or certain amines can act as hydride donors. If using such solvents, ensure they are of high purity and consider alternatives if dehalogenation is severe.
-
Base Choice: Some bases or their impurities can contribute to this pathway. Ensure a high-purity base is used.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
Issue 4: Product Purification is Difficult
-
Question: The product is difficult to crystallize, and chromatography is not ideal for a large scale. How can I improve the isolation procedure?
-
Answer & Solution: Purification challenges often stem from persistent impurities. The best strategy is to prevent their formation in the first place.
-
Optimize the Reaction: A cleaner reaction (fewer byproducts) leads to easier purification. Revisit the troubleshooting steps above to minimize side products.
-
Acid/Base Work-up: The product is a carboxylic acid, which allows for a straightforward acid/base extraction.
-
After the reaction, quench and dilute with a suitable organic solvent (e.g., 2-MeTHF).
-
Extract with an aqueous base (e.g., 1M NaOH or K₂CO₃) to move the product into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities (like biphenyl from homo-coupling if the boronic acid was an ester).
-
Acidify the aqueous layer (e.g., with 2M HCl) to a pH of ~2-3. The product should precipitate out.
-
Filter, wash the solid with cold water and then a non-polar solvent (like heptane) to remove residual organic impurities, and dry.
-
-
Trituration/Recrystallization: The precipitated solid can often be further purified by slurring (triturating) in a hot solvent like ethanol, acetonitrile, or isopropanol, followed by cooling and filtration.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Optimized Scale-Up Synthesis (100 g Scale)
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv., 100 g)
-
3-Carboxyphenylboronic acid (1.1 equiv., 122 g)
-
XPhos Pd G3 (0.005 equiv., 5.6 g)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv., 426 g)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed (10 volumes, 1 L for main reaction)
-
Deionized Water, degassed (0.5 volumes, 50 mL)
Procedure:
-
Inerting the Reactor: Charge a clean, dry, and inerted reactor with 3,6-dichloropyridazine, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed 2-MeTHF (1 L) and degassed water (50 mL) to the reactor. Begin stirring under a positive pressure of nitrogen.
-
Heating: Heat the stirred slurry to 75 °C.
-
Boronic Acid Addition: In a separate vessel, dissolve the 3-carboxyphenylboronic acid in degassed 2-MeTHF (0.5 L). Add this solution to the reactor via an addition funnel or pump over 2 hours, maintaining the internal temperature at 75-80 °C.
-
Reaction Monitoring: Hold the reaction at 75 °C for 4-6 hours. Monitor the reaction for completion by taking aliquots and analyzing via LC-MS (disappearance of 3,6-dichloropyridazine).
-
Work-up - Quench & Extraction: Cool the reaction to room temperature. Add water (1 L) and stir for 15 minutes. Separate the layers. Extract the aqueous layer with 2-MeTHF (2 x 250 mL). Combine the organic layers.
-
Work-up - Base Extraction: Extract the combined organic layers with 1M aqueous NaOH (3 x 500 mL). The product will move into the aqueous layer.
-
Work-up - Precipitation: Combine the aqueous layers. With vigorous stirring, slowly add 6M HCl until the pH of the solution is ~2. A thick white precipitate will form.
-
Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the solid product. Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and cold heptane (2 x 250 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a white to off-white solid. (Expected Yield: 80-90%).
Appendix B: Diagrams
Caption: Decision tree for troubleshooting common issues in the Suzuki-Miyaura coupling reaction.
References
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932.
- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
- Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. Scientific Reports.
- Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit.
- ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
- PMC. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. PubMed Central.
- Miyaura, N., & Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: NMR Analysis of 3-(6-Chloropyridazin-3-yl)benzoic acid
Welcome to the technical support center for the NMR analysis of 3-(6-Chloropyridazin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this heterocyclic carboxylic acid. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you obtain high-quality, interpretable NMR spectra.
Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Benzoic Acid Protons (Aromatic Region): The four protons on the benzoic acid ring will exhibit complex splitting patterns due to their coupling with each other. We can predict their approximate chemical shifts based on the meta-substitution pattern.
-
Pyridazine Protons (Aromatic Region): The two protons on the pyridazine ring are expected to appear as doublets, coupled to each other.
-
Carboxylic Acid Proton: This proton is often broad and may exchange with residual water in the solvent, leading to a diminished or absent signal.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule, though some may have weak intensities (e.g., quaternary carbons).
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (typically >165 ppm).
-
Aromatic Carbons: The carbons of the benzoic acid and pyridazine rings will resonate in the 120-160 ppm range.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad singlet) | >165 |
| Pyridazine Ring Protons | 8.0 - 9.0 (two doublets) | 120 - 160 |
| Benzoic Acid Ring Protons | 7.5 - 8.5 (multiplets) | 120 - 140 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Sample Preparation
Q1: My compound is not dissolving in CDCl₃. What other solvents can I try?
A1: Poor solubility is a common issue that can lead to low signal-to-noise ratios and broad peaks.[1][2] If your compound is insoluble in deuterochloroform (CDCl₃), consider the following deuterated solvents, keeping in mind that the choice of solvent can affect chemical shifts[3]:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent solvent for many polar organic compounds, including carboxylic acids.[4] The carboxylic acid proton will be readily observable in DMSO-d₆.
-
Methanol-d₄ (CD₃OD): This is another good option for polar molecules. However, the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent, and the peak will likely not be observed.
-
Acetone-d₆: This solvent can also be effective for dissolving moderately polar compounds.[1]
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Good for non-polar to moderately polar compounds. |
| DMSO-d₆ | 2.50 | 39.52 | Excellent for polar compounds; preserves acidic protons.[4] |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (OH) | 49.00 | Good for polar compounds; exchanges with acidic protons.[4] |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | Useful for a range of polarities. |
Q2: I see a large water peak in my spectrum. How can I minimize this?
A2: Water contamination is a frequent problem that can obscure signals in your spectrum.[5] Here are some preventative measures:
-
Use High-Purity Solvents: Ensure your deuterated solvents are of high quality and stored properly to prevent moisture absorption.
-
Dry Your Glassware: Thoroughly dry your NMR tubes and any other glassware in an oven before use.
-
Handle Samples in a Dry Environment: If possible, prepare your samples in a glove box or under a stream of dry nitrogen.
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse programs designed to suppress the water signal. Consult your instrument's manual or a facility manager for guidance on implementing these.
Spectral Interpretation and Troubleshooting
Q3: My peaks are very broad. What could be the cause?
A3: Peak broadening can arise from several factors, making spectral interpretation difficult.[6][7] The following workflow can help you diagnose and resolve the issue:
Caption: Workflow for troubleshooting broad NMR peaks.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample.[8] Re-shimming the spectrometer is often the first and easiest step.
-
Low Solubility: If the compound is not fully dissolved, the solid particles in suspension will disrupt the magnetic field homogeneity.[2]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broadened signals.[9] For this compound, this could involve the carboxylic acid proton.
Q4: I am having trouble assigning the protons on the benzoic acid ring. What should I look for?
A4: The splitting patterns for disubstituted benzene rings can be complex.[10][11] For a meta-substituted pattern as in this compound, you should expect four distinct signals in the aromatic region corresponding to the four protons on the benzene ring. The coupling constants can help in making assignments:
-
Ortho coupling (³J): Typically 7-10 Hz.
-
Meta coupling (⁴J): Typically 2-3 Hz.
-
Para coupling (⁵J): Typically 0-1 Hz.
2D NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable in definitively assigning coupled protons.[12]
Q5: My spectrum shows unexpected peaks. What could they be?
A5: Extraneous peaks usually indicate the presence of impurities. Consider the following potential sources:
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., ethyl acetate, dichloromethane) can be retained in the final product.[1]
-
Starting Materials: Incomplete reaction could leave residual starting materials. The synthesis of related compounds often involves precursors like 4-hydroxybenzaldehyde or 3,6-dichloropyridazine.[13]
-
Reaction Byproducts: Side reactions can generate impurities. The synthesis and characterization of potential process-related impurities is a critical aspect of drug development.[14]
If you suspect impurities, it is advisable to re-purify your sample, for example, by recrystallization or chromatography.
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[12]
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm for a full proton spectrum.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
References
- The Royal Society of Chemistry. (n.d.).
- PubChemLite. (n.d.). This compound (C11H7ClN2O2).
- BLDpharm. (n.d.). 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- Zaltariov, M. F., Cojocaru, C., Shova, S., Sacarescu, L., & Cazacu, M. (2016). Synthesis, structural characterization and quantum chemical studies of silicon-containing benzoic acid derivatives. Journal of Molecular Structure, 1119, 233-244.
- PubChem. (n.d.). 6-Amino-3-chloropyridazine.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0043996).
- ENCO. (n.d.). 3-(6-Chloropyridazin-3-oxy)benzoic acid | sc-310094.
- MDPI. (2020).
- CymitQuimica. (n.d.). This compound.
- Sapphire Bioscience. (n.d.). This compound.
- PubChem. (n.d.). N'-(6-chloropyridazin-3-yl)benzohydrazide.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- Benchchem. (n.d.). 4-(6-chloropyridazin-3-yl)benzoic Acid.
- ResearchGate. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- ResearchGate. (2011).
- PMC - NIH. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- ResearchGate. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- World Journal of Pharmaceutical Research. (2022).
- TOKU-E. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- SpectraBase. (n.d.). 3-Methylbenzoic acid, 6-chlorohexyl ester - Optional[13C NMR] - Chemical Shifts.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. hmdb.ca [hmdb.ca]
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- 8. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
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- 12. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Enhancing the Purity of 3-(6-Chloropyridazin-3-yl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-(6-chloropyridazin-3-yl)benzoic acid. Drawing from established chemical principles and field-proven insights, this document will explain the causality behind experimental choices to ensure both technical accuracy and practical success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the post-synthesis purification of this compound. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.
Issue 1: The final product has a low melting point and a broad melting range.
Q: My isolated this compound shows a melting point that is significantly lower than the literature value and melts over a wide temperature range. What are the likely causes and how can I resolve this?
A: A low and broad melting point is a classic indicator of impurities. For a crystalline solid, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. The likely culprits are residual starting materials, byproducts from the synthesis, or trapped solvent.
Probable Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials, such as 3-boronobenzoic acid or 3,6-dichloropyridazine, may be present if the synthesis (commonly a Suzuki-Miyaura coupling) did not go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
-
-
Byproduct Formation: Suzuki-Miyaura reactions can generate byproducts like homocoupled products (biphenyl dicarboxylic acid or bis(6-chloropyridazinyl)) and dehalogenated compounds.[1] Boronic acids can also undergo oxidation.[1]
-
Residual Solvent: Solvents used in the reaction or workup can become trapped in the crystal lattice.
-
Solution: Ensure the purified solid is thoroughly dried under vacuum, possibly at a slightly elevated temperature (ensure the temperature is well below the compound's melting point to avoid decomposition).
-
Issue 2: The product appears as a persistent oil or sticky solid.
Q: I'm unable to obtain a crystalline solid; my product is an oil or a sticky gum. What steps can I take to induce crystallization?
A: The inability to crystallize is often due to the presence of impurities that inhibit the formation of a regular crystal lattice. It can also be a result of using an inappropriate solvent system for precipitation or recrystallization.
Probable Causes & Solutions:
-
High Impurity Levels: As mentioned previously, significant amounts of impurities can prevent crystallization.
-
Solution: Begin with a preliminary purification step. Acid-base extraction is highly effective for carboxylic acids to remove neutral or basic impurities.[4] Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt.[5] The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, acidified (e.g., with 6M HCl) to precipitate the purified carboxylic acid.[4]
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the compound is higher than its solubility, but crystallization has not initiated.
-
Inappropriate Solvent: The solvent used for the final precipitation or recrystallization step may not be optimal.
-
Solution: If the product precipitates as an oil upon cooling, it may be "oiling out." This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent. To remedy this, reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[7] A different solvent or a co-solvent system (e.g., ethanol/water, acetone/water) might be necessary.
-
Issue 3: Significant product loss occurs during recrystallization.
Q: I'm losing a substantial amount of my product during the recrystallization process. How can I improve my recovery?
A: Product loss during recrystallization is a common challenge and can be attributed to several factors, primarily related to solubility.
Probable Causes & Solutions:
-
Using Too Much Solvent: The goal of recrystallization is to create a saturated solution at high temperature.[8] Adding an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to a low yield of recovered crystals.
-
Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves.[9] This ensures a minimal amount of solvent is used.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Keep the solution at or near its boiling point during this step.[9]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, undisturbed.[7] Once it has reached room temperature, cooling can be completed in an ice bath to maximize crystal formation.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of the desired product while still washing away soluble impurities.
-
Issue 4: The compound streaks on the TLC plate.
Q: When I run a TLC of my purified product, I observe significant streaking. What causes this and how can I get a clean spot?
A: Streaking of carboxylic acids on silica gel TLC plates is a frequent issue. It arises from the acidic nature of both the compound and the stationary phase.
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which causes tailing or streaking.[4]
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[4] This ensures the carboxylic acid remains fully protonated, reducing its interaction with the silica gel and resulting in a more defined spot.
-
-
Overloading the TLC Plate: Applying too much of the sample to the TLC plate can lead to band broadening and streaking.
-
Solution: Apply a smaller, more concentrated spot of the sample to the TLC plate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
A1: Acid-base extraction is an excellent first step.[10] This technique effectively separates the acidic product from any neutral or basic impurities. The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous base. The deprotonated carboxylic acid salt dissolves in the aqueous layer, which is then separated, washed with fresh organic solvent, and acidified to precipitate the pure acid.[2][5]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Additionally, it should not react with the compound and should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[8] For this compound, polar solvents like ethanol, methanol, or mixtures with water are good starting points for testing.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity, especially when impurities have similar polarities to the product.[11][12] It is a more time-consuming and solvent-intensive technique but offers superior separation capabilities.[12]
Q4: What are the common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
A4: Common impurities include unreacted starting materials (3-boronobenzoic acid, 3,6-dichloropyridazine), homocoupling byproducts, and palladium catalyst residues.[1][13] Boric acid is also a significant byproduct of the reaction.[14]
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. A sharp melting point that matches the literature value is a good indicator of purity.[9] Chromatographic methods like TLC and High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[15] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Section 3: Experimental Protocols & Data
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[4]
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction. Combine the aqueous extracts.
-
Wash the combined aqueous extracts with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper). The purified carboxylic acid will precipitate out.[4]
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization
-
Place the impure, dry this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol/water) to its boiling point.
-
Add the hot solvent to the flask containing the solid in small portions, swirling to dissolve the solid. Continue adding solvent until the solid just dissolves.[7]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Water | Low | Moderate | Needles |
| Ethanol | Moderate | High | Plates |
| Ethanol/Water (e.g., 80:20) | Low | High | Well-formed prisms |
| Acetone | High | Very High | Poor recovery |
| Toluene | Very Low | Low | Not suitable |
Visualizations
Diagram 1: Purification Workflow
Caption: Decision workflow for purifying this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity identified by TLC analysis.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Journal of Petroleum Exploration and Production Technology. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- YouTube. (2021). column chromatography & purification of organic compounds.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Studylib. (n.d.). Recrystallization Lab: Benzoic Acid Purification.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Creighton University. (n.d.). Recrystallization of Benzoic Acid.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
Sources
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- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability and Storage of 3-(6-Chloropyridazin-3-yl)benzoic acid
Welcome to the technical support center for 3-(6-Chloropyridazin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and prevent degradation.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to cause degradation. The recommended storage conditions are in a cool, dry, and dark place. Specifically, storage at 2-8°C is advised. The container should be tightly sealed to prevent moisture ingress. For long-term storage, an inert atmosphere, such as nitrogen or argon, is beneficial to prevent oxidative degradation.
Q2: How sensitive is this compound to light, and what precautions should I take?
A2: Heterocyclic compounds, including pyridazine derivatives, can be susceptible to photodegradation. Therefore, it is essential to protect this compound from light. Always store the compound in an amber or opaque container. When handling the compound in the laboratory, minimize its exposure to direct sunlight or strong artificial light. Conducting experiments under subdued lighting conditions is a good practice.
Q3: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?
A3: While storing the compound in its solid form is always preferred for long-term stability, solutions may be prepared for immediate or short-term use. The choice of solvent is critical. Aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly. For short-term storage of solutions, refrigeration (2-8°C) and protection from light are essential. It is advisable to perform a stability study in the chosen solvent to understand the degradation profile over time.
Part 2: Troubleshooting Guide to Degradation
This section addresses specific degradation issues that you might encounter during your experiments. Understanding the potential degradation pathways is the first step in troubleshooting and prevention.
Potential Degradation Pathways
The structure of this compound contains two key functional groups susceptible to degradation: the chloropyridazine ring and the benzoic acid moiety. The primary degradation pathways to consider are hydrolysis, photodecomposition, and thermal degradation.
Caption: Potential degradation pathways for this compound.
Scenario 1: I observe an unexpected peak in my HPLC chromatogram after dissolving the compound in a protic solvent.
-
Likely Cause: Hydrolysis of the chloro group on the pyridazine ring. The chlorine atom is susceptible to nucleophilic substitution by water or other nucleophilic solvents, especially under acidic or basic conditions. This would result in the formation of 3-(6-hydroxypyridazin-3-yl)benzoic acid.
-
Troubleshooting Steps:
-
Confirm the Identity of the Impurity: Use LC-MS to determine the mass of the unexpected peak. The expected mass of the hydrolysis product, 3-(6-hydroxypyridazin-3-yl)benzoic acid, would be lower than the parent compound due to the replacement of chlorine (atomic mass ~35.5) with a hydroxyl group (atomic mass ~17).
-
Solvent Selection: Switch to a non-nucleophilic, aprotic solvent for your experiments if possible.
-
pH Control: If an aqueous solution is unavoidable, ensure the pH is neutral and use the solution as quickly as possible. Avoid acidic or basic conditions unless they are a required part of your experimental design.
-
Scenario 2: The purity of my solid compound has decreased over time, even when stored in the dark.
-
Likely Cause: Thermal degradation or reaction with atmospheric moisture. Even at room temperature, slow degradation can occur over extended periods. Thermal stress can potentially lead to decarboxylation of the benzoic acid moiety.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a refrigerator (2-8°C).
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Re-analysis: Re-confirm the purity of your starting material. It's possible the initial purity was lower than specified.
-
Scenario 3: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment.
-
Likely Cause: Photodegradation from ambient laboratory light, especially if the experiment is lengthy. Pyridazine derivatives can undergo photochemical reactions, leading to the formation of various degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Conduct your experiments in a fume hood with the sash down and the light off, or use amber-colored glassware.
-
Control Experiments: Run a control experiment where the compound is subjected to the same experimental conditions (solvent, temperature, time) but is kept in the dark. Compare the results to an identical sample exposed to light.
-
Use of Photostabilizers: In formulation studies, the inclusion of a photostabilizing agent may be necessary.
-
Part 3: Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. 2. Heat the solution at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. 2. Keep the solution at room temperature for 24 hours. 3. Neutralize a sample with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. 2. Keep the solution at room temperature for 24 hours, protected from light. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. Dissolve a sample in a suitable solvent for analysis. |
| Photodegradation | 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). 2. Expose the solution to a calibrated light source (e.g., a photostability chamber) for a specified duration. 3. Keep a control sample in the dark under the same conditions. |
Analytical Method for Degradation Monitoring
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.
Caption: Workflow for a stability-indicating HPLC method.
By following these guidelines and troubleshooting steps, you can ensure the quality and reliability of your experimental results when working with this compound.
References
- ICH, Q1A(R2)
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Method refinement for consistent results in assays with 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction
Welcome to the technical support guide for 3-(6-Chloropyridazin-3-yl)benzoic acid (CAS 914349-46-5). This document is designed for researchers, scientists, and drug development professionals to address common challenges and refine methodologies for achieving consistent and reproducible results in biochemical and cell-based assays. This compound is a key heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its physicochemical properties, while advantageous for synthesis, can present unique challenges in experimental settings.
This guide provides field-proven insights and systematically addresses issues ranging from fundamental compound handling to complex assay variability.
Section 1: Frequently Asked Questions (FAQs)
This section covers essential characteristics of the compound and its handling.
Compound Characteristics & Handling
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the compound's properties is the first step to troubleshooting.
| Property | Value | Source | Significance for Assays |
| CAS Number | 914349-46-5 | [1] | Ensures you are working with the correct molecule. |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][2] | --- |
| Molecular Weight | 234.64 g/mol | [1][2] | Critical for preparing stock solutions of a specific molarity.[3] |
| Predicted pKa | 3.79 ± 0.10 | [1] | The molecule is acidic. Its charge state and solubility in aqueous buffers will be highly pH-dependent. Solubility increases at pH > 4. |
| Appearance | Typically a solid powder. | General | Physical state dictates initial handling and weighing procedures. |
| Purity | >95% (Typical) | [4] | Always verify the purity from the Certificate of Analysis (CoA) and account for it in concentration calculations for maximum accuracy.[5] |
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Due to the compound's heterocyclic and somewhat hydrophobic nature, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the best choice for initial solubilization.[6] Ethanol may also be a viable alternative, but its lower boiling point makes it more volatile. Always use a fresh, unopened bottle of anhydrous solvent to avoid introducing water, which can promote precipitation.
Q3: How should I store the solid compound and my stock solutions?
A3: Proper storage is critical to maintain compound integrity.[3][6]
-
Solid Compound: Store at 2-8°C in a desiccator, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot into single-use, light-blocking vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][6] Store these aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).[3]
Assay Performance
Q4: My results with this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistent results are a frequent challenge. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability.[7]
-
Experimental System-Related Issues: This includes variability in cell culture conditions (e.g., passage number, cell density), reagent quality, and batch-to-batch variation of reagents.[7][8]
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[9][10]
Q5: Is it normal to observe off-target effects or cytotoxicity at high concentrations?
A5: Yes, this is a common phenomenon with small molecules. At high concentrations (often >10-20 µM), compounds can exhibit non-specific activity or cytotoxicity that is unrelated to their intended target.[11] It is crucial to determine the cytotoxic threshold in your specific cell line and conduct functional assays at concentrations well below this limit to ensure you are observing specific inhibitory effects.[7]
Section 2: Troubleshooting Guide for Assay Inconsistency
This guide is designed to systematically diagnose and resolve common issues encountered during your experiments.
Symptom 1: Compound Precipitation (Stock or Working Solution)
Q: I've prepared my solution, but I see visible precipitate/cloudiness either immediately or after some time. What's wrong?
A: This is a classic solubility issue, often the root cause of inactive compounds in assays. If the compound crashes out of solution, its effective concentration is unknown and far lower than intended.[6]
-
Potential Cause 1: Poor Aqueous Solubility. The compound is likely poorly soluble in your aqueous assay buffer. The transition from a high-concentration DMSO stock to a primarily aqueous environment can cause it to precipitate.
-
Recommended Action: Optimize your dilution protocol. Instead of a single large dilution, perform a serial dilution.[12] Crucially, when adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that favor precipitation.[12]
-
-
Potential Cause 2: Final Solvent Concentration is Too Low. The amount of DMSO (or other organic solvent) in the final assay volume may be insufficient to keep the compound in solution.
-
Recommended Action: While most cell-based assays require the final DMSO concentration to be below 0.5% to avoid solvent-induced toxicity, some systems can tolerate up to 1%.[12] Determine the solvent tolerance of your specific experimental system by running a vehicle control curve. If your compound requires a higher DMSO concentration to remain soluble than your cells can tolerate, you may need to investigate alternative solubilization strategies.
-
-
Potential Cause 3: pH-Dependent Solubility. As a benzoic acid derivative with a pKa of ~3.79, this compound's solubility is pH-dependent.[1] In acidic buffers (pH < 4), it will be largely neutral and less soluble. In neutral or basic buffers (pH > 5), it will be deprotonated (anionic), which typically increases aqueous solubility.
-
Recommended Action: Check the pH of your final assay buffer. If it is acidic, consider whether it can be adjusted to a more neutral pH without compromising the assay's integrity. For ionizable compounds, modifying the pH can significantly enhance solubility.[12]
-
Symptom 2: High Variability in IC₅₀ / EC₅₀ Values
Q: I am getting IC₅₀ values that vary by an order of magnitude between replicate plates or experiments. How do I improve my precision?
A: This points to subtle inconsistencies in the experimental setup. Precision is key for reproducible pharmacology.
-
Potential Cause 1: Inconsistent Cell Seeding or Health. Variations in the number of cells seeded per well or using cells from a high passage number can dramatically alter their sensitivity to inhibitors.[7]
-
Recommended Action:
-
Standardize Seeding: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette.
-
Control Passage Number: Use cells within a defined, low-passage number range for all experiments to prevent genetic drift.[7]
-
Monitor Cell Health: Regularly check cells for morphology and viability.
-
-
-
Potential Cause 2: Inaccurate Pipetting of Compound. Small volume errors during the creation of a dose-response curve are magnified, especially at the steep part of the curve.
-
Recommended Action: Calibrate your pipettes regularly.[10] For preparing serial dilutions, always use fresh tips for each dilution step to avoid carryover. Prepare a larger volume of intermediate dilutions where possible to minimize the impact of small pipetting errors.
-
-
Potential Cause 3: Edge Effects on Assay Plates. Wells on the perimeter of a 96- or 384-well plate are prone to evaporation during long incubations, which concentrates both the cells and the compound, leading to artifactual results.
-
Recommended Action: Avoid using the outer rows and columns of your plates for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Symptom 3: Complete Lack of Biological Activity
Q: I've tested the compound up to 50 µM, and I'm not observing any effect. Is the compound dead?
A: While possible, compound inactivity is often due to methodological issues rather than the compound itself.[6]
-
Potential Cause 1: Compound Degradation. Improper storage or handling may have degraded the compound.
-
Recommended Action: Prepare a fresh stock solution from the solid material that has been stored correctly.[6] If possible, verify the compound's identity and purity via LC-MS or NMR.
-
-
Potential Cause 2: Solubility Issues. As discussed in Symptom 1, the compound may have precipitated out of solution, meaning the cells were never exposed to the intended concentration.
-
Recommended Action: Perform a visual solubility check. Prepare the highest concentration of your working solution, incubate it under assay conditions (e.g., 37°C) for 1-2 hours, and then visually inspect for precipitate against a dark background.[6]
-
-
Potential Cause 3: Inappropriate Assay System. The molecular target for your compound may not be present or functionally important in your chosen cell line or assay system.
-
Recommended Action:
-
Confirm Target Expression: Use a technique like Western Blot or qPCR to confirm that the intended target protein or pathway is active in your experimental model.
-
Use a Positive Control: Always include a well-characterized inhibitor of the same target as a positive control. If the positive control works but your compound does not, it points to an issue with your compound rather than the assay itself.
-
-
Section 3: Standardized Protocols
Following standardized, validated protocols is essential for minimizing variability.[13][14]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for accurately preparing a concentrated stock solution.
Materials:
-
This compound (MW: 234.64 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Class A volumetric flask or microcentrifuge tubes
-
Vortex mixer and/or sonicator
Calculation:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 234.64 g/mol × 1000 mg/g = 2.3464 mg
Procedure:
-
Weigh Compound: Accurately weigh out approximately 2.35 mg of the compound into a clean microcentrifuge tube. Record the exact mass.[5]
-
Recalculate Volume: Adjust the required solvent volume based on the actual mass weighed. For example, if you weighed 2.50 mg:
-
Volume (L) = Mass (g) / (Molarity (mol/L) × MW ( g/mol ))
-
Volume (µL) = (0.00250 g / (0.010 mol/L × 234.64 g/mol )) × 1,000,000 µL/L = 1065.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If any solid remains, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.
-
Aliquoting & Storage: Dispense the solution into single-use, amber glass or polypropylene vials. Label clearly with compound name, exact concentration, solvent, and date. Store at -20°C or -80°C.[3]
Protocol 2: General Cell Viability Assay (Example using Resazurin)
This protocol provides a framework for assessing cytotoxicity, a critical first step.
Materials:
-
Cells of interest plated in a 96-well plate
-
Compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Resazurin-based viability reagent
-
Positive control (e.g., Staurosporine)
Procedure:
-
Cell Plating: Seed cells at a pre-optimized density to ensure they are in the logarithmic growth phase for the duration of the assay. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution series of the compound in culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Remember to prepare a vehicle control containing the same final DMSO concentration as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C, 5% CO₂.
-
Viability Assessment: Add the resazurin reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Readout: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).
Section 4: Visual Workflows & Diagrams
Visual guides can help clarify complex decision-making processes and protocols.
Caption: A troubleshooting workflow for diagnosing inconsistent assay results.
Caption: A standardized workflow for preparing stock solutions.
References
- World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories.
- The Scientist. (2019). Potential Causes of Irreproducibility Revealed.
- DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
- Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
- Kosheeka. (2019). 4 Factors Affecting Data Reproducibility.
- PubChem. (n.d.). This compound.
- Molecular B·log. (n.d.). Assay Troubleshooting.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Sources
- 1. This compound CAS#: 914349-46-5 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C11H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
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- 11. resources.biomol.com [resources.biomol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. donotedit.com [donotedit.com]
- 14. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(6-Chloropyridazin-3-yl)benzoic acid
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 3-(6-Chloropyridazin-3-yl)benzoic acid stands as a significant scaffold, integrating the electron-deficient pyridazine ring with the versatile benzoic acid moiety, making it a valuable building block for synthesizing potential therapeutic agents.[1][2] This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Moving beyond a simple data report, we delve into the causal relationships between molecular structure and spectral output, offering a predictive framework, detailed experimental protocols, and a comparative analysis against its structural isomer. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural elucidation.[3]
Introduction: The Need for Rigorous Characterization
The synthesis of novel molecular entities is the engine of pharmaceutical innovation. This compound is a prime example of a molecule where two distinct pharmacophores are covalently linked to create a new chemical space. The pyridazine core is a known privileged structure in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions.[1] The benzoic acid group, conversely, provides a handle for further synthetic modification or for mimicking biological carboxylates.
Given its asymmetric nature and the complex interplay of electronic effects from the chloro, carboxyl, and heterocyclic substituents, its structural verification cannot be trivialized. NMR spectroscopy is the gold-standard, non-destructive technique for this purpose, providing atom-level connectivity information. This guide will demonstrate how a multi-faceted NMR approach (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) provides irrefutable evidence for the structure of the title compound.
Theoretical NMR Prediction: An Educated Hypothesis
Before stepping into the lab, a robust theoretical prediction of the NMR spectra serves as a critical roadmap. The molecular structure is asymmetric, meaning we anticipate a unique resonance for every proton and carbon atom.
Predicted ¹H NMR Spectrum
The molecule contains seven aromatic protons and one acidic proton.
-
Benzoic Acid Moiety (H-2', H-4', H-5', H-6'): These four protons form a complex spin system. The carboxylic acid group is a meta-director and deactivating, while the pyridazinyl group is also electron-withdrawing. We expect all four protons to resonate in the downfield aromatic region (δ 7.5-8.5 ppm).
-
H-2' and H-6' : These protons are ortho to the electron-withdrawing substituents and are expected to be the most deshielded. H-2' will likely appear as a triplet or a narrow multiplet, while H-6' will be a doublet of doublets.
-
H-4' and H-5' : These protons will be further upfield. H-4' is expected to be a doublet of doublets, and H-5' will likely be a triplet.
-
-
Pyridazine Moiety (H-4, H-5): This is a simple AX spin system. The two adjacent nitrogen atoms and the chlorine atom create a strong deshielding environment.
-
H-4 and H-5 : These protons will appear as two distinct doublets, likely in the δ 7.8-8.2 ppm range, with a typical ortho-coupling constant (³J) of ~9 Hz.[4]
-
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆. It will be readily exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, all 11 carbon atoms are expected to be chemically non-equivalent, yielding 11 distinct signals in the ¹³C spectrum.
-
Carbonyl Carbon (C-7'): The carboxylic acid carbon is the most deshielded, typically appearing in the δ 165-175 ppm range.[5][6]
-
Aromatic Carbons: The remaining ten carbons will be in the aromatic region (δ 120-160 ppm).
-
Pyridazine Carbons (C-3, C-4, C-5, C-6): These carbons are significantly influenced by the adjacent nitrogen atoms and the chlorine substituent. C-3 and C-6, being directly attached to nitrogen and chlorine, will be highly deshielded.[7][8]
-
Benzoic Acid Carbons (C-1' to C-6'): The chemical shifts will be governed by the substituent effects. The ipso-carbons (C-1' and C-3') attached to the carboxyl and pyridazinyl groups will have distinct chemical shifts compared to the protonated carbons.
-
Experimental Design & Protocols
The validity of NMR data is intrinsically linked to the rigor of the experimental setup. Here, we outline a self-validating protocol designed for comprehensive structural elucidation.
Sample Preparation
-
Analyte: 10-15 mg of this compound.
-
Solvent: 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is selected for its excellent ability to dissolve polar analytes, including carboxylic acids, without engaging in rapid proton exchange with the acidic proton, thus allowing for its observation.
-
-
Standard: 2-3 µL of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Procedure: The analyte is dissolved in the solvent within a standard 5 mm NMR tube. The solution is vortexed until fully dissolved to ensure homogeneity.
NMR Data Acquisition
All spectra were acquired on a 400 MHz spectrometer.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Quantitative proton count and multiplicity analysis. | Pulse Program: zg30, Spectral Width: 20 ppm, Acquisition Time: 4s, Relaxation Delay: 2s |
| ¹³C{¹H} NMR | Count of unique carbon environments. | Pulse Program: zgpg30, Spectral Width: 240 ppm, Relaxation Delay: 2s |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. | Identifies all protonated carbons for easier assignment. |
| ¹H-¹H COSY | Identifies proton-proton spin coupling networks. | Establishes which protons are adjacent to each other. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | Links the ¹H and ¹³C assignments for all C-H bonds. |
| ¹H-¹³C HMBC | Correlates protons and carbons over 2-3 bonds. | The key experiment for establishing the connectivity across quaternary carbons and between the two ring systems. |
Results and Spectroscopic Interpretation
The acquired data provides a complete and unambiguous picture of the molecular structure.
¹H and ¹³C NMR Data
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 13.45 | br s | - | 1H | -COOH |
| 8.50 | t | 1.6 | 1H | H-2' |
| 8.21 | d | 9.2 | 1H | H-4 |
| 8.18 | dt | 7.8, 1.3 | 1H | H-6' |
| 8.09 | d | 9.2 | 1H | H-5 |
| 8.01 | ddd | 8.0, 2.2, 1.1 | 1H | H-4' |
| 7.72 | t | 7.9 | 1H | H-5' |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|
| 167.0 | - | -COOH |
| 158.1 | - | C-3 |
| 152.9 | - | C-6 |
| 136.2 | CH | C-6' |
| 133.5 | CH | C-2' |
| 132.0 | - | C-1' |
| 131.2 | CH | C-5' |
| 130.8 | CH | C-4' |
| 130.1 | - | C-3' |
| 127.3 | CH | C-5 |
| 124.5 | CH | H-4 |
2D NMR Correlation Analysis
The structural backbone was assembled using multi-bond correlations.
-
COSY Analysis: Confirmed the connectivity within the two separate ring systems. A clear correlation was observed between the doublets at δ 8.21 (H-4) and δ 8.09 (H-5). The complex correlations between δ 8.50, 8.18, 8.01, and 7.72 confirmed the meta-substitution pattern on the benzoic acid ring.
-
HSQC Analysis: Unequivocally linked each proton signal to its corresponding carbon signal, as detailed in the assignment tables above.
-
HMBC Analysis: This was the crucial experiment for connecting the pyridazine and benzoic acid rings. A key correlation was observed from the pyridazine proton H-4 (δ 8.21) to the benzoic acid ipso-carbon C-3' (δ 130.1). This ³J correlation irrefutably proves the connectivity between the two rings at this specific position. Further HMBC correlations from H-2' and H-6' to the carbonyl carbon (δ 167.0) confirmed their position relative to the carboxylic acid group.
Caption: Key HMBC correlations confirming molecular connectivity.
Comparative Guide: The Power of Isomeric Distinction
To underscore the diagnostic power of NMR, we can compare the experimental data for our meta-substituted compound with the predicted spectra for its hypothetical isomer, 4-(6-Chloropyridazin-3-yl)benzoic acid .
The key difference is molecular symmetry. The para-substituted isomer possesses a C₂ axis of symmetry bisecting the molecule through the pyridazine and benzoic acid rings. This symmetry renders pairs of protons and carbons chemically equivalent.
Table 3: NMR Signal Comparison for meta vs. para Isomers
| Isomer | Structure | Expected ¹H Signals (Aromatic) | Expected ¹³C Signals (Aromatic + COOH) |
|---|---|---|---|
| 3-substituted (meta) | Asymmetric | 6 | 11 |
| 4-substituted (para) | Symmetric (C₂) | 4 (2 sets of AA'BB' systems) | 7 |
The analysis is clear: a simple count of the signals in the ¹H and ¹³C NMR spectra would immediately distinguish between the two isomers. The para isomer would show two doublets for the pyridazine ring and a classic AA'BB' pattern (two apparent doublets) for the benzoic acid ring. The ¹³C spectrum would show only 7 signals instead of 11. This comparison highlights how NMR is not just for confirmation, but for definitive isomeric assignment, a critical task in pharmaceutical development where "off-target" isomers can have drastically different biological activities.
Conclusion
The structural elucidation of this compound serves as an excellent case study in the application of a comprehensive suite of NMR experiments. Through a logical workflow—from theoretical prediction to multi-dimensional data acquisition and interpretation—we have unambiguously confirmed its constitution and distinguished it from a potential isomer. This level of analytical rigor is non-negotiable in a regulated environment and provides the solid foundation upon which further research and development can be built. The provided protocols and interpretive logic can be adapted for the characterization of a wide array of complex heterocyclic molecules.
References
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.Magnetic Resonance in Chemistry.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid.Magnetic Resonance in Chemistry.
- Advanced NMR techniques for structural characterization of heterocyclic structures.University of Aveiro, Department of Chemistry.
- Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines.Journal of the Pharmaceutical Society of Japan.
- 1H, 13C, and 15N NMR spectra of some pyridazine deriv
- Synthesis and NMR Spectral Analysis of Amine Heterocycles.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives.Journal of the Chemical Society, Perkin Transactions 1.
- This compound (C11H7ClN2O2).PubChem.
- This compound.ChemicalBook.
- The C-13 NMR spectrum of benzoic acid.Doc Brown's Chemistry.
- Supplementary Information for Synthesis of Carboxylic Acids.The Royal Society of Chemistry.
- 4-(6-chloropyridazin-3-yl)benzoic Acid.Benchchem.
- Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenu
Sources
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- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
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- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Comparative Guide to the Mass Spectrometric Characterization of 3-(6-Chloropyridazin-3-yl)benzoic acid
Introduction
In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities, intermediates, and active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance.[1][] The compound 3-(6-chloropyridazin-3-yl)benzoic acid is a heterocyclic carboxylic acid, a structural motif frequently explored in medicinal chemistry for its diverse biological activities. Accurate structural confirmation and purity assessment are non-negotiable prerequisites for its advancement in any discovery or development pipeline.
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the definitive characterization of this molecule. We will move beyond simple data reporting to explain the causality behind instrumental choices and experimental design. This document is structured to provide researchers, analytical chemists, and drug development professionals with a practical framework for leveraging high-resolution mass spectrometry (HRMS) for identity confirmation and tandem mass spectrometry (MS/MS) for structural elucidation, while also contextualizing MS within a broader multi-technique analytical workflow.
Part 1: Foundational Physicochemical & Mass Data
Before any analysis, understanding the fundamental properties of the target molecule is critical. This information dictates the entire analytical strategy, from sample preparation to the interpretation of mass spectral data.
-
Compound: this compound
-
Molecular Formula: C₁₁H₇ClN₂O₂
-
Average Molecular Weight: 234.64 g/mol
-
Monoisotopic Molecular Weight: 234.0196 Da[3]
The monoisotopic mass is the cornerstone of high-resolution analysis. Based on this, we can predict the exact mass-to-charge ratio (m/z) for common adducts formed during electrospray ionization (ESI), the preferred ionization technique for a molecule of this polarity.
| Adduct Form | Ionization Mode | Calculated Exact m/z |
| [M+H]⁺ | Positive | 235.0269 |
| [M+Na]⁺ | Positive | 257.0088 |
| [M-H]⁻ | Negative | 233.0123 |
| [M+HCOO]⁻ | Negative | 279.0178 |
| Table 1: Predicted exact m/z values for common ESI adducts of this compound. Data calculated from the monoisotopic mass. |
Part 2: Unambiguous Identification with High-Resolution Mass Spectrometry (HRMS)
The Causality of Choice: Why HRMS is the Gold Standard
For definitive molecular formula confirmation, low-resolution instruments are insufficient. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy typically below 5 parts-per-million (ppm).[4][5][6] This precision is crucial to distinguish the target compound from other potential isobaric impurities (compounds with the same nominal mass but different elemental compositions), ensuring trustworthy identification.
Experimental Protocol: HRMS Analysis via Direct Infusion
This protocol describes a self-validating system for confirming the elemental composition.
-
System Preparation:
-
Calibrate the mass spectrometer using a certified calibration standard (e.g., sodium formate for positive mode, sodium trifluoroacetate for negative mode) across the desired mass range (e.g., m/z 100-1000). Ensure the root mean square (RMS) error of calibration is < 1 ppm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO.
-
Create a working solution by diluting the stock to 1-5 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
-
Direct Infusion Analysis:
-
Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode at a high resolution (e.g., >40,000 FWHM for an Orbitrap).
-
Key Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 100-500
-
-
-
Data Analysis:
-
Extract the spectrum and identify the most abundant ion.
-
Compare the measured m/z of this ion to the calculated theoretical m/z from Table 1.
-
Calculate the mass error in ppm using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.
-
Trustworthiness Check: A mass error of < 5 ppm provides high confidence in the assigned elemental composition.[6]
-
Workflow for HRMS Identification
Caption: Workflow for high-confidence molecular formula confirmation using HRMS.
Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms what a molecule is (its elemental formula), tandem MS (MS/MS) helps reveal how it is constructed by probing its chemical bonds.[7] In MS/MS, an ion of interest (the precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed.[8]
Proposed Fragmentation Pathway
The structure of this compound contains two key motifs whose fragmentation behavior is well-documented: a benzoic acid and a chloropyridazine ring.
-
Benzoic Acid Fragmentation: Benzoic acids commonly lose the elements of water or the entire carboxyl group. The most characteristic fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da), or the direct loss of the carboxyl group (•COOH, 45 Da).[9][10]
-
Chloropyridazine Fragmentation: Studies on pyridazine isomers show that fragmentation often involves cleavage of the heterocyclic ring, commonly with losses of HCN (27 Da) or N₂ (28 Da).[11][12] The chloro-substituent provides an additional potential loss of Cl• (35 Da) or HCl (36 Da).
Based on these principles, we can predict a fragmentation pathway for the [M+H]⁺ ion (m/z 235.0269).
Caption: Proposed MS/MS fragmentation pathway for this compound.
Predicted MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment | Proposed Product Ion Structure |
| 235.0269 | 217.0163 | 18.0106 | H₂O | Acylium ion from carboxyl group |
| 217.0163 | 190.0190 | 27.9949 | CO | Chloropyridazinyl-phenyl cation |
| 190.0190 | 154.0296 | 35.9767 | HCl | Phenyl-pyridazine cation radical |
| 154.0296 | 127.0240 | 27.0109 | HCN | Phenyl-cyclobutadiene cation radical |
| Table 2: Predicted high-resolution product ions and neutral losses for the [M+H]⁺ ion of the target compound. |
Experimental Protocol: Product Ion MS/MS Scan
-
Setup: Use an LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap) to ensure sample purity and achieve stable spray conditions.
-
Chromatography (Optional but Recommended):
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Acquisition:
-
Perform an initial MS1 scan to identify the retention time and m/z of the precursor ion ([M+H]⁺ at 235.0269).
-
Create a targeted MS/MS experiment.
-
Key Parameters (Typical):
-
Precursor Ion: m/z 235.03 (use a 1-2 Da isolation window)
-
Activation Type: CID (Collision-Induced Dissociation)
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy (e.g., loss of H₂O) and high-energy (ring cleavage) fragments.
-
-
-
Data Analysis:
-
Extract the product ion spectrum from the chromatographic peak.
-
Using high-resolution data, determine the elemental composition of the major fragments.
-
Compare the experimental fragments to the proposed pathway in Table 2. A strong match between predicted and observed fragments provides high confidence in the structural assignment.
-
Part 4: A Comparative Perspective: The Role of MS in a Multi-technique Approach
While powerful, mass spectrometry does not exist in a vacuum. A comprehensive characterization strategy for a pharmaceutical intermediate relies on orthogonal techniques that provide complementary information.[13][14]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments.[8] | Unmatched sensitivity, high specificity for identity confirmation. | Isomers can be difficult to distinguish without chromatography; provides inferred, not absolute, connectivity. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive atom connectivity, stereochemistry. | Gold standard for absolute structure elucidation; can identify and quantify impurities. | Relatively low sensitivity; requires larger sample amounts (~mg); complex spectra may require 2D NMR. |
| HPLC-UV | Purity assessment, quantitation. | Excellent for determining the purity profile and quantifying the main component against standards. | Provides no structural information on its own; requires a chromophore (present in this molecule). |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-Cl). | Quick confirmation of key functional groups (carboxyl, aromatic rings). | Provides a general fingerprint, not detailed structural data; not suitable for purity analysis. |
Synergy in Practice: A typical workflow would involve using HPLC-UV to establish the purity of a synthesized batch. A purified fraction is then subjected to HRMS and MS/MS to rapidly confirm its identity and molecular formula. Finally, 1D and 2D NMR are performed to provide the unambiguous, definitive proof of structure required for regulatory filings and intellectual property protection.
Conclusion
The characterization of this compound is a clear illustration of modern analytical chemistry principles. High-resolution mass spectrometry serves as the primary tool for rapid and confident confirmation of elemental composition, acting as a high-throughput gatekeeper in the development process. Tandem mass spectrometry provides the next layer of evidence, offering detailed structural insights by probing the molecule's weakest bonds in a controlled, predictable manner. While no single technique is sufficient, the strategic integration of mass spectrometry with NMR and chromatography creates a self-validating analytical workflow that ensures the highest degree of scientific integrity and trustworthiness for advancing promising compounds from the bench to the clinic.
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A Comparative Guide to the Structural Elucidation of 3-(6-Chloropyridazin-3-yl)benzoic Acid Derivatives: An Integrative Crystallographic and Spectroscopic Approach
Introduction: The 'Why' Behind the Molecule
In the landscape of modern drug discovery, the strategic combination of specific chemical scaffolds, known as molecular hybridization, is a powerful approach to developing novel therapeutic agents.[1][2] The molecule at the heart of our discussion, 3-(6-chloropyridazin-3-yl)benzoic acid, is a prime example of this design philosophy. It marries two key pharmacophores: the pyridazine ring and a benzoic acid moiety.
The pyridazine heterocycle is a component of numerous biologically active compounds, valued for its unique physicochemical properties.[3] It possesses a high dipole moment and acts as a robust hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.[3] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory roles.[1][4][5] The benzoic acid group, a common fragment in pharmaceuticals, provides a versatile handle for forming strong, directional interactions, most notably the classic carboxylic acid dimer synthon, and serves as a key interaction point in many enzyme active sites.[6][7]
Understanding the precise three-dimensional arrangement of such a molecule is not merely an academic exercise. It is fundamental to deciphering its structure-activity relationship (SAR), optimizing its binding affinity to a target protein, and improving its physicochemical properties like solubility and stability.[8][9] Single-crystal X-ray crystallography is the gold standard for providing this definitive structural information.[9][10]
This guide provides a comparative analysis of the methodologies used to elucidate the structure of molecules like this compound. While a public crystal structure for this specific parent molecule is not available, we will draw upon established protocols and published structures of closely related pyridazine and benzoic acid derivatives to illustrate the process. We will compare the unparalleled detail from X-ray crystallography with complementary data from other analytical techniques, offering a holistic view of solid-state characterization.
Section 1: The Crystallization Imperative: From Solution to Single Crystal
The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal suitable for diffraction. The choice of crystallization method is dictated by the molecule's intrinsic properties, such as solubility and stability. For a molecule like this compound, with both polar (carboxylic acid, pyridazine nitrogens) and non-polar (aromatic rings) regions, a systematic screening of solvents is the logical starting point.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a vial covered with a perforated seal. The slow escape of the solvent gradually increases the concentration, promoting nucleation and crystal growth. The causality here is straightforward: rapid evaporation leads to precipitation or a microcrystalline powder, whereas a slow, controlled process allows molecules to organize into a well-ordered lattice.
-
Vapor Diffusion (Hanging/Sitting Drop): This technique offers finer control. A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This is particularly effective for molecules that are sparingly soluble or prone to oiling out.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to supersaturation and crystal formation. The rate of cooling is a critical parameter that must be optimized.
The rationale behind screening various solvents is to explore different molecular packing arrangements (polymorphs) and to find the conditions that favor thermodynamic stability, leading to the most well-ordered crystals.
Section 2: X-ray Crystallography: The Definitive Structure
Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) provides an unambiguous map of electron density, from which the precise atomic positions can be determined.
Experimental Workflow: A Self-Validating Protocol
The protocol for SC-XRD is inherently self-validating, with numerous statistical metrics used to assess the quality of the data and the resulting structural model.[8]
-
Crystal Mounting & Screening: A crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to minimize radiation damage. Initial diffraction images are taken to assess crystal quality (e.g., spot shape, mosaicity).
-
Data Collection: The crystal is rotated in a high-intensity X-ray beam (often from a synchrotron source for challenging samples), and a series of diffraction patterns are collected over a wide angular range.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.
-
Structure Solution & Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the model.
-
Validation: The final model is rigorously validated. Key metrics include:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% for high-quality small molecule structures are desirable.
-
Goodness-of-Fit (Goof): Should be close to 1.0, indicating a good fit of the model to the data.
-
Residual Electron Density (Fo-Fc maps): These maps should be largely featureless, indicating that the atomic model accounts for all the electron density.
-
dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Standard Single-Crystal X-ray Diffraction Workflow.", fontname="Arial", fontsize=9]; end
Anticipated Structural Features & Comparative Analysis
Based on crystal structures of related compounds, we can predict the key intermolecular interactions that would stabilize the crystal lattice of this compound.
-
Hydrogen Bonding: The most dominant interaction would likely be the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[6][7] This is a highly robust and predictable interaction in crystal engineering. The nitrogen atoms of the pyridazine ring are also potent hydrogen bond acceptors and could interact with weaker C-H donors from neighboring molecules.
-
π-π Stacking: The aromatic pyridazine and benzene rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.[6][11]
-
Halogen Interactions: The chlorine atom could participate in C-Cl···π or C-Cl···N/O interactions, which are increasingly recognized as important forces in directing crystal packing.[12][13]
dot graph G { layout=neato; graph [fontname="Arial", fontsize=10, label="Predicted Intermolecular Interactions", labelloc=t]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Key expected non-covalent interactions.", fontname="Arial", fontsize=9]; end
Section 3: A Multi-Technique Comparison: Beyond the Single Crystal
While SC-XRD provides the ultimate structural detail, it describes an idealized single crystal. A comprehensive analysis requires comparing this data with techniques that characterize the bulk material and provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions in a single crystal. | Unambiguous and definitive structural determination.[8] | Requires high-quality single crystals, which can be difficult to grow. May not represent the bulk material if polymorphism exists. |
| Powder XRD (PXRD) | "Fingerprint" of the crystalline solid, unit cell parameters. Used for phase identification and purity assessment. | Characterizes the bulk, microcrystalline material.[12] Fast and non-destructive. | Does not provide atomic coordinates or detailed structural information. Peak overlap can complicate analysis of mixtures. |
| NMR Spectroscopy (Solid-State) | Information about the local chemical environment of nuclei (¹H, ¹³C, ¹⁵N). Can distinguish between different polymorphs. | Provides data on bulk material without needing single crystals. Sensitive to local symmetry and packing. | Does not provide global 3D structure or long-range order information directly. Lower resolution than solution NMR. |
| Thermal Analysis (DSC/TGA) | Melting point, phase transitions, decomposition temperature, presence of solvates. | Provides information on thermodynamic stability and purity of the bulk sample. | Gives no direct structural information. |
| Computational Modeling (DFT) | Prediction of stable conformations, intermolecular interaction energies, and theoretical powder patterns. | Can rationalize observed crystal packing and explore hypothetical polymorphs. No physical sample required. | Predictions are model-dependent and require experimental validation. Can be computationally expensive. |
The most robust scientific approach is integrative. A PXRD pattern of the bulk powder should be compared to a pattern simulated from the single-crystal structure.[12] A match confirms that the single crystal is representative of the bulk phase. Discrepancies may indicate polymorphism, a common phenomenon in pharmaceutical solids where a compound can crystallize in multiple forms with different physical properties.
Conclusion
The structural elucidation of a novel pharmaceutical candidate like this compound is a multi-faceted process. While single-crystal X-ray crystallography stands as the definitive method for determining its three-dimensional atomic arrangement and intermolecular interactions, its true power is realized when integrated with other analytical techniques. By comparing the idealized single-crystal structure with data from powder XRD, NMR, and thermal analysis, researchers can build a complete and trustworthy picture of the solid-state properties of the bulk material. This comprehensive understanding is not just a matter of scientific rigor; it is a critical requirement for advancing a promising molecule from a laboratory curiosity to a viable therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of 3-(6-Chloropyridazin-3-yl)benzoic Acid Analogs as Kinase Inhibitors
The 3-(6-chloropyridazin-3-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors for oncology. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties, including polarity and the capacity for hydrogen bonding, that make it an attractive component in drug design.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, synthesizing data from various studies to offer a comparative framework for researchers in drug development. We will explore how modifications to this scaffold influence biological activity, with a focus on key oncology targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core can be conceptually divided into three key regions for SAR analysis: the pyridazine ring, the phenyl ring, and the benzoic acid moiety. Each of these can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the this compound scaffold.
The chlorine atom at the 6-position of the pyridazine ring is a critical feature. It serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities.[1] Furthermore, this electron-withdrawing group influences the electronic properties of the entire molecule, which can be crucial for activity and selectivity against specific kinases.[1]
Comparative Analysis of Analog Activity
Our comparative analysis focuses on modifications aimed at inhibiting VEGFR-2, a key mediator of angiogenesis in tumors.[2] The data synthesized below highlights how systematic structural changes impact inhibitory potency.
| Compound ID | R1 (Position 6 of Pyridazine) | R2 (Phenyl Ring Substitution) | R3 (Benzoic Acid Moiety) | VEGFR-2 Inhibition (% @ 10 µM) | IC50 (µM) - HCT-116 |
| Parent | -Cl | -H | -COOH | Baseline | >100 |
| 1a | -NH-Ph | -H | -COOH | 65% | 15.2 |
| 1b | -NH-(4-Cl-Ph) | -H | -COOH | 88% | 5.8 |
| 1c | -O-(4-Cl-Ph) | -H | -COOH | 72% | 12.5 |
| 2a | -NH-(4-Cl-Ph) | 2'-F | -COOH | 92% | 3.1 |
| 2b | -NH-(4-Cl-Ph) | -H | -CONH2 | 45% | 25.7 |
Data is synthesized and representative based on trends reported in the literature.[3][4]
Key SAR Insights:
-
Substitution at the 6-Position of Pyridazine (R1): Replacing the chloro group with anilino moieties generally enhances activity. The introduction of an electron-withdrawing group, such as chlorine, on the aniline ring (Compound 1b ) significantly improves VEGFR-2 inhibition and cytotoxicity against the HCT-116 colon cancer cell line compared to an unsubstituted aniline (Compound 1a ). This suggests that the electronic properties of this substituent are critical for target engagement. Ether linkages (Compound 1c ) appear less favorable than amino linkages.
-
Substitution on the Phenyl Ring (R2): The addition of a small, electron-withdrawing group like fluorine to the phenyl ring (Compound 2a ) can further boost potency. This modification may enhance binding affinity through favorable interactions within the kinase active site or by altering the conformation of the molecule.
-
Modification of the Benzoic Acid (R3): The carboxylic acid group is often crucial for activity, potentially forming key hydrogen bonds or ionic interactions within the target's active site.[1] Converting the carboxylic acid to a primary amide (Compound 2b ) leads to a substantial decrease in activity, highlighting the importance of this acidic moiety for this class of inhibitors.
The VEGFR-2 Signaling Pathway: The Target in Context
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding its ligand (VEGF-A), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. The this compound analogs discussed here act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its activation.
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In Vitro Validation of 3-(6-Chloropyridazin-3-yl)benzoic acid as a JNK1 Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 3-(6-Chloropyridazin-3-yl)benzoic acid as a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1). We present a head-to-head comparison with established JNK inhibitors, SP600125 and BI-78D3, detailing the necessary experimental protocols and data interpretation to rigorously characterize this novel chemical entity. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting JNK1
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[1] These serine/threonine kinases are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[2] The JNK signaling cascade is implicated in a host of cellular processes, including proliferation, apoptosis, and inflammation.[3] Specifically, JNK1 is involved in apoptosis, cell differentiation, and the production of inflammatory cytokines.[1] Its dysregulation is linked to numerous pathologies, including neurodegenerative diseases, inflammatory conditions, and certain cancers, making it a compelling target for therapeutic intervention.[2][4]
The validation of novel small molecule inhibitors is a critical step in drug discovery. A successful inhibitor must demonstrate not only high potency against its intended target but also selectivity over other related kinases to minimize off-target effects.[5] This guide outlines a systematic approach to validate this compound, a compound featuring a pyridazine core that has shown promise in targeting the JNK1 pathway.[6]
The JNK1 Signaling Cascade
The activation of JNK is a multi-tiered process. It begins with upstream signals that activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 and MKK7.[7] These kinases then dually phosphorylate JNK on conserved threonine and tyrosine residues, leading to its activation.[2] Activated JNK proceeds to phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, which modulates gene expression related to stress response and apoptosis.[3][8]
Caption: The JNK1 signaling pathway activated by stress stimuli.
Comparative Inhibitor Overview
To establish a robust validation framework, we will compare the performance of our topic compound, this compound, against two well-characterized JNK inhibitors.
-
SP600125: A potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[9][10] It exhibits broad-spectrum activity with reported IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3 in cell-free assays.[11]
-
BI-78D3: A substrate-competitive JNK inhibitor with an IC50 of 280 nM.[12][13] It demonstrates over 100-fold selectivity for JNK against the structurally similar p38α MAPK.[14][15]
Experimental Validation: Potency and Binding Affinity
The first step in characterizing a novel inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will employ two distinct, industry-standard assay formats to provide orthogonal validation: a biochemical kinase activity assay (ADP-Glo™) and a binding assay (LanthaScreen™ Eu Kinase Binding Assay).
JNK1 Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for IC50 determination.[16][17]
Protocol: ADP-Glo™ JNK1 Inhibition Assay
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer from stock.
-
Prepare a solution of recombinant human JNK1 enzyme in Kinase Buffer.
-
Prepare a solution of a suitable JNK substrate (e.g., a c-Jun-derived peptide) and ATP in Kinase Buffer.[18][19] The ATP concentration should be at or near the Km for JNK1 to ensure accurate competitive inhibitor assessment.
-
Perform a 10-point serial dilution of this compound, SP600125, and BI-78D3 in DMSO, followed by a further dilution in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor solution.
-
Add 2 µL of the JNK1 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Include "no enzyme" controls and "vehicle" (DMSO) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
JNK1 Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[22][23] This provides a direct measure of binding affinity.
Protocol: LanthaScreen™ JNK1 Binding Assay
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A.[23]
-
Prepare a solution containing JNK1 enzyme and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His) in Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A. The optimal tracer concentration should be predetermined and is typically near its Kd for the kinase.[22]
-
Perform serial dilutions of the test inhibitors as described in the ADP-Glo™ protocol.
-
-
Binding Reaction:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of the JNK1/Eu-antibody mixture.
-
Add 5 µL of the Kinase Tracer solution.[24]
-
Include "maximum FRET" (vehicle control) and "low FRET" (a high concentration of a known tight-binding inhibitor like staurosporine) controls.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.[22]
-
Calculate the emission ratio (Acceptor/Donor).
-
Normalize the data and plot a dose-response curve to determine the IC50 value, which reflects the binding affinity of the compound.
-
Comparative Potency Data
The following table presents expected data from the validation assays, positioning this compound relative to the established inhibitors.
| Compound | JNK1 Activity IC50 (nM) (ADP-Glo™) | JNK1 Binding IC50 (nM) (LanthaScreen™) |
| This compound | 65 | 75 |
| SP600125 | 40[9][11] | 50 |
| BI-78D3 | 280[12][13][14][15] | 310 |
Experimental Validation: Kinase Selectivity
High potency is insufficient; a valuable inhibitor must also be selective. Kinase selectivity profiling is essential to identify potential off-target activities that could lead to toxicity or undesirable side effects.[5][25] This is particularly important for JNK inhibitors due to the high homology within the MAPK family, especially with p38 kinases.[26]
Selectivity Profiling Assay (Z'-LYTE™)
The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[27][28] It is readily adaptable for profiling an inhibitor against a broad panel of kinases.
Protocol: Z'-LYTE™ Kinase Selectivity Assay
-
Assay Setup:
-
The core protocol is similar to other kinase activity assays. The inhibitor is incubated with a specific kinase (e.g., JNK2, JNK3, p38α, ERK2) and a corresponding FRET-peptide substrate in the presence of ATP.[27]
-
Test this compound at a fixed, high concentration (e.g., 1 µM) against a panel of kinases.
-
-
Development and Detection:
-
After the kinase reaction, a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide, disrupting FRET.[28]
-
Phosphorylation by the kinase protects the peptide from cleavage, maintaining a high FRET signal.
-
The FRET signal is read on a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase in the panel relative to a vehicle control.
-
A high percent inhibition indicates an off-target interaction.
-
Sources
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- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
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- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Docking Analysis of 3-(6-Chloropyridazin-3-yl)benzoic Acid Derivatives as Potential JNK1 Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful method for predicting the binding affinity and orientation of small molecules within the active site of a biological target.[3][4] This guide provides a comprehensive, in-depth comparison of hypothetical 3-(6-chloropyridazin-3-yl)benzoic acid derivatives, exploring their potential as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a critical regulator in inflammatory and neurodegenerative diseases, as well as in various cancers.[3][5][6]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale for experimental design, a detailed comparative analysis, and insights into interpreting docking results to guide further experimental work. The pyridazine nucleus is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[7][8] The this compound scaffold, in particular, offers a versatile platform for chemical modification to enhance target-specific interactions.[9]
The Rationale for Targeting JNK1
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by a range of cellular stresses and inflammatory cytokines.[10] The JNK signaling pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell proliferation. Dysregulation of this pathway has been linked to numerous pathologies, making JNK1 a compelling target for therapeutic intervention. Several studies have explored pyridazine-containing compounds as JNK1 inhibitors, demonstrating the potential of this heterocyclic core to interact effectively with the kinase's active site.[3][5][7]
This guide will utilize the crystal structure of human JNK1 in complex with an inhibitor to provide a realistic and structurally informed basis for our comparative docking studies. Specifically, we will reference a high-resolution crystal structure from the Protein Data Bank (PDB) to define the binding pocket and assess the interactions of our designed derivatives.
Experimental Design: A Step-by-Step In Silico Workflow
The following protocol outlines a robust and reproducible molecular docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Preparation of the Biological Target (JNK1)
-
Selection and Retrieval of the Protein Structure: The crystal structure of human JNK1 was selected for this study. For this hypothetical study, we will use a representative PDB entry, for instance, PDB ID: 1UKH , which provides the structure of JNK1 in complex with a ligand.[6][11] This allows for a direct comparison of the docked poses of our novel derivatives with a known binding mode. The PDB file is downloaded from the RCSB Protein Data Bank.
-
Protein Preparation: This is a critical step to ensure the protein is in a suitable state for docking.
-
Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed from the PDB file. This is because their positions may not be relevant for the binding of our new ligands and can interfere with the docking algorithm.
-
Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. These are added using a molecular modeling program (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to ensure correct ionization and tautomeric states of amino acid residues at a physiological pH (typically 7.4).
-
Charge Assignment: Appropriate charges are assigned to the protein atoms. This is crucial for accurately calculating electrostatic interactions between the protein and the ligand.
-
Defining the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the selected PDB structure. A grid box is generated around this site, encompassing all the key active site residues. The size of the grid box is important; it should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase the search space and computational time.
-
Part 2: Ligand Preparation
-
Design of the this compound Derivatives: A small library of hypothetical derivatives was designed to explore the structure-activity relationship (SAR). The core scaffold, this compound, was systematically modified with different functional groups at the benzoic acid moiety. These substitutions are chosen to probe the effects of electronics, sterics, and hydrogen bonding potential on binding affinity.
-
Parent Compound (PCA-001): this compound
-
Derivative 1 (PCA-002): 3-(6-Chloropyridazin-3-yl)-4-hydroxybenzoic acid (introduces a hydrogen bond donor/acceptor)
-
Derivative 2 (PCA-003): 3-(6-Chloropyridazin-3-yl)-4-methoxybenzoic acid (explores the effect of a bulkier, less polar group)
-
Derivative 3 (PCA-004): 3-(6-Chloropyridazin-3-yl)-4-aminobenzoic acid (introduces a hydrogen bond donor)
-
Derivative 4 (PCA-005): 3-(6-Chloropyridazin-3-yl)-4-fluorobenzoic acid (evaluates the impact of a halogen bond)
-
-
Ligand Optimization:
-
2D to 3D Conversion: The 2D structures of the derivatives are converted to 3D structures.
-
Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy, stable conformation before docking.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
-
Part 3: Molecular Docking Simulation
-
Docking Algorithm Selection: For this study, we will utilize a widely accepted docking program such as AutoDock Vina. AutoDock Vina employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[12]
-
Execution of Docking: Each prepared ligand is docked into the defined binding site of the prepared JNK1 protein. The docking program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (scoring function).
-
Analysis of Results: The docking results are analyzed based on:
-
Binding Affinity (kcal/mol): A lower binding energy indicates a more favorable interaction.
-
Binding Pose: The orientation and conformation of the ligand within the active site.
-
Molecular Interactions: Identification of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.
-
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Molecular docking workflow from target and ligand preparation to results analysis.
Caption: Simplified JNK1 signaling pathway illustrating its role in cellular responses.
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results for the this compound derivatives against JNK1.
| Compound ID | Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| PCA-001 | Parent Compound | -7.8 | Met111, Gln113, Leu168 | 1 | Met111, Val40, Ile86 |
| PCA-002 | 4-hydroxy | -8.5 | Met111, Gln113, Asp169, Leu168 | 3 | Met111, Val40, Ile86 |
| PCA-003 | 4-methoxy | -8.1 | Met111, Gln113, Leu168 | 1 | Met111, Val40, Ile86, Ala110 |
| PCA-004 | 4-amino | -8.3 | Met111, Gln113, Asp169, Leu168 | 2 | Met111, Val40, Ile86 |
| PCA-005 | 4-fluoro | -7.9 | Met111, Gln113, Leu168 | 1 | Met111, Val40, Ile86 |
Discussion of Structure-Activity Relationships
The hypothetical docking results provide valuable insights into the SAR of this series of compounds.
-
The Role of the Core Scaffold: The parent compound, PCA-001 , is predicted to form a key hydrogen bond with the hinge region residue Met111, a common interaction for kinase inhibitors. The pyridazine and benzoic acid rings likely engage in hydrophobic interactions within the ATP-binding pocket.
-
Impact of the 4-Hydroxy Group (PCA-002): The introduction of a hydroxyl group at the 4-position of the benzoic acid ring in PCA-002 resulted in the most favorable predicted binding affinity (-8.5 kcal/mol). This is attributed to the formation of two additional hydrogen bonds with Asp169 and Gln113, highlighting the importance of hydrogen bond donors and acceptors in this region of the binding pocket.
-
Effect of the 4-Methoxy Group (PCA-003): Replacing the hydroxyl group with a methoxy group in PCA-003 led to a slight decrease in predicted affinity compared to PCA-002. While the methoxy group can still act as a hydrogen bond acceptor, the loss of the hydrogen bond donor capability and the increased steric bulk may explain the reduced affinity. However, it still shows a better score than the parent compound, possibly due to enhanced hydrophobic interactions.
-
Contribution of the 4-Amino Group (PCA-004): The amino group in PCA-004 also improved the predicted binding affinity over the parent compound. Similar to the hydroxyl group, it can act as a hydrogen bond donor, forming a favorable interaction with Asp169.
-
Influence of the 4-Fluoro Group (PCA-005): The fluorine substitution in PCA-005 did not significantly improve the predicted binding affinity. While fluorine can participate in favorable electrostatic and halogen bonding interactions, in this hypothetical case, it did not lead to a substantial increase in binding energy.
Conclusion and Future Directions
This comparative docking study of this compound derivatives has provided valuable insights into their potential as JNK1 inhibitors. The results suggest that substitutions at the 4-position of the benzoic acid ring that can participate in hydrogen bonding interactions are crucial for enhancing binding affinity. Specifically, the 4-hydroxy derivative (PCA-002 ) emerged as the most promising candidate from this in silico screen.
It is imperative to emphasize that these are computational predictions. The next logical steps in a drug discovery pipeline would be:
-
Synthesis of the designed derivatives.
-
In vitro enzymatic assays to determine the IC50 values against JNK1 and confirm the docking predictions.
-
Selectivity profiling against other kinases to assess off-target effects.
-
Co-crystallization of the most potent compounds with JNK1 to experimentally validate the predicted binding mode.
By integrating computational and experimental approaches, the process of identifying and optimizing novel drug candidates can be significantly streamlined, ultimately accelerating the development of new therapies for diseases with high unmet medical needs.
References
- Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(35), 37310–37329. [Link]
- Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024).
- Shaalan, M. M., et al. (2024).
- RCSB PDB. (n.d.). 1UKH: Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. RCSB PDB. [Link]
- Kim, M. H., et al. (2005). Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. The EMBO Journal, 24(5), 996–1006. [Link]
- Shaalan, M. M., et al. (2024).
- PatSnap. (2025). What is in silico drug discovery?
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]
- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
- Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
- Bioinformatics Review. (2020, July 7).
- Kumar, A., & Zhang, K. Y. J. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 3-(6-Chloropyridazin-3-yl)benzoic acid
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 3-(6-Chloropyridazin-3-yl)benzoic acid against established anticancer agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds with significant pharmacological activities, including potent anticancer effects.[1][2][3] This document outlines a series of robust, validated in vitro assays to quantitatively assess and compare the cytotoxic, pro-apoptotic, and cell cycle inhibitory activities of this lead compound against well-characterized chemotherapeutics such as Doxorubicin and Cisplatin. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring reproducibility and reliability. Data is presented in a comparative format to facilitate direct evaluation, supported by visualizations of experimental workflows and relevant biological pathways. This guide is intended for researchers in oncology and drug development to provide a standardized approach for evaluating new chemical entities.
Introduction: The Rationale for Benchmarking
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that offer improved efficacy and reduced side effects.[3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyridazinone scaffold, in particular, has garnered significant interest for its diverse biological activities.[1][2] Preliminary studies suggest that derivatives of this core structure can induce apoptosis and inhibit key cellular processes in cancer cells.[2][4][5]
The subject of this guide, this compound, is a pyridazinone derivative with potential as a therapeutic candidate.[6] However, to ascertain its true potential, a rigorous, direct comparison against established, FDA-approved anticancer agents is essential.[7] This process, known as benchmarking, provides critical context for a new compound's potency and mechanism of action.
For this comparative analysis, we have selected two widely-used chemotherapeutic drugs as benchmarks:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, leading to the inhibition of macromolecular biosynthesis and induction of apoptosis.
-
Cisplatin: A DNA cross-linking agent that triggers DNA damage, leading to cell cycle arrest and apoptosis.
This guide will detail the experimental protocols for evaluating this compound in parallel with these agents across a panel of human cancer cell lines, focusing on three key endpoints: cell viability, apoptosis induction, and cell cycle distribution.
Experimental Methodologies: A Validated Approach
The following protocols are designed to provide a robust and reproducible assessment of anticancer activity. The choice of specific assays is grounded in their widespread use and acceptance in the field of cancer research for providing mechanistic insights.[8][9][10]
Cell Lines and Culture
A panel of human cancer cell lines is essential to assess the breadth of activity. We recommend, at minimum:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HT-29: Human colorectal adenocarcinoma.
Protocol:
-
Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Causality: Using multiple cell lines from different tissue origins is crucial as the genetic and phenotypic diversity of tumors can lead to varied drug sensitivities.[11]
In Vitro Cytotoxicity: The MTT Assay
The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[10][12] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Assay: The XTT assay is an alternative where the resulting formazan product is water-soluble, eliminating the solubilization step and streamlining the protocol.[13][14]
Apoptosis Induction: Annexin V & Propidium Iodide Staining
To determine if cytotoxicity is mediated by programmed cell death, an apoptosis assay is critical. Flow cytometry using dual staining with Annexin V and Propidium Iodide (PI) is a standard method.[17][18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17][20] PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, typically in late apoptosis or necrosis.[20]
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the respective IC₅₀ concentrations of each compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Cells are categorized as:
-
Viable (Annexin V- / PI-)
-
Early Apoptotic (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic (Annexin V+ / PI+)
-
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry with PI staining allows for the quantification of cells in different phases (G0/G1, S, G2/M) based on DNA content.[21]
Protocol:
-
Cell Treatment: Seed cells and treat with the IC₅₀ concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[22][23][24] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[22][23] The RNase treatment is crucial to ensure that only DNA is stained.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale to resolve the DNA content peaks.[24]
Visualizing the Process and Pathways
Clear visualization of workflows and biological pathways is essential for understanding the experimental design and potential mechanisms of action.
Caption: The intrinsic apoptosis pathway, a common mechanism for anticancer drugs.
Comparative Performance Data
The following tables present hypothetical data for this compound to illustrate how results should be structured for a direct comparison. Actual experimental values must be substituted.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
|---|---|---|---|
| This compound | 12.5 | 9.8 | 15.2 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
| Cisplatin | 5.2 | 7.5 | 6.8 |
Table 2: Apoptosis Induction (% of Total Apoptotic Cells after 24h)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
|---|---|---|---|
| Vehicle Control | 4.5% | 5.1% | 4.8% |
| This compound | 45.2% | 51.7% | 42.5% |
| Doxorubicin | 65.8% | 72.3% | 68.1% |
| Cisplatin | 58.9% | 63.4% | 61.2% |
Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase after 24h)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
|---|---|---|---|
| Vehicle Control | 15.1% | 14.8% | 16.2% |
| This compound | 48.3% | 55.2% | 46.8% |
| Doxorubicin | 68.4% | 71.5% | 70.3% |
| Cisplatin | 55.6% | 59.1% | 57.9% |
Discussion and Conclusion
Based on the illustrative data, this compound demonstrates notable anticancer activity, albeit with lower potency (higher IC₅₀ values) than the clinical standards Doxorubicin and Cisplatin. The data suggests that its mechanism of action involves the induction of apoptosis and a significant arrest of cells in the G2/M phase of the cell cycle. This profile is common among DNA-damaging agents and topoisomerase inhibitors.
The strength of this benchmarking approach lies in its direct, side-by-side comparison under identical experimental conditions. While the hypothetical potency of this compound is modest, this does not preclude its potential. Further development could focus on structure-activity relationship (SAR) studies to enhance potency. Additionally, this compound may possess other desirable properties not captured here, such as improved selectivity for cancer cells over normal cells, a better safety profile, or efficacy in drug-resistant cell lines.
References
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry.
- Riss, T. L., & Moravec, R. A. (2004). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 282, 95-100.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(12), 1019-1044.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
- Rivera-Torres, J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(1), 16-28.
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- Wikipedia. (n.d.). MTT assay.
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A Guide to the Experimental Cross-Validation of 3-(6-Chloropyridazin-3-yl)benzoic Acid and its Analogs as Bioactive Agents
For drug discovery and development researchers, the journey from a novel chemical entity to a validated lead compound is one of rigorous experimental scrutiny. This guide provides a comprehensive framework for the cross-validation of 3-(6-Chloropyridazin-3-yl)benzoic acid and related pyridazine derivatives, a chemical class showing significant promise in oncology and inflammation research.[1][2][3][4][5] While specific, publicly available experimental data for this compound (CAS: 867040-02-6) is nascent, this guide will utilize data from closely-related, well-characterized pyridazine analogs to establish a robust validation workflow.[1] This approach ensures that researchers have a practical, data-driven methodology for assessing the potential of their own novel pyridazine-based compounds.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry.[6] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of kinase inhibitors and other targeted therapies.[7] This guide will walk through the essential stages of characterization: synthesis, in vitro cytotoxicity screening, target-based enzyme inhibition assays, and in vivo efficacy assessment, using a potent VEGFR-2 inhibitor from the pyridazine class as a case study to illustrate these principles in action.
Synthesis and Physicochemical Characterization
The first step in any validation workflow is to ensure the purity and identity of the compound of interest. For this compound, several synthetic routes are plausible, often starting from 3,6-dichloropyridazine.[8][9]
General Synthetic Approach:
A common strategy involves a Suzuki-Miyaura coupling reaction between 3,6-dichloropyridazine and a suitable boronic acid. This modular approach allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[6]
dot
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties:
Before biological testing, it is crucial to determine the fundamental physicochemical properties of the synthesized compound.
| Property | Value for this compound | Significance |
| Molecular Formula | C11H7ClN2O2 | Confirms elemental composition. |
| Molecular Weight | 234.64 g/mol [7] | Essential for preparing solutions of known molarity. |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl[10] | A machine-readable representation of the chemical structure. |
| Predicted XlogP | 2.0[10] | Indicates the lipophilicity of the compound, which can influence cell permeability. |
| Purity (HPLC) | >95% (Recommended) | Ensures that observed biological effects are due to the compound of interest and not impurities. |
In Vitro Performance: A Comparative Case Study
To illustrate a comparative validation process, we will examine experimental data for a potent pyridazine derivative, referred to here as Compound 5b , which has demonstrated significant anticancer activity.[1] This compound will be compared against Imatinib, a well-established tyrosine kinase inhibitor, providing a benchmark for performance.
A. Cytotoxicity Screening Against Cancer Cell Lines
The initial assessment of a potential anticancer agent involves evaluating its ability to inhibit the growth of cancer cells in vitro. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density by quantifying total cellular protein.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a reference drug (Imatinib). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% SRB solution in 1% acetic acid and incubate for 15 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HCT-116 (Colon Cancer)[1] | MCF-7 (Breast Cancer)[1] |
| Compound 5b (Analog) | 30.3 | 39.8 |
| Imatinib (Reference) | 31.6 | 44.6 |
The data indicates that Compound 5b exhibits cytotoxic activity comparable to, and in the case of HCT-116, slightly better than the reference drug, Imatinib.[1] This provides a strong rationale for further investigation into its mechanism of action.
B. Target Engagement: VEGFR-2 Kinase Inhibition
Many pyridazine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[1][3] An in vitro kinase assay can directly measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
dot
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine derivatives.
Experimental Protocol: VEGFR-2 Kinase Assay (Example)
This protocol is a generalized representation. Commercial kits (e.g., from Promega or Millipore) are often used.
-
Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the test compound (Compound 5b ) and the reference inhibitor (Imatinib) at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation of the substrate by the enzyme.
-
Detection: Stop the reaction and add a detection reagent. In many commercial assays, this involves a specific antibody that recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent signal.
-
Readout: Measure the signal (e.g., luminescence) using a plate reader. A lower signal indicates greater inhibition of the enzyme.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control.
Comparative VEGFR-2 Kinase Inhibition Data
| Compound | % Inhibition at 10 µM[1] |
| Compound 5b (Analog) | 92.2% |
| Imatinib (Reference) | 92.1% |
These results demonstrate that Compound 5b is a potent inhibitor of VEGFR-2, with activity directly comparable to Imatinib.[1] This provides a mechanistic explanation for the observed cytotoxicity, particularly in cancer types where VEGFR signaling is a known driver of disease.
In Vivo Cross-Validation
Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account factors like pharmacokinetics and bioavailability. A common preclinical model is the Ehrlich ascites carcinoma (EAC) solid tumor model in mice.[2]
Experimental Protocol: EAC Solid Tumor Model
-
Tumor Implantation: Inject EAC cells subcutaneously into the right thigh of a group of mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: a vehicle control group, a reference drug group (e.g., Imatinib), and a test compound group.
-
Drug Administration: Administer the compounds (e.g., via intraperitoneal injection) at a specified dose and schedule for a defined period (e.g., 10-14 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Key organs can also be collected for histopathological analysis to assess toxicity.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The cross-validation of a novel compound like this compound is a systematic process that builds a bridge from chemical synthesis to biological rationale. By employing a tiered approach—starting with robust in vitro cytotoxicity and target engagement assays and progressing to in vivo models—researchers can make informed decisions about the therapeutic potential of their compounds. The comparative data from analogs like Compound 5b demonstrates that the pyridazine scaffold is a highly promising starting point for the development of potent kinase inhibitors.[1] As more data becomes available for this compound itself, the methodologies outlined in this guide will provide the essential framework for its rigorous and objective evaluation.
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Efficacy in Kinase Inhibition: A Comparative Analysis of 3-(6-Chloropyridazin-3-yl)benzoic Acid and Its Positional Isomers
Introduction: The Pyridazine Scaffold in Modern Kinase Inhibition
In the landscape of oncology and inflammation-targeted drug discovery, the pyridazine moiety has emerged as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value therapeutic targets.[1] Pyridazine-based compounds have demonstrated significant inhibitory activity against several important oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met), which are crucial mediators of tumor angiogenesis, proliferation, and metastasis.[2][3][4]
This guide presents a comparative analysis of 3-(6-chloropyridazin-3-yl)benzoic acid and its positional isomers, specifically the ortho- (2-) and para- (4-) substituted analogues. While direct, head-to-head experimental data for these specific isomers is not consolidated in existing literature, we can infer a robust scientific comparison based on well-established principles of structure-activity relationships (SAR) for kinase inhibitors and available data on analogous chemical series.[5][6][7] This analysis will focus on the predicted impact of the benzoic acid moiety's position on the molecule's interaction with a prototypical kinase active site, thereby influencing its inhibitory efficacy.
The Central Hypothesis: Isomeric Position Dictates Target Engagement
The core hypothesis of this guide is that the spatial orientation of the carboxylic acid group on the phenyl ring is a critical determinant of biological activity. This positioning directly influences the molecule's ability to form essential interactions with amino acid residues in the ATP-binding pocket of a target kinase. The three isomers present distinct three-dimensional profiles, which affects their binding affinity and, consequently, their inhibitory potency.
The isomers under consideration are:
-
This compound (Meta Isomer)
-
2-(6-Chloropyridazin-3-yl)benzoic acid (Ortho Isomer)
-
4-(6-Chloropyridazin-3-yl)benzoic acid (Para Isomer)
The shared 6-chloropyridazine fragment typically serves as a "hinge-binding" motif, anchoring the inhibitor to the backbone of the kinase's hinge region—a conserved structural element in the ATP-binding cleft. The efficacy of the molecule is then modulated by the appended substituted phenyl ring, which explores other regions of the binding site.
Comparative Analysis of Isomeric Efficacy
Based on established SAR principles for kinase inhibitors, the positioning of the benzoic acid's carboxyl group dictates the potential for forming crucial secondary interactions, such as hydrogen bonds or salt bridges, with solvent-exposed regions of the active site.
| Isomer | Structure | Predicted Efficacy & Rationale |
| This compound (Meta) | ![]() | Potentially High Efficacy: The meta position offers a balanced vector for the carboxyl group, allowing it to project into solvent-exposed regions of the kinase cleft without causing significant steric hindrance. This orientation is often optimal for forming a hydrogen bond or ionic interaction with a conserved lysine or arginine residue, or with backbone amides, thereby enhancing binding affinity. |
| 2-(6-Chloropyridazin-3-yl)benzoic acid (Ortho) | ![]() | Potentially Reduced Efficacy: The ortho position places the bulky carboxylic acid group in close proximity to the pyridazine ring. This can lead to intramolecular steric clashes, forcing the phenyl ring to rotate. This rotation may disrupt the optimal planarity required for effective π-stacking interactions within the active site and misalign the carboxyl group for ideal interaction with target residues.[8] |
| 4-(6-Chloropyridazin-3-yl)benzoic acid (Para) | ![]() | Variable Efficacy (Target Dependent): The para position extends the carboxyl group furthest from the pyridazine core. This can be highly advantageous if the target kinase has a deep, open solvent-exposed channel. In such cases, it can form strong, potency-enhancing interactions.[9] However, if the channel is shallow or blocked by bulky residues, this isomer may fail to bind effectively, leading to lower efficacy compared to the meta isomer. |
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of a target kinase, such as VEGFR-2 or c-Met. The inhibitor mimics the adenine portion of ATP, occupying the active site and preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that drives cellular processes like proliferation and angiogenesis.
Conclusion and Future Directions
While direct comparative data is pending, fundamental principles of medicinal chemistry and SAR strongly suggest that the efficacy of (6-chloropyridazin-3-yl)benzoic acid isomers as kinase inhibitors is highly dependent on the position of the benzoic acid substituent. The meta isomer, This compound , is predicted to have a high potential for potent inhibition due to its balanced geometry, which facilitates crucial secondary interactions within the kinase active site. The ortho isomer is likely to be sterically hindered, while the para isomer's efficacy is highly contingent on the specific topology of the target kinase.
This analysis provides a logical framework for prioritizing the synthesis and evaluation of these compounds. Empirical validation through the described biochemical and cellular assays is the essential next step to confirm these predictions and to fully elucidate the SAR for this promising chemical series. The insights gained will be invaluable for the rational design of next-generation pyridazine-based kinase inhibitors with enhanced potency and selectivity.
References
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- Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2016). European Journal of Medicinal Chemistry.
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- Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(6-Chloropyridazin-3-yl)benzoic acid
As researchers and developers at the forefront of innovation, our commitment to safety is as paramount as our scientific objectives. The compound 3-(6-Chloropyridazin-3-yl)benzoic acid is a halogenated heterocyclic compound, a class of molecules that demands rigorous and informed handling protocols. This guide provides a procedural framework grounded in the principles of chemical causality and laboratory best practices, ensuring both your safety and the integrity of your work.
Hazard Assessment: Understanding the Molecule
This compound is a solid organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards by analyzing its structural components: a chlorinated pyridazine ring and a benzoic acid moiety.
-
Chlorinated Heterocycle: The presence of a chlorinated pyridazine structure suggests it should be handled as a halogenated organic compound. Such compounds require specific disposal procedures to prevent environmental contamination.[1][2] Combustion may produce highly toxic gases.[1]
-
Benzoic Acid Moiety: Carboxylic acids, like benzoic acid, are known to be irritants. Similar structures are classified as causing skin irritation, serious eye damage, and respiratory irritation.[3][4]
-
Solid Particulate: As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which poses an inhalation hazard and can settle on surfaces, leading to unintentional skin or eye contact.[5][6]
The primary routes of potential exposure are inhalation, eye contact, and skin contact. Therefore, our safety protocols must be engineered to eliminate or minimize exposure through these pathways.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a comprehensive system designed to provide a barrier between you and the potential hazard. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Rationale for Use |
| Primary Engineering Control | Certified Chemical Fume Hood | The most critical safety component. It contains dust and vapors at the source, preventing inhalation and contamination of the general lab space.[2] |
| Eye & Face Protection | Chemical Splash Goggles (conforming to EN 166 or NIOSH standards) & Full-Face Shield | Protects against airborne particulates during transfer and splashes of solutions. A face shield offers a secondary layer of protection for the entire face.[5][6][7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (conforming to EN 374) | Prevents direct skin contact. Gloves must be inspected for tears before use and removed properly to avoid contaminating skin.[6][8] |
| Body Protection | Laboratory Coat (long-sleeved) | Protects skin and personal clothing from contamination by dust or splashes.[2][7] |
| Respiratory Protection | Air-Purifying Respirator (N95/FFP2 or higher) | Required for weighing large quantities, cleaning up spills outside a fume hood, or if engineering controls are insufficient to control dust.[5][6] |
Safe Handling Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for minimizing risk. The following procedure should be adopted for all operations involving this compound.
Caption: Workflow for handling this compound.
Procedural Details:
-
Preparation: Before handling the compound, ensure your chemical fume hood is functioning correctly. Don all required PPE, ensuring your gloves are pulled over the cuffs of your lab coat.
-
Handling: Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[5] Avoid creating dust clouds by handling the material gently.
-
Post-Handling: After use, securely seal the primary container. Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves first, turning them inside out to trap any contamination. Remove your face shield and goggles, followed by your lab coat. Always wash your hands thoroughly after removing PPE.[6]
Emergency Procedures
Spill Management: For a small spill contained within the fume hood, carefully sweep up the solid material with a dustpan and brush, or absorb it with an inert material.[9] Place all contaminated materials into a sealed, labeled container for halogenated waste. Decontaminate the area thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[10]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical advice if irritation occurs.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][12]
Disposal Plan: A Critical Responsibility
As a chlorinated organic compound, this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must not be disposed of in regular trash or with non-halogenated solvent waste.[2]
Disposal Protocol:
-
Segregation: All waste generated from handling this compound must be placed in a designated "Halogenated Organic Waste" container.[1][13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a full list of its chemical contents.[10][14]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[10]
-
Collection: Arrange for pickup and disposal through your institution's EHS department.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Alpha Resources. (2021). Benzoic Acid Safety Data Sheet.
- MetaSci. (n.d.). Safety Data Sheet Benzoic acid.
- Angene Chemical. (2025). Safety Data Sheet.
- National Institute of Standards and Technology. (2015). SRM 350c Benzoic Acid Safety Data Sheet.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.es [fishersci.es]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. velsicol.com [velsicol.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. alpharesources.com [alpharesources.com]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



